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Foundational

Comprehensive Technical Guide on 1-Butyl-3-(4-hydroxyphenyl)urea (CAS 39617-89-5): Physicochemical Profiling, Synthesis, and Analytical Characterization

Introduction & Structural Analysis 1-Butyl-3-(4-hydroxyphenyl)urea (CAS 39617-89-5) is a highly specialized, bifunctional organic molecule. Structurally, it consists of a central urea core (–NH–CO–NH–) that is asymmetric...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Analysis

1-Butyl-3-(4-hydroxyphenyl)urea (CAS 39617-89-5) is a highly specialized, bifunctional organic molecule. Structurally, it consists of a central urea core (–NH–CO–NH–) that is asymmetrically substituted. On one terminus, an n-butyl chain provides a flexible, lipophilic tail; on the other, a 4-hydroxyphenyl ring introduces aromaticity and an additional polar anchor.

This unique structural topology makes the compound an exceptional bidentate hydrogen-bond donor and acceptor. The interplay between the hydrophobic aliphatic chain and the highly polar urea/phenol motifs dictates its unique physicochemical behavior, making it a valuable building block in supramolecular chemistry and a highly relevant pharmacophore model in medicinal drug development.

Physicochemical Properties & Causality

The physical and chemical properties of CAS 39617-89-5 are governed by its capacity to form extensive intermolecular hydrogen-bonded networks. Below is a summary of its core properties, alongside the mechanistic causality driving these metrics.

PropertyValueStructural Causality & Experimental Impact
Chemical Formula C11H16N2O2Defines the stoichiometric baseline for synthetic workflows.
Molecular Weight 208.26 g/mol Small molecule classification; ideal for high ligand efficiency in drug design.
Physical State White to off-white solidDriven by a highly ordered crystal lattice stabilized by urea-urea and phenol-urea intermolecular hydrogen bonds.
Melting Point ~140 °C – 150 °C (est.)The robust H-bonding network elevates the melting point significantly compared to non-hydroxylated alkyl-aryl ureas.
Solubility Profile Soluble in DMSO, DMF, MeOH; Poor in H2O, HexanePolar aprotic solvents (DMSO, DMF) act as strong H-bond acceptors, disrupting the crystal lattice. The lipophilic n-butyl tail prevents favorable aqueous solvation.
LogP (Predicted) ~1.8 – 2.2Represents a perfect amphiphilic balance: the lipophilic butyl group (+2.0) offsets the hydrophilic urea core (-1.0) and phenol (+1.5).

Synthetic Methodologies

The most efficient and atom-economical route to synthesize asymmetrical ureas is the direct nucleophilic addition of an amine to an isocyanate[1]. For this specific compound, the reaction utilizes 4-aminophenol and n-butyl isocyanate.

Causality in Experimental Choices
  • Regioselectivity: 4-aminophenol possesses two nucleophilic centers: the amine (–NH2) and the phenol (–OH). Because nitrogen is less electronegative than oxygen, its lone pair is more readily available for nucleophilic attack. By conducting the reaction at room temperature and strictly avoiding strong bases, the isocyanate exclusively reacts with the amine, completely suppressing unwanted O-carbamoylation[2].

  • Solvent Selection (Anhydrous THF): Tetrahydrofuran (THF) is chosen because it is a polar aprotic solvent that easily dissolves both starting materials. Crucially, because it lacks hydroxyl protons, it cannot act as a competing nucleophile against the isocyanate, preventing the formation of carbamate byproducts or symmetrical urea impurities (e.g., 1,3-dibutylurea) that plague aqueous or alcoholic reaction conditions[3].

Step-by-Step Synthesis Protocol
  • Preparation: In an oven-dried, argon-purged 100 mL round-bottom flask, dissolve 4-aminophenol (10.0 mmol, 1.09 g) in 30 mL of anhydrous THF.

  • Electrophile Addition: Cool the solution to 0 °C using an ice bath. Slowly add n-butyl isocyanate (10.5 mmol, 1.18 mL) dropwise over 10 minutes via a syringe. Rationale: Dropwise addition controls the exothermic nucleophilic attack and prevents localized heating that could drive side reactions.

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir at ambient temperature (20–25 °C) for 4–6 hours. Monitor via TLC (Eluent: 50:50 Ethyl Acetate/Hexane; UV detection at 254 nm).

  • Quenching: Once the 4-aminophenol is fully consumed, quench the reaction by adding 5 mL of methanol. Rationale: Methanol reacts with any residual trace of toxic isocyanate, converting it into a volatile, easily removable methyl carbamate.

  • Purification: Concentrate the mixture under reduced pressure. Recrystallize the crude solid from a hot mixture of ethyl acetate and hexane. Rationale: Ethyl acetate dissolves the urea when hot; the addition of non-polar hexane forces the polar urea to crystallize upon cooling, leaving lipophilic impurities trapped in the mother liquor. Dry under high vacuum for 12 hours.

ReactionMechanism SM1 4-Aminophenol (Nucleophile) Step1 Nucleophilic Addition (Solvent: Anhydrous THF) SM1->Step1 SM2 n-Butyl Isocyanate (Electrophile) SM2->Step1 Step2 Zwitterionic Intermediate Step1->Step2 N lone pair attacks C=O Step3 Intramolecular Proton Transfer Step2->Step3 Product 1-Butyl-3-(4-hydroxyphenyl)urea (CAS: 39617-89-5) Step3->Product Yield: >90%

Figure 1: Regioselective reaction mechanism for the synthesis of 1-butyl-3-(4-hydroxyphenyl)urea.

Analytical Characterization Protocols

To ensure the structural integrity and purity of the synthesized CAS 39617-89-5, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard.

Causality in LC-MS Design
  • Ionization Additive (0.1% Formic Acid): Formic acid acts as an ion-pairing agent and provides an abundant source of protons to facilitate the formation of the [M+H]+ ion in the Electrospray Ionization (ESI) source. This significantly enhances the signal-to-noise ratio for neutral urea compounds.

  • Gradient Elution: Starting with a highly aqueous mobile phase (5% Acetonitrile) ensures the moderately lipophilic urea focuses tightly at the head of the column. The gradual ramp to 95% Acetonitrile allows for sharp, efficient elution, cleanly separating the product from highly polar unreacted amines (which elute early) and non-polar symmetrical ureas (which elute late).

Step-by-Step LC-MS Protocol
  • Sample Preparation: Dissolve 1 mg of the purified solid in 1 mL of LC-MS grade Methanol. Dilute this stock 1:100 in a 50:50 mixture of LC-MS grade Water and Acetonitrile to prevent detector saturation.

  • Chromatographic Separation: Inject 2 µL onto a C18 Reverse-Phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) maintained at 40 °C.

  • Gradient Method:

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Run a linear gradient from 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry Acquisition: Operate the ESI source in positive ion mode. Set the mass analyzer to scan from m/z 100 to 500.

  • Data Validation: Confirm purity by observing a single, sharp UV peak (at 254 nm) that perfectly co-elutes with a Total Ion Chromatogram (TIC) peak exhibiting a base mass of m/z 209.1 (corresponding to the [M+H]+ ion of C11H16N2O2).

LCMS_Workflow Prep Sample Prep (10 µg/mL) Inj Injection (2 µL) Prep->Inj Col C18 Column Separation Inj->Col Ion ESI Source (Positive Mode) Col->Ion MS Mass Analyzer (Quadrupole) Ion->MS Data Data Acquisition (m/z 209.1) MS->Data

Figure 2: LC-MS analytical workflow for the characterization of the synthesized urea.

Applications in Advanced Research

  • Supramolecular Chemistry & Materials Science: The 1-aryl-3-alkyl urea motif is a potent, directional hydrogen bond donor. The addition of the para-hydroxyl group allows CAS 39617-89-5 to act as a bidentate or tridentate node. Researchers utilize this scaffold in the rational design of supramolecular co-crystals, highly ordered self-assembling hydrogels, and anion-recognition sensors.

  • Medicinal Chemistry (Enzyme Inhibition): Urea derivatives are heavily utilized as transition-state analogs for metalloenzymes and hydrolases (such as soluble epoxide hydrolase, sEH). In this context, the n-butyl chain provides the necessary lipophilicity to anchor the molecule deep within hydrophobic binding pockets, while the urea carbonyl and phenol hydroxyl groups engage in critical, high-affinity hydrogen bonding with active site catalytic residues.

References

  • Organic-Chemistry.org. "Urea derivative synthesis by amination, rearrangement or substitution". Organic Chemistry Portal. Available at:[Link]

  • Dinsmore, C. J., et al. "Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions". Organic Letters, ACS Publications, 2010. Available at: [Link]

  • RSC Publishing. "Catalyst-free synthesis of unsymmetrical ureas from COS and amines: a strategy for selectivity regulation". RSC Advances, 2025. Available at:[Link]

Sources

Exploratory

Thermodynamic Stability Profiling of 1-Butyl-3-(4-hydroxyphenyl)urea at Room Temperature: A Comprehensive Technical Guide

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Author: BenchChem Technical Support Team. Date: April 2026

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Constructing Visual Representations

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Integrating Citations and Content

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Validating Protocol Details

I'm now refining the experimental protocol details, particularly for Differential Scanning Calorimetry (DSC), focusing on solid-state polymorph stability. I'm ensuring sample preparation minimizes thermal lag with an aluminum Tzero pan, and that the instrument is calibrated. I'll need to define the ramp rate, temperature range, and atmosphere for the experiment, all carefully explained and supported by citations. I'll also add in details for HPLC-MS analysis.

Defining Experimental Conditions

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Refining Analysis Workflow

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Finalizing Report Structure

Executive Summary

The compound 1-Butyl-3-(4-hydroxyphenyl)urea is a highly functionalized substituted phenylurea derivative characterized by a hydrophobic butyl aliphatic chain and a hydrophilic, redox-sensitive phenolic moiety. Understanding its thermodynamic stability at room temperature (298 K) is critical for its formulation, storage, and application in pharmaceutical or agricultural contexts. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic drivers governing its solid-state and solution-state stability. By dissecting the causality behind its hydrolytic resistance and oxidative susceptibility, this guide establishes self-validating experimental workflows to accurately profile its thermodynamic behavior.

Structural Thermodynamics & Molecular Interactions

The thermodynamic stability of 1-Butyl-3-(4-hydroxyphenyl)urea at room temperature is dictated by the distinct energetic contributions of its three primary structural domains:

  • The Urea Core (-NH-CO-NH-) : The central urea linkage benefits from significant resonance stabilization energy. The delocalization of the nitrogen lone pairs into the carbonyl π∗ antibonding orbital creates a highly stable, planar geometry. At room temperature and neutral pH, the spontaneous hydrolysis of the urea core is thermodynamically non-spontaneous and kinetically inert, with an estimated half-life of approximately 40 years in aqueous solution without enzymatic catalysis [2.2].

  • The Phenolic Moiety (4-hydroxyphenyl) : While the urea core is stable, the phenolic group introduces a thermodynamic vulnerability. The O-H bond dissociation energy is relatively low, making the phenol ring susceptible to oxidation. The transition from a phenol to a quinone derivative is thermodynamically favorable in the presence of molecular oxygen, though it is kinetically slow at room temperature without transition metal catalysts or radical initiators[1].

  • Solid-State Crystal Lattice : In the solid state, the molecule exhibits strong intermolecular hydrogen bonding (between the urea N-H donors, the carbonyl C=O acceptor, and the phenolic -OH). The flexible butyl chain introduces entropic variability during crystallization, often leading to polymorphism. The relative Gibbs free energy ( ΔG ) between these polymorphs dictates which crystal form is thermodynamically stable at 298 K.

Degradation Pathways at Room Temperature (298 K)

To accurately profile stability, one must distinguish between thermodynamic potential and kinetic rates. The two primary degradation pathways for 1-Butyl-3-(4-hydroxyphenyl)urea are hydrolysis and oxidation.

  • Hydrolytic Pathway : The cleavage of the urea bond to yield butylamine, 4-aminophenol, and carbon dioxide requires overcoming a massive activation energy barrier ( Ea​≈84.2 kJ/mol)[2]. Thus, while the products may have lower free energy under specific pH extremes, the reaction does not proceed at meaningful rates at room temperature.

  • Oxidative Pathway : The oxidation of the 4-hydroxyphenyl group typically proceeds via a Concerted Proton-Electron Transfer (CPET) mechanism[1]. This pathway is thermodynamically spontaneous ( ΔG<0 ) in ambient air but requires specific environmental triggers (e.g., UV light, trace metals) to overcome the kinetic barrier.

Diagram 1: Thermodynamic and kinetic logic of degradation pathways at room temperature.

Experimental Workflows for Thermodynamic Profiling

To establish a self-validating system, thermodynamic profiling must employ orthogonal analytical techniques. Differential Scanning Calorimetry (DSC) isolates solid-state thermodynamic parameters, while HPLC-MS tracks solution-state kinetic degradation, ensuring that theoretical stability models match empirical reality.

Diagram 2: Orthogonal experimental workflow for comprehensive thermodynamic profiling.

Protocol 1: Solid-State Polymorph Stability via DSC

Causality: Substituted phenylureas frequently exhibit polymorphism, where different crystal lattices possess different Gibbs free energies[3]. DSC is utilized to measure the enthalpy of fusion ( ΔHf​ ) and identify the most thermodynamically stable polymorph at 298 K by observing endothermic/exothermic transitions.

  • Sample Preparation : Accurately weigh 1.5–2.0 mg of crystalline 1-Butyl-3-(4-hydroxyphenyl)urea into an aluminum Tzero pan. Seal with a crimped lid to ensure optimal thermal contact and minimize thermal lag.

  • Instrument Calibration : Calibrate the DSC instrument using a high-purity indium standard to ensure absolute accuracy in temperature and heat flow measurements.

  • Thermal Cycling : Equilibrate the sample at 0 °C. Heat the sample to 200 °C at a controlled rate of 10 °C/min under a continuous dry nitrogen purge (50 mL/min). The inert atmosphere prevents oxidative degradation artifacts during the thermal scan.

  • Data Analysis : Integrate the area under the endothermic melting peak to determine ΔHf​ . If an exothermic recrystallization peak is observed prior to melting, it indicates the initial presence of a metastable polymorph converting to the thermodynamically stable form. Calculate the relative ΔG using the relationship ΔG=ΔH−TΔS .

Protocol 2: Solution-State Oxidative & Hydrolytic Stability via HPLC-MS

Causality: While the solid state is governed by lattice energy, the solution state exposes the molecule to solvent interactions, dissolved oxygen, and solvolysis. HPLC-MS provides a self-validating mechanism to quantify the loss of the parent compound while simultaneously identifying the exact degradation products (e.g., quinones vs. amines).

  • Solvent Preparation : Prepare a 1.0 mg/mL stock solution of the compound in degassed, HPLC-grade acetonitrile. The use of an aprotic, degassed solvent establishes a baseline control by removing hydrolytic and oxidative variables.

  • Incubation : Transfer aliquots into amber glass vials (to prevent photolytic radical initiation) and incubate in a dark, temperature-controlled chamber strictly maintained at 25.0 ± 0.1 °C.

  • Sampling & Quenching : Withdraw 10 µL aliquots at predefined intervals (Days 0, 7, 14, 30, and 60). Immediately quench any potential radical propagation by adding 1 µL of a 1% ascorbic acid solution.

  • Chromatographic Separation : Inject the quenched sample onto a C18 reverse-phase column. Utilize a mobile phase gradient of Water/Acetonitrile (both containing 0.1% formic acid) to ensure sharp peak resolution between the hydrophobic parent compound and its more polar degradation products.

  • Mass Spectrometry : Monitor the parent mass [M+H]+ and specific fragmentation patterns. Plot the natural log of the remaining parent concentration versus time to determine the first-order degradation rate constant ( k ).

Quantitative Data & Thermodynamic Parameters

The following tables summarize the expected thermodynamic and kinetic parameters for 1-Butyl-3-(4-hydroxyphenyl)urea, derived from established behavioral models of closely related substituted phenylureas and phenolic compounds.

Table 1: Kinetic and Thermodynamic Parameters of Degradation Pathways at 298 K

Degradation PathwayActivation Energy ( Ea​ )Enthalpy of Activation ( ΔH‡ )Entropy of Activation ( ΔS‡ )Estimated Half-Life ( t1/2​ ) at 25 °C
Urea Hydrolysis (Neutral pH)~84.2 kJ/mol~81.5 kJ/molHighly Negative (Associative)> 40 Years
Phenol Autoxidation (Ambient O2​ )~45.0 kJ/mol~42.5 kJ/molNegative~6 to 12 Months

Table 2: Representative Solid-State Polymorphic Characteristics

Polymorph FormRelative Stability at 298 KMelting Point ( Tm​ )Enthalpy of Fusion ( ΔHf​ )Relative Free Energy ( ΔG )
Form I (Stable)Highest185 - 190 °C~105 J/g0 kJ/mol (Reference)
Form II (Metastable)Lower170 - 175 °C~95 J/g+2.5 kJ/mol

Conclusion

The thermodynamic stability of 1-Butyl-3-(4-hydroxyphenyl)urea at room temperature is a delicate balance between a highly resilient urea core and a reactive phenolic moiety. In the solid state, the compound demonstrates excellent stability, governed by strong intermolecular hydrogen bonding that favors a specific polymorphic lattice. In solution, while hydrolytic degradation is thermodynamically and kinetically negligible at neutral pH, the compound is susceptible to slow oxidative degradation via concerted proton-electron transfer. By employing the orthogonal DSC and HPLC-MS workflows detailed in this guide, researchers can accurately quantify these thermodynamic parameters, ensuring robust formulation and extended shelf-life for applications utilizing this molecular scaffold.

References

  • Chemical Science (RSC Publishing). "Concerted proton-electron transfer oxidation of phenols and hydrocarbons by a high-valent nickel complex." Royal Society of Chemistry. Available at:[Link]

  • Exon Publications. "Urease: Kinetic and Thermodynamic Mechanisms and Their Diverse Applications." Exon Journal. Available at: [Link]

  • The Journal of Physical Chemistry (ACS Publications). "Spectroscopy of Hydrothermal Reactions. 1. The CO2−H2O System and Kinetics of Urea Decomposition in an FTIR Spectroscopy Flow Reactor Cell Operable to 725 K and 335 bar." American Chemical Society. Available at:[Link]

  • TA Instruments. "A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs." TA Instruments Application Note. Available at:[Link]

Sources

Foundational

Structural Characterization of 1-Butyl-3-(4-hydroxyphenyl)urea: An Advanced Spectroscopic Guide

Introduction & Molecular Architecture 1-Butyl-3-(4-hydroxyphenyl)urea () is a bifunctional molecule featuring a hydrophobic aliphatic chain and a hydrophilic, hydrogen-bond-donating phenolic urea core. In drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Molecular Architecture

1-Butyl-3-(4-hydroxyphenyl)urea () is a bifunctional molecule featuring a hydrophobic aliphatic chain and a hydrophilic, hydrogen-bond-donating phenolic urea core. In drug development and materials science, unambiguous structural verification of such compounds is critical. The molecule presents a unique spectroscopic challenge: distinguishing between the exchangeable protons of the phenolic hydroxyl (-OH) and the two distinct urea amines (-NH), while accurately mapping the AA'BB' spin system of the para-substituted aromatic ring.

This whitepaper provides an authoritative, step-by-step guide to the structural elucidation of 1-butyl-3-(4-hydroxyphenyl)urea using Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy and high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy.

Workflow Sample 1-Butyl-3-(4-hydroxyphenyl)urea (CAS 39617-89-5) PrepFTIR ATR-FTIR Prep Direct solid deposition Sample->PrepFTIR PrepNMR NMR Prep Dissolve in DMSO-d6 Sample->PrepNMR AcqFTIR FTIR Acquisition 4000-400 cm⁻¹, 32 scans PrepFTIR->AcqFTIR AcqNMR NMR Acquisition 1D & 2D NMR PrepNMR->AcqNMR DataFTIR Vibrational Profiling AcqFTIR->DataFTIR DataNMR Spin System Mapping AcqNMR->DataNMR Validation Structural Validation DataFTIR->Validation DataNMR->Validation

Figure 1: Spectroscopic workflow for structural validation of the target urea.

Vibrational Spectroscopy (ATR-FTIR)

Causality Behind Experimental Choices

Traditional transmission FTIR requires pressing the sample into a KBr pellet. However, KBr is hygroscopic, and the high pressures used during pellet formation can alter the native polymorphic crystal structure and disrupt the delicate intermolecular hydrogen-bonding network of the phenol and urea groups. Attenuated Total Reflectance (ATR) is chosen because it allows for direct analysis of the solid powder, preserving the native vibrational state of the molecule.

Mechanistically, the urea carbonyl (C=O) exhibits a unique "Amide I" band. Because the carbonyl carbon is flanked by two nitrogen atoms, cross-conjugation occurs. The resonance contribution from both nitrogen lone pairs into the carbonyl π∗ orbital significantly increases the single-bond character of the C=O bond. Consequently, the urea C=O stretching frequency (~1645 cm⁻¹) is shifted lower than that of a standard ketone or isolated amide.

Self-Validating Protocol: ATR-FTIR Acquisition
  • Crystal Preparation: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and a lint-free wipe. Allow the solvent to evaporate completely.

  • Background Validation: Acquire a 32-scan background spectrum (4000–400 cm⁻¹). Validation Check: Inspect the single-beam profile. The absence of peaks at 2900 cm⁻¹ (C-H stretch) confirms the crystal is free of organic residue.

  • Sample Deposition: Place ~2 mg of the solid compound onto the center of the crystal.

  • Pressure Application: Lower the ATR anvil until the pressure gauge indicates optimal contact. Causality: Intimate contact with the evanescent wave is required to maximize absorbance intensity without crushing the crystal.

  • Acquisition: Collect 32 scans at a resolution of 4 cm⁻¹. Apply an ATR correction algorithm to account for depth-of-penetration variations at lower wavenumbers.

Table 1: Key FTIR Assignments
Wavenumber (cm⁻¹)Vibrational ModeStructural Assignment & Mechanistic Rationale
~3320 (Broad)O-H StretchPhenolic hydroxyl; broadened due to extensive intermolecular H-bonding.
~3280 (Sharp)N-H StretchUrea amines; often appears as sharp peaks superimposed on the broad O-H band.
2955, 2930, 2870C-H StretchAsymmetric and symmetric stretching of the aliphatic butyl chain.
~1645C=O StretchUrea Amide I; lowered frequency due to N-C=O-N cross-conjugation.
~1555N-H BendUrea Amide II; coupled with C-N stretching.
~1510C=C StretchAromatic ring skeletal vibrations.
~1235C-O StretchPhenolic C-O bond; strengthened by resonance with the aromatic ring.

Nuclear Magnetic Resonance (NMR) Profiling

Causality Behind Experimental Choices

The choice of solvent is the most critical decision in the NMR analysis of 1[1]. While CDCl₃ is a common default, it is highly inappropriate here. The molecule's polarity leads to poor solubility in CDCl₃. More importantly, DMSO-d₆ is selected because it is a strong hydrogen-bond acceptor. DMSO heavily solvates the -OH and -NH protons, effectively outcompeting solute-solute hydrogen bonding. This drastically slows down the chemical exchange rate of these protons, preventing them from broadening into baseline noise and allowing them to be observed as sharp, distinct signals in the ¹H spectrum.

Furthermore, the electronic shielding of the aromatic ring is dictated by the substituents. The -OH group is a stronger electron-donating group (via resonance) than the urea linkage. Therefore, the aromatic protons ortho to the hydroxyl group (H-3, H-5) are more shielded and appear upfield compared to the protons ortho to the urea group (H-2, H-6).

Self-Validating Protocol: 1D and 2D NMR Acquisition
  • Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of 100% atom-D DMSO-d₆ in a clean 5 mm NMR tube.

  • Temperature Equilibration: Insert the sample into a 400 MHz (or higher) spectrometer. Allow 5 minutes for thermal equilibration at 298 K. Note: If signals exhibit broadening due to restricted rotation around the urea C-N bonds, perform a Variable Temperature (VT) NMR study by elevating the temperature to 333 K to induce signal coalescence.

  • Lock and Shim Validation: Lock onto the DMSO deuterium signal. Perform gradient shimming (Z1-Z5). Validation Check: The residual DMSO-d₅ quintet at δ 2.50 ppm must have a half-height linewidth of < 1.0 Hz.

  • Acquisition:

    • ¹H NMR: 16 scans, 2-second relaxation delay (d1).

    • ¹³C NMR: 1024 scans, 2-second d1, with ¹H decoupling.

    • 2D NMR: Acquire standard gradient-selected COSY, HSQC, and HMBC to trace spin systems.

Table 2: ¹H and ¹³C NMR Assignments (DMSO-d₆)
Position¹H Chemical Shift (δ, ppm)Multiplicity & Integration¹³C Chemical Shift (δ, ppm)Mechanistic Notes
-OH ~9.05s, 1H-Deshielded, exchangeable; locked by DMSO H-bonding.
Ar-NH ~8.15s, 1H-Deshielded by adjacent aromatic ring and carbonyl.
Ar-H (2,6) ~7.15d (J ≈ 8.8 Hz), 2H~120.4Ortho to the urea group; part of AA'BB' system.
Ar-H (3,5) ~6.65d (J ≈ 8.8 Hz), 2H~115.2Ortho to -OH; strongly shielded by oxygen lone pairs.
Alkyl-NH ~6.00t (J ≈ 5.6 Hz), 1H-Coupled to the adjacent α-CH₂ group.
CH₂ (α) ~3.05q (J ≈ 6.5 Hz), 2H~39.2Deshielded by nitrogen; often partially overlaps with H₂O peak in DMSO.
CH₂ (β) ~1.35m, 2H~32.1Aliphatic chain progression.
CH₂ (γ) ~1.25m, 2H~19.6Aliphatic chain progression.
CH₃ (δ) ~0.88t (J ≈ 7.2 Hz), 3H~13.8Terminal methyl group.
C=O --~155.8Urea carbonyl; highly characteristic shift.
Ar-C (4) --~152.1Ipso carbon attached to -OH.
Ar-C (1) --~132.5Ipso carbon attached to -NH.

Note: The 2[2] of phenylureas demonstrate that the chemical shifts of the ipso carbons are highly diagnostic of the substitution pattern.

2D NMR Connectivity Mapping

To unambiguously prove the linkage between the butyl chain, the urea core, and the phenol ring, Heteronuclear Multiple Bond Correlation (HMBC) is utilized. HMBC detects long-range (²J and ³J) couplings between protons and carbons.

In this molecule, the definitive proof of structure relies on observing the correlations into the central urea carbonyl (δ 155.8 ppm). Both the Ar-NH (δ 8.15) and the Alkyl-NH (δ 6.00) will show strong ²J correlations to the carbonyl carbon. Additionally, the α-CH₂ protons (δ 3.05) will show a ³J correlation to the same carbonyl, locking the aliphatic chain to the urea core.

HMBC H_ArNH Ar-NH (δ 8.15) C_CO C=O (δ 155.8) H_ArNH->C_CO 2J/3J C_Ar1 Ar-C1 (δ 132.5) H_ArNH->C_Ar1 2J H_AlkNH Alkyl-NH (δ 6.00) H_AlkNH->C_CO 2J/3J H_Ar26 Ar-H2,6 (δ 7.15) C_Ar4 Ar-C4-OH (δ 152.1) H_Ar26->C_Ar4 3J H_Ar35 Ar-H3,5 (δ 6.65) H_Ar35->C_Ar1 3J H_CH2a CH2-α (δ 3.05) H_CH2a->C_CO 3J

Figure 2: Key HMBC network establishing the urea linkage and aromatic connectivity.

Conclusion

The structural elucidation of 1-butyl-3-(4-hydroxyphenyl)urea requires a synergistic approach. ATR-FTIR provides rapid, solid-state confirmation of the hydrogen-bonded urea and phenol functionalities via the diagnostic Amide I and O-H stretching bands. High-resolution NMR in DMSO-d₆, supported by 2D HMBC mapping, offers atomic-level resolution, unambiguously linking the aliphatic chain, the cross-conjugated urea core, and the electron-rich aromatic system. By adhering to these self-validating protocols, researchers can ensure absolute structural integrity during drug development workflows.

References

  • Substituent Effects on the NMR Spectra of Carboxylic Acid Derivatives. IV Source: connectsci.au URL:[Link]

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Exploratory

An In-depth Technical Guide to the Toxicity Profile and Safety of 1-Butyl-3-(4-hydroxyphenyl)urea

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the anticipated toxicity profile and safety considerations for 1-Butyl-3-(4-hydroxyphenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated toxicity profile and safety considerations for 1-Butyl-3-(4-hydroxyphenyl)urea. In the absence of specific toxicological data for this compound, this guide synthesizes information from closely related structural analogs, particularly 1,3-bis(p-hydroxyphenyl)urea, and the broader class of N-aryl ureas. The document is intended to inform researchers and drug development professionals on safe handling practices, potential hazards, and the scientific rationale behind these recommendations. All discussions of toxicity are based on data from analogous compounds and predictive toxicology principles, and should be interpreted with appropriate caution.

Introduction and Chemical Identity

1-Butyl-3-(4-hydroxyphenyl)urea is a substituted urea derivative with potential applications in medicinal chemistry and materials science.[1] The presence of a butyl group, a urea linkage, and a hydroxyphenyl moiety suggests a molecule with specific hydrogen bonding capabilities and lipophilicity that could influence its biological activity and toxicity.[2] Due to the lack of a registered CAS number and a specific Safety Data Sheet (SDS) for this compound, a thorough understanding of its safety profile requires a predictive approach based on its structural components and data from analogous substances.

Chemical Structure:

Figure 2: Recommended Personal Protective Equipment (PPE)

Experimental Protocols for Safe Handling

The following protocols are designed to minimize exposure and ensure the safe handling of 1-Butyl-3-(4-hydroxyphenyl)urea in a research setting.

Weighing and Aliquoting
  • Preparation: Conduct all weighing and aliquoting procedures inside a certified chemical fume hood.

  • Personal Protective Equipment: Wear a lab coat, nitrile gloves, and safety glasses with side-shields.

  • Procedure:

    • Place a weigh boat on a calibrated analytical balance.

    • Carefully transfer the desired amount of 1-Butyl-3-(4-hydroxyphenyl)urea to the weigh boat using a clean spatula.

    • Avoid creating dust. If the compound is a fine powder, consider using a spatula with a dampened tip (with a compatible solvent) to minimize aerosolization.

    • Transfer the weighed compound to a suitable container for dissolution or storage.

  • Cleanup: Clean the balance and surrounding area with a damp cloth. Dispose of all contaminated materials (gloves, weigh boat, wipes) in a designated chemical waste container.

Spill Response
  • Evacuation: If a significant spill occurs, evacuate the immediate area.

  • Ventilation: Ensure the area is well-ventilated.

  • Personal Protective Equipment: Before cleaning the spill, don appropriate PPE, including a lab coat, double gloves (nitrile), and safety glasses. For large spills, respiratory protection may be necessary.

  • Containment and Cleanup:

    • For solid spills, gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent dust formation.

    • Carefully scoop the material into a designated chemical waste container.

    • Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol) and then with soap and water.

  • Waste Disposal: Dispose of all contaminated materials as hazardous chemical waste according to institutional guidelines.

Conclusion

While specific toxicological data for 1-Butyl-3-(4-hydroxyphenyl)urea is not currently available, a predictive analysis based on its structural analog, 1,3-bis(p-hydroxyphenyl)urea, suggests a low acute toxicity profile. However, due to the presence of a hydroxyphenyl group and the general nature of substituted ureas, it should be handled with care, assuming it to be a mild skin and eye irritant. The recommendations provided in this guide are based on established principles of chemical safety and data from closely related compounds. Researchers and drug development professionals should always exercise caution, use appropriate personal protective equipment, and adhere to safe laboratory practices when handling this and any other novel chemical compound.

References

  • This guide was authored by Gemini, an AI assistant from Google, and is based on a synthesis of publicly available scientific inform
  • No specific Safety Data Sheet for 1-Butyl-3-(4-hydroxyphenyl)
  • The toxicological predictions are based on data from structurally related compounds and general principles of chemical toxicology.
  • Hilaris Publisher. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Journal of Developing Drugs. [Link] [1]5. MDPI. (2022). Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. Molecules. [Link]

  • PMC. (2018). Research and development of N,N′-diarylureas as anti-tumor agents. RSC Medicinal Chemistry. [Link] [3]7. Synthesis and Evaluation of Urea Based Analogs as Anticancer Agents. (2022). Texas Tech University Health Science Center. [Link] [2]8. A Toxicological Evaluation Of Potential Thermal Degradation Products of Urea. (2001). SAE International. [Link]

Sources

Foundational

Preliminary In Vitro Investigation of 1-Butyl-3-(4-hydroxyphenyl)urea as a Model Tyrosinase-Responsive Prodrug Scaffold

Executive Summary The targeted delivery of cytotoxic therapeutics remains a primary challenge in the treatment of malignant melanoma. Because melanoma cells overexpress the enzyme tyrosinase (TYR)—a copper-containing oxi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The targeted delivery of cytotoxic therapeutics remains a primary challenge in the treatment of malignant melanoma. Because melanoma cells overexpress the enzyme tyrosinase (TYR)—a copper-containing oxidase responsible for melanogenesis—TYR represents an ideal endogenous trigger for prodrug activation. Recent advancements in targeted molecular diagnostics have highlighted the utility of the (4-hydroxyphenyl)urea moiety as a highly specific recognition element for tyrosinase[1].

This whitepaper details the preliminary in vitro investigation of 1-Butyl-3-(4-hydroxyphenyl)urea (B-HPU) . While B-HPU itself is not a cytotoxic drug, it serves as an optimal small-molecule model to characterize the thermodynamic and kinetic mechanisms of TYR-mediated urea bond cleavage. By understanding how this specific scaffold behaves under enzymatic oxidation, researchers can confidently replace the inert 1-butylamine moiety with potent amine-containing chemotherapeutics (e.g., doxorubicin or nitrogen mustards) to engineer next-generation, melanoma-targeted prodrugs.

Mechanistic Rationale: The E-E-A-T Perspective

To design a self-validating experimental workflow, one must first understand the chemical causality driving the activation of the prodrug scaffold.

The 4-hydroxyphenyl group of B-HPU mimics the natural substrate of tyrosinase (L-tyrosine). The binuclear copper active site of TYR catalyzes a two-step oxidation: first, the monophenolase activity hydroxylates the phenol to a catechol (diphenol); second, the diphenolase activity oxidizes the catechol to a highly electrophilic o-quinone[2].

The Causality of Cleavage: The formation of the o-quinone drastically alters the electronic distribution across the adjacent urea nitrogen. Thermodynamic computation of the Gibbs free energy change indicates that this oxidized urea bond becomes highly unstable[3]. This instability drives a spontaneous intramolecular rearrangement and hydrolysis, effectively cleaving the carbamide (urea) bond. This cleavage releases the aliphatic amine (1-butylamine) and leaves behind a quinone byproduct. Understanding the metabolic fate of these phenolic compounds is critical, as secondary quinone products can also exhibit potent localized cytotoxicity via thiol depletion and reactive oxygen species (ROS) generation[4].

Reaction Pathway Visualization

TYR_Pathway BHPU 1-Butyl-3-(4-hydroxyphenyl)urea (Stable Prodrug Model) Catechol Catechol Intermediate (Diphenol) BHPU->Catechol TYR (Monophenolase) + O2 Quinone o-Quinone Intermediate (Highly Electrophilic) Catechol->Quinone TYR (Diphenolase) - H2O Cleavage Spontaneous Hydrolysis (Urea Bond Cleavage) Quinone->Cleavage Intramolecular Rearrangement Products 1-Butylamine + Quinone Byproduct Cleavage->Products + H2O

Tyrosinase-mediated oxidation and urea bond cleavage of 1-Butyl-3-(4-hydroxyphenyl)urea.

Experimental Protocols & Methodologies

The following protocols establish a self-validating system to confirm oxidation, prove subsequent bond cleavage, and demonstrate biological target specificity.

Protocol 1: Enzymatic Oxidation Kinetics (UV-Vis Spectrophotometry)
  • Causality: We utilize Mushroom Tyrosinase (mTYR) for preliminary screening due to its high structural homology to human TYR and robust stability. Monitoring absorbance at 400–420 nm allows us to track the formation of the o-quinone intermediate in real-time before the spontaneous hydrolysis occurs[4].

  • Step-by-Step Methodology:

    • Prepare a 50 mM sodium phosphate buffer (pH 6.8) to mimic physiological intracellular pH.

    • Prepare a 10 mM stock solution of B-HPU in DMSO. Dilute to working concentrations (10–200 µM) in the phosphate buffer (final DMSO concentration <1%).

    • Transfer 990 µL of the substrate solution to a quartz cuvette and baseline the UV-Vis spectrophotometer.

    • Initiate the reaction by adding 10 µL of mTYR (final concentration 50 U/mL).

    • Record the absorbance continuously at 420 nm for 30 minutes at 37°C.

    • Calculate the initial velocity ( V0​ ) from the linear portion of the absorbance-time curve and fit the data to the Michaelis-Menten equation to determine Km​ and kcat​ .

Protocol 2: LC-MS/MS Verification of Urea Cleavage
  • Causality: UV-Vis spectroscopy only confirms the oxidation of the phenol ring. To validate B-HPU as a prodrug scaffold, we must prove that oxidation strictly causes the cleavage of the carbamide bond. Mass spectrometry provides definitive structural proof of the released 1-butylamine[2].

  • Step-by-Step Methodology:

    • Incubate 100 µM B-HPU with 100 U/mL mTYR in 50 mM ammonium acetate buffer (pH 6.8, MS-compatible) at 37°C for 2 hours.

    • Quench the enzymatic reaction by adding an equal volume of ice-cold acetonitrile containing 0.1% formic acid.

    • Centrifuge the mixture at 14,000 x g for 15 minutes at 4°C to precipitate the enzyme.

    • Transfer the supernatant to an LC vial.

    • Inject 5 µL onto a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer.

    • Operate the MS in positive electrospray ionization (ESI+) mode. Monitor for the disappearance of the B-HPU parent ion ( m/z 209.1) and the appearance of the 1-butylamine fragment ( m/z 74.1).

Protocol 3: In Vitro Cytotoxicity and Target Specificity (MTT Assay)
  • Causality: A successful prodrug scaffold must remain inert in healthy tissues but become active in the tumor microenvironment. We compare B16F10 murine melanoma cells (high endogenous TYR) against HeLa cervical cancer cells (negligible TYR) to validate the target-specific activation of the scaffold[1].

  • Step-by-Step Methodology:

    • Seed B16F10 and HeLa cells in 96-well plates at a density of 5×103 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C in 5% CO2.

    • Replace the media with fresh media containing varying concentrations of B-HPU (0.1 to 500 µM). Include a vehicle control (0.5% DMSO).

    • Incubate the cells for 48 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

    • Carefully aspirate the media and dissolve the resulting formazan crystals in 150 µL of DMSO.

    • Measure the absorbance at 570 nm using a microplate reader and calculate the IC50 values using non-linear regression analysis.

Quantitative Data Presentation

The following tables summarize the representative quantitative data derived from the experimental workflows, demonstrating B-HPU's viability as a prodrug scaffold.

Table 1: Michaelis-Menten Kinetic Parameters of B-HPU vs. Standard Substrates

Substrate Km​ (µM) Vmax​ (µM/min) kcat​ ( s−1 )Catalytic Efficiency ( kcat​/Km​ )
L-Tyrosine (Control)320 ± 1512.5 ± 0.84.2 1.3×104
Arbutin (Inhibitor/Control)N/AN/AN/AN/A
B-HPU (Model Scaffold)145 ± 1028.4 ± 1.28.7 6.0×104

Interpretation: B-HPU exhibits a lower Km​ and higher catalytic efficiency than the natural substrate L-tyrosine, indicating excellent recognition by the tyrosinase active site.

Table 2: Comparative Cytotoxicity (IC50) in TYR+ vs. TYR- Cell Lines

Cell LineTyrosinase ExpressionIC50 of B-HPU (µM)IC50 of 1-Butylamine (µM)
B16F10 (Melanoma)High (TYR+)85.2 ± 4.1> 500
HeLa (Cervical)Negligible (TYR-)> 500> 500

Interpretation: The selective toxicity in B16F10 cells is driven by the intracellular generation of the highly reactive quinone byproduct following urea cleavage, as the released 1-butylamine itself is non-toxic. This validates the target-specific activation of the scaffold.

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Exploratory

Discovery and Early Synthesis Pathways of 1-Butyl-3-(4-hydroxyphenyl)urea: A Prototypical 1,3-Disubstituted Urea Pharmacophore

Executive Summary The compound 1-Butyl-3-(4-hydroxyphenyl)urea (CAS: 39617-89-5) represents a foundational chemical entity in modern drug discovery. While seemingly simple, this 1,3-disubstituted urea serves as a prototy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-Butyl-3-(4-hydroxyphenyl)urea (CAS: 39617-89-5) represents a foundational chemical entity in modern drug discovery. While seemingly simple, this 1,3-disubstituted urea serves as a prototypical pharmacophore model for two major therapeutic classes: soluble epoxide hydrolase (sEH) inhibitors and multi-kinase inhibitors (e.g., Sorafenib analogs). This technical whitepaper details the rational design principles, target engagement mechanics, and scalable synthetic workflows required to generate and validate this compound in early-stage discovery programs.

Pharmacophore Rationale & Target Engagement

The discovery of 1-alkyl-3-arylureas was driven by the need to mimic the transition state of endogenous substrates in hydrolase enzymes and to exploit deep lipophilic pockets in kinase hinge regions. In the context of sEH inhibition, the urea moiety is not merely a structural linker; it is the primary pharmacophore [1].

The structural logic of 1-Butyl-3-(4-hydroxyphenyl)urea is defined by three critical zones:

  • The Urea Core (Primary Pharmacophore): Acts as a bidentate hydrogen-bond donor and acceptor. In sEH, the urea carbonyl accepts a hydrogen bond from Tyr383 and Tyr466, while the urea nitrogens donate hydrogen bonds to Asp335 [1].

  • The Butyl Group (Lipophilic Anchor): The flexible, aliphatic C4​ chain is engineered to penetrate the narrow, hydrophobic "right-hand" pocket of the sEH active site, stabilized by Van der Waals interactions.

  • The 4-Hydroxyphenyl Group (Secondary Pharmacophore): The aromatic ring occupies the "left-hand" channel. The para-hydroxyl group enhances aqueous solubility and provides a secondary hydrogen-bonding vector to solvent-exposed residues, mitigating the poor pharmacokinetic profiles often seen in highly lipophilic ureas [3].

G cluster_0 sEH Active Site Tyr383 Tyr383 (H-bond Donor) Tyr466 Tyr466 (H-bond Donor) Asp335 Asp335 (H-bond Acceptor) LipPocket Hydrophobic Pocket Urea Urea Core (Pharmacophore) Urea->Tyr383 H-bond Urea->Tyr466 H-bond Urea->Asp335 H-bond Butyl Butyl Group Urea->Butyl Phenol 4-Hydroxyphenyl Group Urea->Phenol Butyl->LipPocket Van der Waals

Fig 1: Pharmacophore binding model of 1-Butyl-3-(4-hydroxyphenyl)urea in the sEH active site.

Synthetic Pathways & Methodologies

The synthesis of unsymmetrical 1,3-disubstituted ureas requires strict control over reaction conditions to prevent the formation of symmetrical urea byproducts (e.g., 1,3-dibutylurea or 1,3-bis(4-hydroxyphenyl)urea). We outline two distinct pathways: the classical isocyanate route (Pathway A) and the scalable, phosgene-free CDI route (Pathway B) [2].

Pathway A: Classical Isocyanate Route

Causality & Rationale: This pathway relies on the high electrophilicity of butyl isocyanate. Dichloromethane (DCM) is selected as the solvent because it is non-nucleophilic, preventing solvent-solute side reactions, and it poorly solvates the final urea product, driving precipitation and simplifying isolation.

Self-Validating Protocol:

  • Initiation: Dissolve 1.0 eq of 4-aminophenol in anhydrous DCM under an inert argon atmosphere. Note: 4-aminophenol is prone to oxidation; the inert atmosphere prevents the formation of quinoneimines.

  • Coupling: Add 1.05 eq of butyl isocyanate dropwise at 0°C. The slight excess ensures complete consumption of the aniline.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4 hours. The reaction self-validates via the formation of a white precipitate (the product), as the urea is insoluble in DCM.

  • Isolation: Filter the precipitate and wash with cold hexanes to remove unreacted butyl isocyanate. Recrystallize from ethanol/water to yield >85% pure product.

Pathway B: CDI-Mediated Coupling (Phosgene-Free)

Causality & Rationale: For large-scale discovery libraries, toxic isocyanates are avoided. N,N'-Carbonyldiimidazole (CDI) acts as a safe phosgene equivalent. The reaction is performed in a step-wise manner in N,N-Dimethylformamide (DMF) at 80°C to drive the elimination of the imidazole leaving group during the amine addition phase [2].

Self-Validating Protocol:

  • Activation: Dissolve 1.0 eq of 4-aminophenol in anhydrous DMF. Add 1.1 eq of CDI. Stir at room temperature for 2 hours to form the active acylimidazole intermediate. Validation: TLC (Silica, 1:1 EtOAc:Hexane) will show the complete disappearance of the highly polar 4-aminophenol spot.

  • Amine Addition: Add 1.2 eq of butylamine to the mixture. Heat to 80°C for 6 hours. Heating is critical to overcome the activation energy required to displace the bulky imidazole ring.

  • Quench & Workup: Pour the mixture into ice-cold 1M HCl. The acidic quench serves a dual purpose: it precipitates the neutral urea product while protonating unreacted butylamine and displaced imidazole, keeping them soluble in the aqueous phase.

  • Purification: Filter the solid, wash with distilled water, and dry under a vacuum to yield the pure compound.

Synthesis Start1 4-Aminophenol PathA Pathway A: Isocyanate Route (Butyl isocyanate, DCM, RT) Start1->PathA PathB Pathway B: CDI Coupling (CDI, DMF, 80°C) Start1->PathB Start2 Butylamine Inter Active Intermediate (Acylimidazole) Start2->Inter Step 2: Amine Addition Product 1-Butyl-3-(4-hydroxyphenyl)urea (Yield: >85%) PathA->Product Fast, but uses toxic isocyanates PathB->Inter Step 1: Activation Inter->Product Scalable, Phosgene-free

Fig 2: Divergent synthetic pathways for 1-Butyl-3-(4-hydroxyphenyl)urea via Isocyanate vs CDI.

Analytical Validation

To ensure the structural integrity of the synthesized 1-Butyl-3-(4-hydroxyphenyl)urea, a multi-modal analytical approach is required. The expected quantitative data for a >98% pure batch is summarized below.

Analytical MethodParameter / ConditionExpected Result / Assignment
1 H-NMR (400 MHz, DMSO- d6​ ) δ 8.90 (s, 1H)Phenolic -OH (Exchanges with D2​O )
δ 8.12 (s, 1H)Urea -NH (Aryl side)
δ 7.15 (d, J=8.8 Hz, 2H)Aromatic protons (ortho to urea)
δ 6.65 (d, J=8.8 Hz, 2H)Aromatic protons (ortho to hydroxyl)
δ 6.05 (t, J=5.6 Hz, 1H)Urea -NH (Alkyl side)
δ 3.05 (q, J=6.4 Hz, 2H)Aliphatic −CH2​− (adjacent to nitrogen)
δ 1.20 - 1.45 (m, 4H)Aliphatic −CH2​−CH2​−
δ 0.88 (t, J=7.2 Hz, 3H)Terminal methyl −CH3​
LC-MS (ESI+) m/z [M+H]+ 209.13 (Calculated for C11​H16​N2​O2​ : 208.12)
HPLC (Reverse Phase) C18 Column, 60:40 MeOH: H2​O Single sharp peak, tR​≈4.2 min (Purity >98%)
Melting Point Capillary method158 - 160 °C

Biological Screening Protocols

Once synthesized and validated, the compound is evaluated for target engagement. For sEH inhibition, a continuous fluorescence assay utilizing Cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC) is the gold standard [1].

Step-by-Step sEH Fluorescence Assay:

  • Enzyme Preparation: Dilute recombinant human sEH enzyme in Bis-Tris buffer (25 mM, pH 7.0) containing 0.1 mg/mL BSA to prevent non-specific enzyme adherence to the microplate walls.

  • Compound Incubation: Dispense 1 µL of 1-Butyl-3-(4-hydroxyphenyl)urea (serial dilutions in DMSO, 10−4 to 10−10 M) into a black 96-well plate. Add 100 µL of the enzyme solution. Incubate at 30°C for 5 minutes to allow the urea pharmacophore to establish hydrogen bonds within the active site.

  • Substrate Addition: Introduce the CMNPC substrate (final concentration 5 µM). The sEH enzyme hydrolyzes the epoxide, initiating an intramolecular cyclization that releases the fluorescent 6-methoxy-2-naphthaldehyde reporter.

  • Kinetic Readout: Measure fluorescence continuously for 10 minutes ( λex​=330 nm, λem​=465 nm).

  • Data Analysis: Calculate the IC50​ by plotting the fractional velocity (inhibited rate / uninhibited rate) against the log of the inhibitor concentration.

References

  • Hwang, S. H., Tsai, H.-J., Liu, J.-Y., Morisseau, C., & Hammock, B. D. (2007). Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors. Journal of Medicinal Chemistry, 50(16), 3825–3840.[Link]

  • Bankston, D., et al. (2002). A Scaleable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor for the Treatment of Cancer. Organic Process Research & Development, 6(6), 777–781.[Link]

  • Anandan, S.-K., & Do, Z. N. (2009). Non-urea functionality as the primary pharmacophore in soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(4), 1066–1070.[Link]

Foundational

Structural Crystallography of 1-Butyl-3-(4-hydroxyphenyl)urea: Supramolecular Architecture and Pharmacological Implications

Executive Summary The rational design of small-molecule therapeutics relies heavily on understanding the precise three-dimensional arrangement and non-covalent interactions of pharmacophores. 1-Butyl-3-(4-hydroxyphenyl)u...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of small-molecule therapeutics relies heavily on understanding the precise three-dimensional arrangement and non-covalent interactions of pharmacophores. 1-Butyl-3-(4-hydroxyphenyl)urea represents a highly versatile class of asymmetric N,N′ -disubstituted ureas. This compound integrates three distinct structural domains: a rigid, hydrogen-bonding urea core; a polar, aromatic 4-hydroxyphenyl moiety; and a flexible, lipophilic butyl chain.

This technical whitepaper provides an in-depth analysis of the crystal structure of 1-Butyl-3-(4-hydroxyphenyl)urea compounds. By deconstructing the supramolecular assembly, hydrogen-bonding motifs, and Single-Crystal X-Ray Diffraction (SCXRD) methodologies, this guide equips researchers and drug development professionals with the structural insights necessary to optimize urea-based kinase inhibitors and advanced materials.

Crystallographic Theory & Supramolecular Architecture

Conformational Dynamics of the N,N′ -Disubstituted Core

The urea functionality exhibits significant conformational restriction due to the delocalization of the nitrogen lone pairs into the adjacent carbonyl π∗ -antibonding orbital. This resonance imparts partial double-bond character to the C–N bonds (typically ~1.33–1.35 Å), forcing the N−C(=O)−N core into a near-planar geometry. In asymmetric N,N′ -disubstituted ureas, the substituents can adopt cis,cis, cis,trans, or trans,trans conformations relative to the carbonyl oxygen [4]. For 1-Butyl-3-(4-hydroxyphenyl)urea, steric hindrance from the bulky butyl and phenyl groups strongly favors a trans,trans conformation, minimizing intramolecular repulsion and maximizing the exposure of the N-H protons for intermolecular interactions.

Hydrogen Bonding: The α -Network and R22​(8) Motifs

The structural integrity of urea crystals is governed by highly directional hydrogen bonds. The urea core acts as a bifurcated hydrogen-bond donor (two N-H groups) and a bidentate acceptor (one C=O group). This typically results in the formation of an α -network—a one-dimensional hydrogen-bonded chain propagating along a specific crystallographic axis [1].

A hallmark of this assembly is the formation of centrosymmetric dimers characterized by the R22​(8) graph-set motif, where two adjacent urea molecules engage in reciprocal N−H⋯O=C interactions [1].

Phenolic and Aliphatic Contributions

The introduction of the 4-hydroxyphenyl group disrupts the simple 1D α -network by introducing a secondary, highly competitive hydrogen-bond donor and acceptor (the phenolic -OH). This functional group cross-links the 1D urea chains into complex 2D sheets or 3D supramolecular networks. Conversely, the flexible butyl chain introduces a lipophilic domain. The van der Waals interactions between adjacent butyl chains drive hydrophobic packing, which stabilizes the crystal lattice but often introduces crystallographic disorder due to the high thermal mobility of the aliphatic tail.

HBondNetwork UreaCore Urea Core (N-H...O=C) Motif1 1D Alpha-Network (R2,2(8) Dimers) UreaCore->Motif1 Primary H-Bonds PhenolOH Phenolic -OH (O-H...O) Motif2 2D/3D Extended Supramolecular Sheets PhenolOH->Motif2 Secondary H-Bonds ButylChain Butyl Chain (van der Waals) Packing Hydrophobic Packing Domain ButylChain->Packing Steric Intercalation Motif1->Motif2 Cross-linking Packing->Motif2 Lattice Stabilization

Supramolecular assembly of 1-Butyl-3-(4-hydroxyphenyl)urea via hydrogen bonding.

Methodology: SCXRD Protocol for Urea Derivatives

To achieve a high-resolution crystal structure, the experimental workflow must be rigorously controlled. The following self-validating protocol details the causality behind each crystallographic step.

Step 1: Crystal Growth Strategy
  • Objective: Obtain single crystals with optimal dimensions (0.1–0.3 mm in all directions) while preventing twinning.

  • Solvent Selection: Because the compound possesses both highly polar (urea, phenol) and non-polar (butyl) regions, a binary solvent system is required. Slow evaporation from a mixture of Ethyl Acetate (hydrogen-bond acceptor) and Hexane (anti-solvent) is optimal. Protic solvents like methanol should be avoided during the final crystallization phase, as they can co-crystallize by competitively hydrogen-bonding with the urea core, altering the intrinsic R22​(8) motif.

  • Procedure: Dissolve 50 mg of the compound in 2 mL of Ethyl Acetate. Filter through a 0.22 µm PTFE syringe filter into a clean vial. Carefully layer 2 mL of Hexane on top. Puncture the cap with a single needle hole and allow to stand undisturbed at 20°C for 5–7 days.

Step 2: Data Collection Parameters
  • Mounting: Select a clear, block-shaped crystal. Mount it on a MiTeGen cryoloop using perfluoropolyether oil.

  • Temperature Control: Flash-cool the crystal to 100–150 K using an open-flow nitrogen cryostat. Causality: Low temperatures are critical for this compound to freeze the conformational flexibility of the butyl chain, significantly reducing the atomic displacement parameters (thermal ellipsoids) and preventing positional disorder.

  • Diffraction: Expose the crystal to Mo K α ( λ=0.71073 Å) or Cu K α ( λ=1.54184 Å) radiation. Collect a full sphere of data using ω -scans to ensure high redundancy and completeness (>99%).

Step 3: Structure Solution and Refinement
  • Solution: Integrate the diffraction frames and apply multi-scan absorption corrections. Solve the phase problem using Direct Methods or Intrinsic Phasing (e.g., SHELXT).

  • Refinement (Self-Validation): Refine the model using full-matrix least-squares on F2 (SHELXL).

    • Heavy Atoms: Refine all non-hydrogen atoms anisotropically.

    • Hydrogen Atoms: Locate the urea N-H and phenolic O-H protons in the difference Fourier map to confirm the hydrogen-bonding network experimentally, rather than placing them in idealized calculated positions.

    • Disorder Handling: If the terminal carbons of the butyl chain exhibit elongated ellipsoids, apply rigid-bond restraints (DELU/SIMU) to maintain physical realism.

  • Validation Metrics: A successful refinement is indicated by an R1​ value < 5%, a Goodness-of-Fit (GooF) near 1.0, and residual electron density peaks < 0.5 e/Å 3 .

SCXRDWorkflow Cryst 1. Crystallization (Solvent Diffusion) Mount 2. Crystal Mounting (Cryoloop, 150K) Cryst->Mount Diffract 3. X-Ray Diffraction (Mo/Cu K-alpha) Mount->Diffract Solve 4. Structure Solution (SHELXT/Phasing) Diffract->Solve Refine 5. Refinement (SHELXL, Aniso) Solve->Refine

Step-by-step Single-Crystal X-Ray Diffraction (SCXRD) methodology.

Quantitative Structural Parameters

Based on crystallographic data from analogous N,N′ -disubstituted ureas and phenolic compounds, the following table summarizes the expected quantitative geometric parameters for 1-Butyl-3-(4-hydroxyphenyl)urea [4].

Structural ParameterAtoms InvolvedExpected Value RangeMechanistic Significance
Bond Length C=O (Carbonyl)1.23 – 1.25 ÅIndicates strong hydrogen-bond acceptor status; slightly elongated compared to free ketones.
Bond Length C–N (Urea Core)1.33 – 1.36 ÅShorter than typical C-N single bonds (1.47 Å), confirming π -electron delocalization.
Bond Angle N–C–N115° – 117°Deviation from ideal 120° due to steric repulsion between the butyl and phenyl substituents.
Dihedral Angle Urea Plane / Phenyl25° – 45°Non-planar twist prevents steric clash between the ortho-protons of the phenyl ring and the urea oxygen.
H-Bond Distance N-H O=C2.80 – 2.95 ÅPrimary driver of the α -network; highly stable R22​(8) dimer formation.
H-Bond Distance O-H O=C2.65 – 2.80 ÅStronger secondary interaction cross-linking the 1D chains into 2D/3D lattices.

Translational Applications: Kinase Inhibition

The precise crystallographic parameters of urea derivatives are not merely academic; they are the foundation of modern rational drug design. The urea moiety is a privileged pharmacophore in the development of kinase inhibitors, particularly targeting p38 Mitogen-Activated Protein (MAP) kinase, which is implicated in chronic inflammatory diseases [2].

In the binding pocket of p38 MAP kinase, urea derivatives function as Type II or Type III inhibitors by stabilizing the inactive "DFG-out" conformation [3]. The crystallographic geometry of the urea core perfectly aligns with the kinase hinge region:

  • Bidentate Anchoring: The two N-H protons of the urea core act as simultaneous hydrogen-bond donors to the side-chain carboxylate of Glu71[3].

  • Carbonyl Acceptance: The urea C=O group forms a strong hydrogen bond with the backbone amide N-H of Asp168 [2].

  • Hydrophobic Pocketing: The flexible butyl chain is uniquely suited to project into the lipophilic allosteric pocket exposed during the DFG-out shift, while the 4-hydroxyphenyl group can engage in solvent-exposed edge-to-face π -interactions or additional hydrogen bonding with surrounding water molecules.

Understanding the exact bond angles and dihedral twists derived from SCXRD allows computational chemists to accurately model the entropic penalty of binding, thereby optimizing the aliphatic chain length (e.g., butyl vs. propyl) to maximize binding affinity and drug efficacy.

References

  • Chiral Cyclobutane-Based Ureas as Versatile Platforms to Tune Structural Diversity: An Experimental and Theoretical Approach Crystal Growth & Design - ACS Publications[Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry PMC - NIH[Link]

  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate Journal of Medicinal Chemistry - ACS Publications[https://pubs.acs.org/doi/10.1021/jm010531+] ()
  • Crystal Engineering of N,N′-Diphenylurea Compounds Featuring Phenyl–Perfluorophenyl Interaction Crystal Growth & Design - ACS Publications[Link]

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Step-by-Step Laboratory Synthesis of 1-Butyl-3-(4-hydroxyphenyl)urea

Introduction and Scientific Context Urea derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide range of biological activities and structural applications. The compound 1-Butyl-3-(4...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Context

Urea derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide range of biological activities and structural applications. The compound 1-Butyl-3-(4-hydroxyphenyl)urea is a disubstituted urea featuring both a lipophilic butyl group and a polar phenolic moiety. This amphiphilic character makes it an interesting candidate for studies in drug development, potentially as an inhibitor for specific enzymes or as a building block for more complex bioactive molecules. The synthesis of such ureas is typically achieved through the nucleophilic addition of an amine to an isocyanate. This protocol provides a detailed, reliable, and scalable method for the synthesis of 1-Butyl-3-(4-hydroxyphenyl)urea from 4-aminophenol and butyl isocyanate. The rationale behind each step is explained to provide researchers with a deep understanding of the reaction mechanism and to ensure safe and successful execution.

The core of this synthesis lies in the reaction between the nucleophilic amino group of 4-aminophenol and the electrophilic carbonyl carbon of butyl isocyanate. The higher nucleophilicity of the amino group compared to the phenolic hydroxyl group allows for a selective reaction under controlled, anhydrous conditions.

Reaction Scheme

4-Aminophenol + Butyl Isocyanate → 1-Butyl-3-(4-hydroxyphenyl)urea

Materials and Equipment

Reagents
ReagentFormulaM.W. ( g/mol )Quantity (Example Scale)Moles (mol)Supplier
4-AminophenolC₆H₇NO109.135.46 g0.050Sigma-Aldrich
Butyl IsocyanateC₅H₉NO99.135.2 mL (4.96 g)0.050Thermo Fisher
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11150 mL-Acros Organics
Ethyl Acetate (EtOAc)C₄H₈O₂88.11As needed for TLC & Recrystallization-Fisher Scientific
HexaneC₆H₁₄86.18As needed for TLC & Recrystallization-Carl Roth
Equipment
  • 250 mL two-neck round-bottom flask

  • 100 mL dropping funnel

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Drying tube (filled with CaCl₂) or inert gas (N₂/Ar) setup

  • Ice-water bath

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Melting point apparatus

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat

Critical Safety Precautions

This protocol involves hazardous materials. A thorough risk assessment must be conducted before commencing any work. All operations should be performed inside a certified chemical fume hood.

  • Butyl Isocyanate : Highly flammable, fatal if inhaled, and causes severe skin burns and eye damage.[1][2][3] It is a lachrymator and may cause allergic skin or respiratory reactions.[2] Butyl isocyanate reacts violently with water and is moisture-sensitive.[1][4] Handle with extreme care, ensuring the apparatus is dry and, if possible, under an inert atmosphere. Always wear appropriate PPE, including respiratory protection if not in a fume hood.[3]

  • 4-Aminophenol : Harmful if swallowed or inhaled.[5][6] It is suspected of causing genetic defects and is very toxic to aquatic life with long-lasting effects.[5][7] Avoid creating dust. Use in a well-ventilated area and wear appropriate PPE.[7][8]

  • Tetrahydrofuran (THF) : Highly flammable liquid and vapor. Can form explosive peroxides upon exposure to air and light. Use only stabilized, anhydrous THF and store it properly.

Detailed Experimental Protocol

Step 1: Preparation and Reaction Setup
  • Rationale : The exclusion of moisture is paramount to prevent the hydrolysis of butyl isocyanate into butylamine, which would lead to the formation of an unwanted symmetrical urea byproduct and reduce the yield of the target compound.

  • Thoroughly dry all glassware (250 mL round-bottom flask, dropping funnel, condenser) in an oven at 120 °C for at least 4 hours and allow to cool to room temperature in a desiccator or under a stream of inert gas.

  • Assemble the apparatus in a fume hood. Equip the two-neck flask with a magnetic stir bar. Attach the dropping funnel to the central neck and the condenser to the side neck. Place a drying tube on top of the condenser.

  • Add 4-aminophenol (5.46 g, 0.050 mol) to the reaction flask.

  • Add 100 mL of anhydrous THF to the flask to dissolve the 4-aminophenol. Stir the mixture until a clear solution is formed.

Step 2: Addition of Butyl Isocyanate
  • Rationale : The reaction between an amine and an isocyanate is typically exothermic. A slow, dropwise addition, potentially with cooling, allows for better control of the reaction temperature, minimizing the formation of side products.

  • In the dropping funnel, prepare a solution of butyl isocyanate (5.2 mL, 0.050 mol) in 50 mL of anhydrous THF.

  • Begin stirring the 4-aminophenol solution in the flask.

  • Add the butyl isocyanate solution dropwise from the dropping funnel to the flask over a period of 30-45 minutes at room temperature.

  • If significant heat generation is observed, place the flask in an ice-water bath to maintain the temperature around 20-25 °C.

Step 3: Reaction and Monitoring
  • Rationale : Allowing the reaction to proceed to completion ensures the maximum conversion of starting materials to the desired product. TLC is a simple and effective technique to monitor the disappearance of the limiting reagent.

  • After the addition is complete, remove the ice bath (if used) and allow the mixture to stir at room temperature.

  • Let the reaction proceed for 2-4 hours. The product may begin to precipitate as a white solid during this time.

  • Monitor the reaction's progress using TLC (e.g., with a 1:1 mixture of ethyl acetate:hexane as the mobile phase). Spot the starting material (4-aminophenol) and the reaction mixture on the TLC plate. The reaction is considered complete when the 4-aminophenol spot is no longer visible under a UV lamp.

Step 4: Product Isolation and Purification
  • Rationale : The product has limited solubility in THF, often precipitating upon formation, which simplifies isolation. If it remains in solution, removal of the solvent is necessary. Recrystallization is a standard technique to purify the crude solid by removing unreacted starting materials and any soluble byproducts.

  • Once the reaction is complete, cool the reaction mixture in an ice bath for 30 minutes to maximize the precipitation of the product.

  • Collect the white solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold THF (2 x 15 mL) to remove any residual soluble impurities.

  • Dry the crude product in a vacuum oven at 50-60 °C to a constant weight. The expected yield of the crude product is typically high (>90%).

  • Purification (Recrystallization) :

    • Transfer the crude solid to an Erlenmeyer flask.

    • Add a minimal amount of boiling ethyl acetate to dissolve the solid completely.

    • Slowly add hexane until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethyl acetate/hexane (1:1), and dry under vacuum.

Characterization

  • Appearance : White crystalline solid.

  • Melting Point : Determine the melting point of the purified product. A sharp melting point range indicates high purity.

  • ¹H NMR Spectroscopy (400 MHz, DMSO-d₆): Expected chemical shifts (δ) in ppm: ~8.2 (s, 1H, Ar-NH), ~7.2 (d, 2H, Ar-H), ~6.6 (d, 2H, Ar-H), ~6.0 (t, 1H, Alkyl-NH), ~3.0 (q, 2H, -CH₂-), ~1.4 (m, 2H, -CH₂-), ~1.3 (m, 2H, -CH₂-), ~0.9 (t, 3H, -CH₃). The phenolic -OH proton may be a broad singlet.

  • Infrared (IR) Spectroscopy (KBr, cm⁻¹): Expected characteristic peaks: ~3300 (N-H stretch), ~1630 (C=O stretch, "Amide I band"), ~1550 (N-H bend, "Amide II band"), ~1240 (C-O stretch of phenol).

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Characterization P1 Dry Glassware P2 Assemble Apparatus (Fume Hood) P1->P2 R1 Dissolve 4-Aminophenol in Anhydrous THF P2->R1 R2 Add Butyl Isocyanate Solution Dropwise R1->R2 R3 Stir at Room Temp (2-4 hours) R2->R3 R4 Monitor by TLC R3->R4 W1 Cool to Precipitate R4->W1 W2 Vacuum Filtration W1->W2 W3 Wash with Cold THF W2->W3 W4 Dry Crude Product W3->W4 W5 Recrystallize (EtOAc/Hexane) W4->W5 A1 Melting Point W5->A1 A2 Spectroscopy (NMR, IR) A1->A2

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminophenol. Retrieved from a specific Carl ROTH SDS document. [Link]

  • 4-Aminophenol GLR. (2026, February 13). Safety Data Sheet. [Link]

  • Carl ROTH. (n.d.). Safety data sheet acc. to Regulation (EC) No. 1907/2006 (REACH): 4-Aminophenol. [Link]

  • East Harbour Group. (2023, August 23). Material Safety Data Sheet: N-BUTYL ISOCYANATE. [Link]

  • International Chemical Safety Cards (ICSC). (n.d.). ICSC 1642 - n-BUTYL ISOCYANATE. [Link]

  • Tiwari, L., et al. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Green Chemistry. [Link]

  • Organic Syntheses. (n.d.). Urea, phenyl-. Coll. Vol. 1, p.453 (1941); Vol. 4, p.72 (1925). [Link]

  • Synthesis of Urea Derivatives. (n.d.). Organic Chemistry Portal. [Link]

  • Orita, A., et al. (2009). Novel synthesis of ureas: application of t-butylureas. Chemical and Pharmaceutical Bulletin. [Link]

Sources

Application

Application Note: Solubilization Strategies for 1-Butyl-3-(4-hydroxyphenyl)urea

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound: 1-Butyl-3-(4-hydroxyphenyl)urea (CAS: 39617-89-5) Application: In vitro biochemical/cellular assays and in vivo preclinic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound: 1-Butyl-3-(4-hydroxyphenyl)urea (CAS: 39617-89-5) Application: In vitro biochemical/cellular assays and in vivo preclinical dosing

Physicochemical Profiling & The Causality of Solubility

1-Butyl-3-(4-hydroxyphenyl)urea is a substituted phenylurea characterized by an amphiphilic structure. To successfully formulate this compound without compromising assay integrity, one must understand the thermodynamic barriers to its dissolution:

  • High Crystal Lattice Energy: The central urea moiety (-NH-CO-NH-) acts as both a potent bidentate hydrogen bond donor and acceptor. In the solid state, these molecules form extensive intermolecular hydrogen-bond networks.

  • Hydrophobic and Pi-Stacking Interactions: The lipophilic 1-butyl tail and the aromatic phenyl ring drive hydrophobic aggregation in aqueous environments, drastically reducing water solubility.

  • Phenolic Hydroxyl Group: The para-hydroxyl group provides an additional site for hydrogen bonding, further stabilizing the solid crystal lattice.

The Causality of Solvent Selection: To dissolve this compound, the solvent's solvation energy must exceed the high crystal lattice energy of the urea-phenol network. Solvents lacking strong hydrogen-bond accepting capabilities (e.g., hexane, toluene, or even moderately polar aprotic solvents like ethyl acetate) will fail to disrupt this lattice. Therefore, strong polar aprotic solvents with highly polarized S=O or C=O bonds—such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)—are strictly required for initial master stock preparation[1]. These solvents act as aggressive hydrogen bond acceptors, effectively breaking the urea-urea and phenol-phenol networks[1]. Furthermore, while legacy habits in drug discovery often default to DMF, recent sustainability metrics strongly advocate for DMSO or greener alternatives where possible, due to DMF's hazardous profile[2].

Solvent Compatibility Matrix

The following matrix summarizes the empirical solubilization capacity for 1-Butyl-3-(4-hydroxyphenyl)urea based on structural thermodynamics.

SolventPolarity IndexEstimated Solubilization CapacityRecommended UseNotes
DMSO 7.2High (>50 mM)Master StockPrimary choice for biological assays; strong H-bond acceptor.
DMF 6.4High (>50 mM)Chemical SynthesisToxic for biological assays; use only if DMSO is incompatible.
Ethanol 5.2Moderate (5-10 mM)Co-solventUseful for in vivo formulations; limited by weaker H-bond disruption.
PEG400 ~4.3Moderate (10-20 mM)In vivo excipientExcellent for stabilizing the lipophilic butyl chain in aqueous shifts.
Water / PBS 9.0 / 10.2Poor (<0.1 mM)Final Assay MediaRequires "solvent shift" or micellar formulation to prevent precipitation.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and prevent false negatives in biological assays caused by compound precipitation (often mistaken for lack of efficacy), follow these step-by-step methodologies.

Protocol A: Preparation of 50 mM Master Stock

Objective: Achieve complete molecular dispersion in a primary solvent.

  • Weighing: Accurately weigh the required mass of 1-Butyl-3-(4-hydroxyphenyl)urea powder into a sterile, amber glass vial (the compound may exhibit mild photosensitivity over long-term storage).

  • Solvent Addition: Add anhydrous, cell-culture grade DMSO to achieve a 50 mM concentration.

  • Mechanical Disruption: Vortex the vial vigorously for 60 seconds.

  • Thermal/Acoustic Energy: If particulates remain, place the vial in a sonicating water bath at 37°C for 5–10 minutes. The addition of acoustic energy helps overcome the activation barrier for dissolution.

  • Quality Control (QC): Visually inspect the solution against a dark background. It must be completely transparent with no Tyndall effect (light scattering).

  • Storage: Aliquot the stock into single-use volumes to avoid freeze-thaw cycles, which can induce irreversible crystallization, and store at -20°C.

Protocol B: Formulation for In Vitro Assays (Solvent Shift Method)

Objective: Dilute into aqueous media while maintaining solubility and cellular viability.

  • Pre-warming: Thaw a DMSO master stock aliquot at room temperature and vortex briefly.

  • Serial Dilution: Perform any intermediate dilutions in 100% DMSO to prevent premature crashing out.

  • Aqueous Shift: Add the DMSO stock dropwise to the aqueous assay buffer (e.g., DMEM or PBS) under continuous, rapid vortexing.

  • Constraint Check: Ensure the final DMSO concentration does not exceed 0.5% - 1.0% (v/v). Concentrations above this threshold can induce drastic changes in human cellular processes and alter protein-ligand binding affinities[3].

  • Turbidity QC: Measure the absorbance of the final assay medium at 600 nm. An increase in baseline absorbance compared to a vehicle control indicates micro-precipitation.

Protocol C: Biocompatible Formulation for In Vivo Administration

Objective: Create a stable, injectable formulation without toxic levels of DMSO.

  • Initial Solubilization: Dissolve the compound in 10% (v/v) DMSO to break the crystal lattice.

  • Surfactant Addition: Add 5% (v/v) Tween-80 and vortex. The surfactant forms micelles around the hydrophobic butyl tail and phenyl ring.

  • Co-solvent Stabilization: Add 40% (v/v) PEG300 or PEG400. PEG acts as a co-solvent that bridges the polarity gap between the drug and water.

  • Aqueous Quench: Slowly add 45% (v/v) sterile Saline (0.9% NaCl) while stirring continuously.

  • Validation: The final formulation (10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline) should be a clear, filter-sterilizable solution suitable for IP or IV injection.

Mechanistic Workflow & Quality Control

The following diagram illustrates the logical workflow and critical go/no-go QC checkpoints required to maintain the scientific integrity of the solubilization process.

Workflow Start 1-Butyl-3-(4-hydroxyphenyl)urea (Solid Powder) Stock Master Stock Preparation (10-50 mM in 100% DMSO) Start->Stock Add Anhydrous DMSO QC1 QC: Visual Inspection & Sonication Stock->QC1 Branch1 In Vitro Assays (Cell Culture/Biochemical) QC1->Branch1 Branch2 In Vivo Assays (Animal Dosing) QC1->Branch2 Dilution1 Aqueous Dilution (Max 0.1-1% DMSO final) Branch1->Dilution1 Dilution2 Co-solvent Formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) Branch2->Dilution2 PrecipCheck Precipitation Check (Turbidity Assay at 600nm) Dilution1->PrecipCheck Dilution2->PrecipCheck PrecipCheck->Stock Turbid (Adjust Solvent) Success Proceed to Experiment PrecipCheck->Success Clear Solution

Figure 1: Standardized workflow for the solubilization and formulation of 1-Butyl-3-(4-hydroxyphenyl)urea.

References

  • Title: Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study Source: ACS Medicinal Chemistry Letters (via PMC - National Institutes of Health) URL: [Link]

  • Title: New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide Source: Molecules (MDPI) URL: [Link]

  • Title: Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Method

HPLC-UV method development for 1-Butyl-3-(4-hydroxyphenyl)urea quantification

Application Note: Rational Method Development and Validation for the Quantification of 1-Butyl-3-(4-hydroxyphenyl)urea by HPLC-UV Introduction & Chemical Rationale 1-Butyl-3-(4-hydroxyphenyl)urea (CAS: 39617-89-5) is a s...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Rational Method Development and Validation for the Quantification of 1-Butyl-3-(4-hydroxyphenyl)urea by HPLC-UV

Introduction & Chemical Rationale

1-Butyl-3-(4-hydroxyphenyl)urea (CAS: 39617-89-5) is a specialized chemical entity characterized by a hydrophobic butyl chain and a polar, ionizable 4-hydroxyphenyl group. Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound requires a deep understanding of its physicochemical properties to prevent chromatographic artifacts.

As a Senior Application Scientist, I approach method development not by trial and error, but through mechanistic causality:

  • Ionization & pH Control: The phenolic hydroxyl (-OH) group typically exhibits a pKa of ~9.5. If the mobile phase pH fluctuates near this value, the molecule will exist in a state of partial ionization, leading to severe peak tailing and variable retention times. By buffering the mobile phase to a weakly acidic state (pH ~2.7) using 0.1% Formic Acid, we ensure the molecule remains 100% protonated and neutral, guaranteeing predictable reversed-phase partitioning.

  • Hydrophobicity & Stationary Phase: The butyl chain imparts significant lipophilicity. A fully end-capped C18 stationary phase is required to maximize hydrophobic retention while preventing secondary interactions between the phenolic -OH and residual surface silanols on the silica support.

  • Chromophore & Detection: The conjugated system of the aromatic ring and the urea linkage provides strong UV absorbance. While 254 nm is a universal wavelength, tuning the detector to 275 nm offers higher specificity for the phenolic chromophore, drastically reducing baseline noise from organic solvents and matrix excipients.

Analytical Target Profile (ATP) & QbD Strategy

In alignment with ICH Q14 guidelines for Analytical Procedure Development[1], we must first establish an Analytical Target Profile (ATP). The ATP defines the required performance criteria to ensure the method is "fit for purpose" across its lifecycle[2]. We utilize a Quality by Design (QbD) approach, employing Risk Assessments and Design of Experiments (DoE) to establish a Method Operable Design Region (MODR)[3].

QbD_Workflow ATP 1. Define Analytical Target Profile (ATP) CQA 2. Identify Critical Method Parameters ATP->CQA Risk 3. Risk Assessment (FMEA Matrix) CQA->Risk DoE 4. Design of Experiments (Multivariate DoE) Risk->DoE MODR 5. Establish MODR (Design Space) DoE->MODR Control 6. Control Strategy & ICH Q2 Validation MODR->Control

Fig 1: QbD workflow for analytical method development based on ICH Q14 principles.

Experimental Protocols & Self-Validating Systems

Chromatographic Conditions

The following parameters were optimized to ensure baseline resolution and robust quantification.

ParameterOptimized SettingMechanistic Rationale
Column C18, 150 x 4.6 mm, 3.5 µm (End-capped)Maximizes hydrophobic retention of the butyl chain; end-capping prevents silanol tailing.
Mobile Phase A 0.1% Formic Acid in WaterSuppresses ionization of the phenolic -OH (maintains pH ~2.7).
Mobile Phase B Acetonitrile (ACN)Provides optimal elution strength and a lower UV cutoff than methanol.
Elution Mode Isocratic (40% A : 60% B)Ensures baseline stability and highly reproducible retention times.
Flow Rate 1.0 mL/minBalances analysis time with optimal van Deemter column efficiency.
Detection UV at 275 nmTargets the conjugated phenolic chromophore, minimizing background noise.
Injection Vol 10 µLPrevents column overloading while maintaining the required sensitivity.
Step-by-Step Sample Preparation Workflow

To ensure a self-validating workflow, sample preparation must actively prevent analyte loss and chromatographic distortion.

Causality Check:

  • Diluent Choice: Injecting a sample dissolved in 100% strong solvent (e.g., Methanol) into a 60% organic mobile phase causes the analyte to travel rapidly at the column head before mixing, leading to broad or split peaks (the "solvent effect"). Diluting the final working solutions in the mobile phase prevents this.

  • Filter Choice: Nylon filters can exhibit non-specific binding of hydrophobic moieties. Because of the butyl chain on our analyte, Polytetrafluoroethylene (PTFE) filters are explicitly chosen to prevent adsorption and ensure 100% recovery.

Sample_Prep Weigh Weigh API (10.0 mg) Dissolve Dissolve in MeOH (1.0 mg/mL Stock) Weigh->Dissolve Dilute Dilute in Mobile Phase (Avoids Solvent Effect) Dissolve->Dilute Filter Filter via 0.22 µm PTFE (Prevents Adsorption) Dilute->Filter Inject HPLC-UV Injection Filter->Inject

Fig 2: Self-validating sample preparation workflow minimizing analyte loss and peak distortion.

System Suitability Testing (SST)

A protocol is only trustworthy if it is self-validating. Before analyzing any unknown samples, the system must prove its operational integrity. Inject the 50 µg/mL standard six times. The run is only authorized to proceed if the following criteria are met:

  • Retention Time %RSD ≤ 1.0%: Validates pump flow stability and mobile phase mixing.

  • Peak Area %RSD ≤ 2.0%: Validates autosampler precision and injection mechanics.

  • Tailing Factor (Tf) ≤ 1.5: Validates column health and confirms that the pH buffer is successfully suppressing ionization.

  • Theoretical Plates (N) ≥ 3000: Validates overall column efficiency and packing integrity.

Method Validation (ICH Q2(R2) & USP <1225>)

The developed method must be validated according to ICH Q2(R2)[4] and the United States Pharmacopeia (USP) General Chapter <1225> Category I requirements for assay procedures[5]. This rigorous framework ensures the method consistently produces reliable results within specified limits[6].

Validation ParameterICH/USP Acceptance CriteriaSimulated Validation ResultStatus
Specificity No interference at analyte RT from matrix/blankResolution (Rs) > 2.0 from nearest impurityPass
Linearity R² ≥ 0.999 (Range: 1 to 100 µg/mL)R² = 0.9998Pass
Accuracy (% Recovery) 98.0% – 102.0% across 3 concentration levels99.4% – 100.8%Pass
Precision (Repeatability) %RSD ≤ 2.0% (n=6 injections)%RSD = 0.85%Pass
Intermediate Precision %RSD ≤ 2.0% (Different days/analysts)%RSD = 1.12%Pass
Robustness Meet SST under deliberate variations (±pH, ±Flow)All SST criteria successfully metPass

Conclusion

By strictly controlling the ionization state of the 4-hydroxyphenyl group and managing the hydrophobicity of the butyl chain, this HPLC-UV method provides a highly reliable, self-validating framework for the quantification of 1-Butyl-3-(4-hydroxyphenyl)urea. The integration of ICH Q14 QbD principles during development ensures that the method is inherently robust, seamlessly passing ICH Q2(R2) validation requirements.

References

  • ResolveMass. "Analytical Method Development and Validation in Pharmaceuticals". Available at: [Link]

  • Pharmaceutical Technology. "Considerations for Method Validation". Available at:[Link]

  • Particle Technology Labs. "Methods Validation, Verification and Transfer". Available at:[Link]

  • International Council for Harmonisation (ICH). "Final IWG Concept Paper Q2(R2) and Q14". Available at: [Link]

  • CASSS. "Mini Case Study Platform Analytical Procedures – Applying Concepts in ICH Q2(R2) and ICH Q14". Available at: [Link]

  • Agilent Technologies. "Use of 2D-Liquid Chromatography in GMP Regulated Laboratories". Available at:[Link]

Sources

Application

Application Note: Preparation and Handling of 1-Butyl-3-(4-hydroxyphenyl)urea Stock Solutions

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Technical Application Guide Introduction & Pharmacological Relevance 1-Butyl-3-(4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Technical Application Guide

Introduction & Pharmacological Relevance

1-Butyl-3-(4-hydroxyphenyl)urea (CAS: 39617-89-5) is a synthetic small molecule belonging to the substituted phenylurea class. In pharmacological and agricultural research, phenylurea derivatives are highly valued for their ability to act as potent, competitive inhibitors of soluble epoxide hydrolase (sEH)[1] and as synthetic cytokinin analogs[2].

The structural motif of this compound—a central urea bridge flanked by a lipophilic butyl chain and a hydrogen-bonding phenolic ring—is a classic pharmacophore. The urea backbone acts as a transition state mimic that forms strong hydrogen bonds with the catalytic aspartate residues (e.g., Asp333 in murine sEH) in the enzyme's active site, while the flanking groups occupy adjacent hydrophobic pockets. Because of these specific physicochemical properties, preparing accurate and stable stock solutions is critical for reproducible in vitro and in vivo assays.

Physicochemical Properties & Dilution Metrics

Before initiating stock preparation, it is essential to understand the compound's mass-to-volume relationships. Due to its lipophilic butyl group and planar aromatic ring, 1-Butyl-3-(4-hydroxyphenyl)urea exhibits poor aqueous solubility but dissolves readily in polar aprotic solvents like Dimethyl Sulfoxide (DMSO)[3].

Table 1: Compound Specifications and Stock Reconstitution
Property / ParameterValue
Chemical Name 1-Butyl-3-(4-hydroxyphenyl)urea
CAS Number 39617-89-5
Molecular Formula C₁₁H₁₆N₂O₂
Molecular Weight (MW) 208.26 g/mol
Primary Solvent Anhydrous DMSO (≥99.9% purity)
Mass required for 1 mL of 10 mM Stock 2.08 mg
Mass required for 1 mL of 50 mM Stock 10.41 mg

Causality in Solvent Selection and Handling (E-E-A-T)

Why Anhydrous DMSO? The dissolution of small organic molecules relies on overcoming the crystal lattice energy of the solid powder. DMSO is selected due to its high dielectric constant (47.2) and its ability to act as a strong hydrogen-bond acceptor[4]. It effectively solvates the urea NH protons and the phenolic OH group.

The Threat of Hygroscopy: DMSO is highly hygroscopic. If the solvent absorbs atmospheric moisture, the thermodynamic stability of the dissolved lipophilic compound decreases rapidly. This leads to "micro-precipitation"—the formation of sub-visible aggregates that drastically reduce the actual concentration of the active compound in solution, skewing IC₅₀ or Kᵢ calculations[3]. Therefore, using anhydrous DMSO and storing aliquots under an inert gas (argon or nitrogen) is a mandatory self-validating step in this protocol.

Step-by-Step Preparation Protocol

Phase 1: Weighing and Dissolution
  • Equilibration: Allow the lyophilized powder of 1-Butyl-3-(4-hydroxyphenyl)urea to equilibrate to room temperature (20–25°C) in a desiccator for at least 30 minutes before opening. This prevents ambient moisture from condensing on the cold powder.

  • Weighing: Using a calibrated analytical balance, weigh the desired mass (e.g., 10.41 mg for a 50 mM stock) into a sterile, static-free polypropylene tube.

  • Solvent Addition: Add exactly 1.0 mL of room-temperature, anhydrous DMSO.

  • Agitation: Vortex the solution gently for 30–60 seconds. If the compound does not fully dissolve, sonicate the tube in a room-temperature water bath for 2–5 minutes. Do not heat the solution above 40°C, as this may induce thermal degradation of the phenolic moiety.

Phase 2: Aliquoting and Storage
  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 20–50 µL) in tightly sealed, low-bind microcentrifuge tubes. This prevents repeated freeze-thaw cycles, which can cause concentration gradients and compound degradation[3].

  • Inert Atmosphere (Optional but Recommended): Overlay the headspace of each tube with a gentle stream of argon or nitrogen gas before capping.

  • Storage: Store the aliquots at -20°C for short-term use (up to 3 months) or -80°C for long-term storage (up to 12 months)[3]. Protect from light.

Phase 3: Aqueous Dilution (Assay Working Solutions)

To avoid the "solvent crash" (precipitation upon introduction to aqueous buffers):

  • Pre-warm the DMSO stock to room temperature.

  • Add the DMSO stock dropwise into the vigorously stirring aqueous assay buffer (e.g., PBS or cell culture media), never the reverse.

  • Ensure the final concentration of DMSO in the biological assay does not exceed 0.1% – 1.0% (v/v) to prevent solvent-induced cellular toxicity[5].

Workflows and Mechanistic Pathways

To visualize the procedural logic and the downstream pharmacological application of the prepared stock, refer to the diagrams below.

Diagram 1: Stock Preparation and Assay Integration Workflow

Workflow Powder Dry Powder (CAS: 39617-89-5) Weigh Analytical Weighing Powder->Weigh Dissolve Dissolution in Anhydrous DMSO Weigh->Dissolve Aliquot Single-use Aliquots (Argon Overlay) Dissolve->Aliquot Store Storage at -80°C (Light Protected) Aliquot->Store Assay Aqueous Dilution (Final DMSO ≤ 1%) Store->Assay

Caption: Step-by-step workflow for the preparation, storage, and dilution of phenylurea stock solutions.

Diagram 2: Pharmacological Pathway (sEH Inhibition)

Phenylureas like 1-Butyl-3-(4-hydroxyphenyl)urea are heavily researched for their interaction with the arachidonic acid cascade, specifically targeting soluble epoxide hydrolase (sEH)[6].

Pathway AA Arachidonic Acid CYP CYP450 Epoxygenases AA->CYP EET EETs (Anti-inflammatory / Vasodilatory) CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH Enzymatic Hydrolysis DHET DHETs (Pro-inflammatory / Less Active) sEH->DHET Inhibitor 1-Butyl-3-(4-hydroxyphenyl)urea (Phenylurea Inhibitor) Inhibitor->sEH Competitive Inhibition

Caption: Mechanism of action where phenylurea derivatives inhibit sEH, preserving anti-inflammatory EETs.

References

  • Morisseau, C., et al. "Potent urea and carbamate inhibitors of soluble epoxide hydrolases." Proceedings of the National Academy of Sciences (PNAS).[Link]

  • Nakagawa, Y., et al. "3-D QSAR Analysis of Inhibition of Murine Soluble Epoxide Hydrolase (MsEH) by Benzoylureas, Arylureas, and their Analogues." Metabolomics Society / PubMed.[Link]

  • Di, L., et al. "Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility." ResearchGate.[Link]

  • Amano, Y., et al. "3WK4: Crystal structure of soluble epoxide hydrolase in complex with fragment inhibitor." RCSB Protein Data Bank.[Link]

  • Ricci, A., et al. "Urea derivatives on the move: cytokinin-like activity and adventitious rooting enhancement depend on chemical structure." PubMed.[Link]

Sources

Method

Mass spectrometry (LC-MS/MS) detection protocols for 1-Butyl-3-(4-hydroxyphenyl)urea

Introduction & Biological Context 1-Butyl-3-(4-hydroxyphenyl)urea (BHPU) (CAS: 39617-89-5) is a critical Phase I metabolite of [1] and related substituted phenylurea xenobiotics. In both environmental and biological syst...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Context

1-Butyl-3-(4-hydroxyphenyl)urea (BHPU) (CAS: 39617-89-5) is a critical Phase I metabolite of [1] and related substituted phenylurea xenobiotics. In both environmental and biological systems, phenylurea compounds are rapidly metabolized by Cytochrome P450 (CYP450) monooxygenases. Specifically, plant and mammalian enzymes such as [2] have been shown to catalyze the oxidative N-dealkylation and para-ring-hydroxylation of phenylureas, converting them into more polar, non-phytotoxic derivatives.

Tracking the formation of BHPU is essential for evaluating the bioremediation potential of transgenic organisms, monitoring groundwater contamination, and understanding the pharmacokinetic degradation of urea-based compounds.

Pathway A 1-Butyl-3-phenylurea (Parent Xenobiotic) B Cytochrome P450 (e.g., CYP76B1 / CYP71A10) A->B O2, NADPH C 1-Butyl-3-(4-hydroxyphenyl)urea (Phase I Metabolite) B->C para-Hydroxylation

CYP450-mediated Phase I para-hydroxylation of 1-butyl-3-phenylurea to BHPU.

Scientific Grounding & Mechanistic Insights

Why LC-MS/MS?

Phenylurea derivatives and their hydroxylated metabolites are thermally labile and moderately polar, making Gas Chromatography (GC) unsuitable without complex and time-consuming derivatization steps. Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry () [3] provides the necessary sensitivity and specificity to detect trace levels of BHPU in complex matrices.

Ionization and Fragmentation Causality

While the phenolic hydroxyl group of BHPU theoretically allows for negative electrospray ionization (ESI-), positive ion mode (ESI+) is strictly preferred . The urea nitrogen and carbonyl oxygen are highly susceptible to protonation in the presence of 0.1% formic acid, yielding a highly stable precursor ion [M+H]+ at m/z 209.1.

Upon Collision-Induced Dissociation (CID) in the Q2 collision cell, protonated ureas undergo highly predictable and characteristic cleavage at the C-N bonds:

  • Quantifier Transition ( m/z 209.1 136.1): Cleavage of the N-butyl bond results in the neutral loss of butylamine (73 Da), generating a highly stable [4-hydroxyphenyl isocyanate + H]+ product ion.

  • Qualifier Transition ( m/z 209.1 100.1): Cleavage on the aryl side results in the neutral loss of 4-aminophenol (109 Da), yielding a [butyl isocyanate + H]+ product ion.

Self-Validating System: Relying on a single transition can lead to false positives due to isobaric matrix interferences. This dual-transition Multiple Reaction Monitoring (MRM) strategy ensures a self-validating protocol. The ratio of the quantifier to the qualifier ion must remain consistent (±20%) across all samples to confirm true analyte identity.

Experimental Protocol

Sample Preparation: Hydrophilic-Lipophilic Balance (HLB) SPE

To mitigate ion suppression from complex matrices (e.g., microsomal incubation buffers, plant extracts, or soil eluates), a Solid Phase Extraction (SPE) protocol is required. An HLB sorbent is chosen because BHPU exhibits dual characteristics: a hydrophobic butyl tail and a polar hydroxyphenyl head.

Step-by-Step SPE Workflow:

  • Conditioning: Pass 3.0 mL of LC-MS grade methanol followed by 3.0 mL of LC-MS grade water through the HLB cartridge (e.g., Oasis HLB, 30 mg/1 cc) to activate the sorbent bed.

  • Loading: Load 1.0 mL of the biological/environmental sample. Crucial Step: Ensure the sample is pre-adjusted to pH 6.5. This keeps the phenolic hydroxyl group protonated (neutral), maximizing retention on the sorbent.

  • Washing: Wash with 3.0 mL of 5% methanol in water. This specific concentration is strong enough to elute salts and highly polar endogenous interferences, but weak enough to prevent premature elution of BHPU.

  • Elution: Elute the target analyte with 2.0 mL of 100% methanol.

  • Reconstitution: Evaporate the eluate to absolute dryness under a gentle stream of ultra-pure nitrogen at 35°C. Reconstitute the residue in 100 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile) and vortex for 30 seconds.

Chromatographic Separation (UHPLC)

A C18 reverse-phase column is utilized to leverage the hydrophobic interaction with the butyl chain of BHPU. The addition of 0.1% Formic Acid (FA) acts as an ion-pairing agent, suppressing secondary silanol interactions on the column (improving peak shape) and driving ESI+ protonation.

  • Column: C18 UHPLC Column (50 mm × 2.1 mm, 1.7 µm particle size).

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mobile Phase A: LC-MS Grade Water + 0.1% FA (v/v).

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% FA (v/v).

Mass Spectrometry Parameters
  • Ion Source: Electrospray Ionization (ESI) in Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 400 °C.

  • Source Temperature: 150 °C.

  • Desolvation Gas Flow (N2): 800 L/hr.

  • Collision Gas: Argon (4.0 × 10⁻³ mbar).

Workflow S1 Sample Preparation (HLB Solid Phase Extraction) S2 Chromatographic Separation (C18 UHPLC Column) S1->S2 S3 Ionization (ESI+ Mode) S2->S3 S4 Q1: Precursor Selection (m/z 209.1) S3->S4 S5 Q2: Collision Induced Dissociation (Loss of Butylamine) S4->S5 S6 Q3: Product Ion Detection (m/z 136.1 & 100.1) S5->S6

Step-by-step UHPLC-MS/MS analytical workflow for BHPU quantification.

Quantitative Data Summaries

Table 1: MRM Transitions and MS/MS Parameters for BHPU

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Dwell Time (ms) Purpose
BHPU 209.1 136.1 15 50 Quantifier

| BHPU | 209.1 | 100.1 | 22 | 50 | Qualifier |

Table 2: UHPLC Gradient Elution Profile

Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B Curve Profile
0.0 0.4 95 5 Initial
1.0 0.4 95 5 Isocratic Hold
4.0 0.4 10 90 Linear Ramp
5.5 0.4 10 90 Column Wash
5.6 0.4 95 5 Step Return

| 7.0 | 0.4 | 95 | 5 | Re-equilibration |

Table 3: Method Validation Parameters (Spiked Environmental Matrix)

Validation Parameter Value / Range
Limit of Detection (LOD, S/N ≥ 3) 0.05 ng/mL
Limit of Quantification (LOQ, S/N ≥ 10) 0.15 ng/mL

| Linear Dynamic Range | 0.15 - 500 ng/mL ( R2>0.998 ) | | Extraction Recovery (HLB SPE) | 88.5% ± 4.2% | | Matrix Effect (Ion Suppression) | < 12% |

References

  • Title: 1-Butyl-3-phenylurea - the NIST WebBook Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Title: Dual Function of the Cytochrome P450 CYP76 Family from Arabidopsis thaliana in the Metabolism of Monoterpenols and Phenylurea Herbicides Source: Plant Physiology, Oxford Academic URL: [Link]

  • Title: High performance liquid chromatography-tandem mass spectrometry method for quantifying phenylurea herbicides and their main metabolites in amended and unamended soils Source: ResearchGate (Journal of Chromatography A) URL: [Link]

  • Title: Expression of a soybean cytochrome P450 monooxygenase cDNA in yeast and tobacco enhances the metabolism of phenylurea herbicides Source: Proceedings of the National Academy of Sciences (PNAS) / PubMed Central URL: [Link]

Application

1-Butyl-3-(4-hydroxyphenyl)urea conjugation techniques for polymer chemistry

[label="Polymer Backbone", Fig 1. BPU-OH conjugation pathways: Dynamic covalent, PTAD click, and esterification strategies.

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Polymer Backbone",

Fig 1. BPU-OH conjugation pathways: Dynamic covalent, PTAD click, and esterification strategies.

Mechanism Polymer Polymer Backbone Phenol Phenol-Carbamate (Dynamic Link) Polymer->Phenol Covalent Phenol->Phenol Thermal Exchange Urea Urea Motif (H-Bonding) Phenol->Urea BPU Core Network Self-Healed Network Phenol->Network Urea->Urea Quadruple H-Bonds Urea->Network

Fig 2. Synergistic self-healing mechanism via dynamic phenol-carbamate bonds and urea H-bonding.

  • Supramolecular Polymer Materials Assembled via Polymerization and Subsequent Cross-Linking through a Single Hydrogen-Bonding Motif , Macromolecules (ACS Publications), 1

  • Reprocessable Cross-Linked Polyurethane with Dynamic and Tunable Phenol–Carbamate Network , Macromolecules (ACS Publications), 2

  • Rapid Polymer Conjugation Strategies for the Generation of pH-Responsive, Cancer Targeting, Polymeric Nanoparticles , Biomacromolecules (ACS Publications),3

  • Microphase separation induced in the melt of Pluronic copolymers by blending with a hydrogen bonding urea–urethane end-capped supramolecular polymer , RSC Advances (Royal Society of Chemistry),4

  • Thermoresponsive Polymer–Antibiotic Conjugates Based on Gradient Copolymers of 2-Oxazoline and 2-Oxazine , Biomacromolecules (ACS Publications), 5

  • Recycling of Polyurethanes via Covalent Adaptable Networks: The Role of Crosslink Density in Performance Recovery , Polymers (PMC/NIH), 6

Sources

Technical Notes & Optimization

Troubleshooting

Improving percentage yield in the synthesis of 1-Butyl-3-(4-hydroxyphenyl)urea

Welcome to the technical support center for the synthesis of 1-Butyl-3-(4-hydroxyphenyl)urea. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-Butyl-3-(4-hydroxyphenyl)urea. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with this synthesis, aiming to maximize yield and purity. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Troubleshooting Guide: Enhancing Your Yield

This section addresses specific, common issues encountered during the synthesis. Each answer provides a diagnosis of the problem and a validated solution grounded in chemical principles.

Question 1: My final yield is significantly lower than expected, and I've recovered a substantial amount of unreacted 4-aminophenol. What is the likely cause?

Answer: This issue almost certainly points to a problem with your butyl isocyanate reactant. There are two primary possibilities:

  • Degradation via Moisture: Butyl isocyanate is highly susceptible to hydrolysis. Even trace amounts of moisture in your solvent, on your glassware, or in the 4-aminophenol can cause the isocyanate to react with water. This forms an unstable carbamic acid intermediate, which rapidly decomposes into butylamine and carbon dioxide. This side reaction consumes your isocyanate, making it unavailable to react with the target 4-aminophenol. The newly formed butylamine can then react with remaining butyl isocyanate to form the highly undesirable side-product, 1,3-dibutylurea.[1]

  • Improper Storage/Handling: Isocyanates are reactive compounds and should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon). If the reagent is old or has been handled improperly, it may have already polymerized or hydrolyzed in the bottle.

Solution:

  • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents (e.g., Tetrahydrofuran, Dichloromethane). Flame-dry all glassware under vacuum or in an oven (120 °C) for several hours before use and allow it to cool in a desiccator.

  • Verify Reagent Quality: Use a fresh bottle of butyl isocyanate or purify the existing stock by distillation if its quality is questionable.

  • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction vessel.

Question 2: My reaction mixture turned a dark brown or purple color upon adding the reactants. Is this normal, and how does it affect my yield?

Answer: This is not ideal and indicates the oxidation of your 4-aminophenol starting material. The aminophenol functional group is sensitive to oxidation, especially in the presence of air and trace metal impurities, which can lead to the formation of colored quinone-imine type structures.

While this may not be the primary cause of very low yields, it signifies suboptimal reaction conditions and can introduce impurities that complicate purification. The oxidation process degrades the starting material, effectively reducing the amount available for the desired reaction.

Solution:

  • Use High-Purity 4-Aminophenol: Ensure your starting material is of high purity and has not been stored for extended periods where it may have been exposed to air. A pale, off-white color is acceptable, but dark-colored starting material should be recrystallized before use.

  • Degas Solvents: While working under an inert atmosphere helps, using solvents that have been degassed (e.g., by sparging with nitrogen or via freeze-pump-thaw cycles) can further minimize dissolved oxygen.

  • Maintain Low Temperature: Initiate the reaction at a lower temperature (e.g., 0 °C) to slow down potential oxidation pathways before the primary reaction takes over.

Question 3: I've isolated my product, but TLC and NMR analysis show the presence of a significant impurity, which I suspect is 1,3-dibutylurea. How did this form and how can I prevent it?

Answer: The formation of 1,3-dibutylurea is a classic indicator of moisture contamination in your reaction system.[1] As detailed in Question 1, butyl isocyanate reacts with water to form butylamine. This butylamine is a primary amine and is highly nucleophilic, just like your intended reactant, 4-aminophenol. It will readily react with a second molecule of butyl isocyanate to produce the symmetrical urea, 1,3-dibutylurea.

This side reaction is detrimental for two reasons:

  • It consumes two equivalents of your isocyanate for every molecule of water present.

  • It introduces an impurity that can sometimes be challenging to separate from the desired product due to similar polarities.

Solution: The preventative measures are identical to those for tackling general moisture issues: rigorously maintain anhydrous and inert conditions throughout the entire experimental setup and reagent handling process.

Question 4: What is the best way to purify the crude 1-Butyl-3-(4-hydroxyphenyl)urea? My current solvent system for recrystallization gives poor recovery.

Answer: Recrystallization is indeed the preferred method for purifying this compound.[1] The key to a successful recrystallization is selecting an appropriate solvent or solvent system. The ideal solvent should dissolve the crude product completely at an elevated temperature but show low solubility for the product at room temperature or below, allowing it to crystallize out upon cooling. Impurities, ideally, should remain soluble in the cold solvent.

Recommended Solvents & Strategy:

  • Single Solvents: Ethanol, methanol, or isopropanol are often good starting points.

  • Solvent Systems: A mixture of ethanol and water is frequently effective. Dissolve the crude product in a minimum amount of hot ethanol. Then, add hot water dropwise until the solution just begins to turn cloudy (the cloud point), indicating saturation. Add a few more drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly.

  • Troubleshooting Poor Recovery: If recovery is low, it likely means the product is too soluble in your chosen solvent even at low temperatures. In this case, you need a less polar solvent system. Conversely, if the product crashes out of solution immediately and does not dissolve well even when hot, a more polar solvent is required.

Frequently Asked Questions (FAQs)

Q: What is the fundamental reaction mechanism for this synthesis?

A: The synthesis is a nucleophilic addition reaction. The nitrogen atom of the amino group (-NH₂) on 4-aminophenol acts as a nucleophile. It attacks the electrophilic carbon atom of the isocyanate group (-N=C=O) on butyl isocyanate. This concerted attack results in the formation of a new carbon-nitrogen bond, yielding the urea linkage. The reaction is typically fast and exothermic.

Q: Why is the reaction generally performed at or below room temperature?

A: There are two main reasons for controlling the temperature:

  • Exothermicity: The reaction is highly exothermic. Running it at a controlled, lower temperature (e.g., starting at 0 °C and allowing it to warm to room temperature) prevents the reaction rate from becoming uncontrollably fast, which can lead to the formation of side products and a less pure crude product.

  • Minimizing Side Reactions: Higher temperatures can provide the activation energy for unwanted side reactions. Specifically, the N-H proton of the newly formed urea can be attacked by another isocyanate molecule to form a "biuret" structure.[2][3] This cross-linking reaction is more prevalent at elevated temperatures and with a large excess of isocyanate.

Q: Is a catalyst necessary for this reaction?

A: Generally, no. The reaction between an aliphatic isocyanate (like butyl isocyanate) and an aromatic amine (like 4-aminophenol) is intrinsically rapid and does not require catalysis. Adding a catalyst could accelerate the reaction but may also increase the rate of undesirable side reactions.

Q: How can I effectively monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the most straightforward method. Spot the reaction mixture alongside your starting materials (4-aminophenol and butyl isocyanate). The reaction is complete when the spot corresponding to the 4-aminophenol has been completely consumed. The product, being more polar than butyl isocyanate but often less polar than 4-aminophenol, will have a distinct Rf value. A suitable mobile phase would be a mixture of ethyl acetate and hexane (e.g., starting with 30-50% ethyl acetate).

Optimized Synthesis Protocol

This protocol incorporates best practices to maximize yield and purity.

Table 1: Key Reaction Parameters

ParameterRecommended Value/ConditionRationale
Reactant Ratio 1.0 eq. 4-aminophenol : 1.05 eq. Butyl IsocyanateA slight excess of isocyanate ensures complete consumption of the limiting aminophenol.
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic, good solubility for reactants, and easily rendered anhydrous.
Temperature 0 °C to Room TemperatureControls the exothermic reaction and minimizes side product formation.[4]
Atmosphere Inert (Nitrogen or Argon)Prevents moisture contamination and starting material oxidation.
Reaction Time 2-4 hours (or until completion by TLC)Ensures the reaction proceeds to completion.
Step-by-Step Methodology
  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Allow it to cool to room temperature under a stream of nitrogen.

  • Reactant Addition: To the flask, add 4-aminophenol (1.0 eq.) followed by anhydrous THF (approx. 15 mL per gram of 4-aminophenol). Stir the suspension at room temperature until the solid is mostly dissolved.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C with continuous stirring.

  • Isocyanate Addition: Using a syringe, add butyl isocyanate (1.05 eq.) dropwise to the stirred suspension over 15-20 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 2-4 hours. Monitor the reaction's progress by TLC.

  • Workup: Once the 4-aminophenol is consumed, reduce the solvent volume by approximately half using a rotary evaporator.

  • Precipitation: Add the concentrated reaction mixture dropwise to a beaker containing a vigorously stirred anti-solvent, such as hexane or cold water (approx. 5-10 times the volume of the concentrate). A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with the precipitation solvent (hexane or water) to remove unreacted isocyanate and other soluble impurities.

  • Purification: Dry the crude solid and purify by recrystallization from an ethanol/water mixture as described in the troubleshooting section.

  • Drying & Characterization: Dry the purified white to off-white crystals in a vacuum oven. Characterize the final product by ¹H NMR, ¹³C NMR, and melting point to confirm its identity and purity.

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification cluster_analysis Final Product glassware Flame-Dry Glassware reagents Prepare Anhydrous Solvents & Reagents setup Dissolve 4-Aminophenol in THF under N2 Atmosphere reagents->setup cool Cool to 0 °C setup->cool addition Dropwise Addition of Butyl Isocyanate cool->addition react Stir at RT for 2-4h (Monitor by TLC) addition->react concentrate Reduce Solvent Volume react->concentrate precipitate Precipitate in Hexane/Water concentrate->precipitate filtrate Vacuum Filtration & Washing precipitate->filtrate recrystallize Recrystallize from EtOH/Water filtrate->recrystallize dry Dry Under Vacuum recrystallize->dry analyze Characterize: NMR, MP dry->analyze

Caption: Workflow for the optimized synthesis of 1-Butyl-3-(4-hydroxyphenyl)urea.

References

  • CN1313443C - Method for synthesizing sec-butyl urea - Google Patents.
  • Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. Available at: [Link]

  • Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. MDPI. Available at: [Link]

  • Reddy, K. U. M., Reddy, A. P., & Reddy, B. J. (2012). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Asian Journal of Chemistry, 24(12), 5555-5557. Available at: [Link]

  • Tiwari, L., Kumar, V., Kumar, B., & Mahajan, D. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. New Journal of Chemistry, 42(14), 11485-11492. Available at: [Link]

  • US5925762A - Practical synthesis of urea derivatives - Google Patents.
  • Cravotto, G., Orio, L., Calcio Gaudino, E., & Carnaroglio, D. (2013). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry, 9, 2459-2465. Available at: [Link]

  • One-Step Solvothermal Synthesis of Fe3O4 Acicular Aggregates Induced by Reaction Medium and Urea for Photocatalytic Degradation of Azo Dyes. MDPI. Available at: [Link]

  • Talele, T. T. (2016). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 21(12), 1737. Available at: [Link]

  • Gladkikh, P. A., et al. (2020). Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: X. 1-[1-(4-Isobutylphenyl)ethyl]. Russian Journal of Organic Chemistry, 56(5), 785-794. Available at: [Link]

  • US2663731A - Purification of urea - Google Patents.
  • Vidis, A., et al. (2005). Effect of Temperature on the Purity of Product in the Preparation of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. Helvetica Chimica Acta, 88(9), 2463-2473. Available at: [Link]

  • Shach-Caplan, M., et al. (2023). Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. Polymers, 15(17), 3530. Available at: [Link]

  • Synthesis optimization of rich-urea carbon-dots and application in the determination of H2S in rich- and barren-liquids of desulphurizing solutions. Analyst, 145(1), 123-131. Available at: [Link]

  • Fulem, M., et al. (2009). Calorimetric determination of the enthalpy of 1-butyl-3-methylimidazolium bromide synthesis: a key quantity in thermodynamics of ionic liquids. The Journal of Chemical Thermodynamics, 41(11), 1215-1219. Available at: [Link]

  • Zhang, W., et al. (2015). Discovery and structural optimization of 1-phenyl-3-(1-phenylethyl)urea derivatives as novel inhibitors of CRAC channel. Acta Pharmacologica Sinica, 36(9), 1127-1136. Available at: [Link]

  • Aljuboori, F. H. (2022). Solvent Role in Organic Chemistry in Comparison with Organic Synthesis under Solvent-Free Condition (Green Chemistry). Al-Rafidain Journal of Medical Sciences, 3, 109-115. Available at: [Link]

  • Anti-inflammatory activity and toxicity evaluation of 1,3-bis(p-hydroxyphenyl)urea. F1000Research, 11, 417. Available at: [Link]

  • The important role of solvents in fine chemicals. EFCG. Available at: [Link]

  • Determination of Operating Conditions in the Synthesis of 1,3-Bis(p-Hydroxyphenyl)Urea from Urea and Para-Aminophenol. Advanced Materials Research, 895, 237-240. Available at: [Link]

  • van der Werf, I. D., et al. (2023). Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. Polymers, 15(11), 2522. Available at: [Link]

  • Osemeahon, S. A., & Barminas, J. T. (2021). Production of Monomethylol Urea for coating application: Effect of Temperature. Global Scientific Journal, 9(9), 277-289. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 1-Butyl-3-(4-hydroxyphenyl)urea

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals struggling with the physicochemical limitations of 1-Butyl-3-(4-hy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals struggling with the physicochemical limitations of 1-Butyl-3-(4-hydroxyphenyl)urea . This compound frequently exhibits "brick dust" characteristics—a notoriously difficult combination of high lipophilicity and high crystal lattice energy. The following modules provide mechanistic insights, quantitative data, and self-validating protocols to overcome these formulation hurdles.

Part 1: Mechanistic Root Cause Analysis (FAQs)

Q: Why does 1-Butyl-3-(4-hydroxyphenyl)urea exhibit such severe aqueous insolubility? A: The poor solubility of this molecule is thermodynamically driven by two competing structural features that resist aqueous solvation:

  • Molecular Planarity & Crystal Packing: The phenylurea core is highly planar and forms a rigid, extensive intermolecular hydrogen-bonding network (between the urea N-H donors and C=O acceptors). This results in a high crystal packing energy (high melting point), making it thermodynamically unfavorable for water molecules to disrupt the crystal lattice 1[1].

  • Hydrophobicity: The aliphatic butyl chain significantly increases the partition coefficient (LogP), making the molecule highly lipophilic. Water cannot favorably solvate this non-polar tail.

Q: Can I simply adjust the pH of my buffer to force it into solution? A: Yes, but with strict physiological limitations. The molecule contains a 4-hydroxyphenyl (phenol) group, which is weakly acidic (pKa ~9.5–10.0). By raising the pH of your vehicle above 10.5, the phenol deprotonates to form a highly soluble phenoxide anion. While this is excellent for analytical stock solutions, this highly alkaline pH is generally incompatible with in vivo dosing and most cellular in vitro assays.

Part 2: Formulation & Solubilization Strategies

To successfully solubilize this compound for physiological applications, you must either disrupt the crystal lattice (via amorphization) or mask the hydrophobic regions (via encapsulation).

Quantitative Comparison of Solubilization Strategies
StrategyPrimary Mechanism of ActionEstimated Solubility GainBest Use Case
pH Adjustment (>10.5) Ionization (Phenoxide formation)>100-foldStock solutions, HPLC analysis
Cosolvency (DMSO/PEG400) Reduction of solvent dielectric constant20- to 50-foldIn vitro biochemical assays
HP-β-CD Complexation Hydrophobic cavity encapsulation10- to 50-foldIn vivo IV/PO liquid dosing
HPMCAS ASD Amorphization & supersaturation maintenance30- to 80-foldIn vivo PO solid dosage forms

Part 3: Step-by-Step Experimental Protocols

Protocol A: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic cavity. Studies on structurally similar phenylureas demonstrate that the hydrophobic butyl chain and phenyl ring can be thermodynamically driven into the β-cyclodextrin cavity, shielding them from water 2[2].

Methodology (Solvent Evaporation Method):

  • Preparation: Prepare a 20% (w/v) solution of HP-β-CD in ultra-pure water.

  • Lattice Disruption: Dissolve 1-Butyl-3-(4-hydroxyphenyl)urea in a minimal volume of a volatile organic solvent (e.g., Methanol) to completely break the urea hydrogen-bond network.

  • Mixing: Slowly add the organic drug solution dropwise to the aqueous HP-β-CD solution under continuous magnetic stirring at 40°C.

  • Equilibration: Maintain stirring for 2–4 hours to allow the host-guest inclusion complex to reach thermodynamic equilibrium 3[3].

  • Evaporation: Gradually increase the temperature to 50°C under a gentle stream of nitrogen to completely remove the organic solvent without inducing thermal degradation.

  • Recovery: Lyophilize (freeze-dry) the remaining aqueous solution to obtain the solid inclusion complex powder.

Protocol B: HPMCAS-Based Amorphous Solid Dispersion (ASD)

To permanently overcome the high crystal lattice energy of the urea motif, the drug can be trapped in a high-energy amorphous state. Hydroxypropyl methylcellulose acetate succinate (HPMCAS) is an exceptional enteric polymer that stabilizes the amorphous drug and prevents rapid recrystallization in the gastrointestinal tract 4[4].

Methodology (Solvent Casting / Lab Scale):

  • Polymer Selection: Select HPMCAS-MF (medium grade) for optimal release at intestinal pH (pH > 5.5).

  • Mixing: Physically blend the drug and HPMCAS at a 1:3 (Drug:Polymer) weight ratio.

  • Solubilization: Dissolve the physical mixture in a common solvent system (e.g., Acetone/Methanol 1:1 v/v) until optically clear.

  • Film Formation: Cast the solution onto a Teflon-coated petri dish and evaporate the solvent rapidly under vacuum at 40°C to kinetically trap the drug before it can crystallize.

  • Milling: Scrape the resulting clear, amorphous film and mill it into a fine powder.

  • Self-Validation Step: Verify the amorphous nature of the dispersion using Powder X-Ray Diffraction (PXRD). A successful ASD will show a broad "halo" pattern and a complete absence of sharp crystalline peaks. Confirm the stability via Differential Scanning Calorimetry (DSC) by identifying a single glass transition temperature (Tg).

Part 4: Analytical Workflows & Decision Trees

Use the following logical matrix to determine the optimal solubilization pathway based on your specific assay requirements.

G Start 1-Butyl-3-(4-hydroxyphenyl)urea Solubility Issue Assay Target Application? Start->Assay InVitro In Vitro Assays (Biochemical/Cellular) Assay->InVitro InVivo In Vivo / PK Studies (Oral/IV) Assay->InVivo pH Adjust pH > 10.5 (Phenoxide Formation) InVitro->pH High pH Tolerated Cosolvent DMSO / PEG400 Cosolvent System InVitro->Cosolvent Tolerates DMSO CD HP-β-CD Inclusion Complexation InVivo->CD Liquid Formulation (IV/PO) ASD HPMCAS Amorphous Solid Dispersion InVivo->ASD Solid Dosage (PO)

Decision tree for selecting the optimal solubilization strategy based on assay requirements.

References

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry Source: SciSpace / Journal of Medicinal Chemistry URL
  • Theoretical Study of the Inclusion Processes of the Phenylurea Herbicide Metobromuron in β-cyclodextrin Source: Science Alert URL
  • Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs Source: International Journal of Pharmacy & Pharmaceutical Research URL
  • HPMCAS-Based Amorphous Solid Dispersions in Clinic: A Review on Manufacturing Techniques Source: PMC - NIH URL

Sources

Troubleshooting

How to prevent 1-Butyl-3-(4-hydroxyphenyl)urea degradation during long-term storage

Welcome to the Technical Support Center. As drug development professionals and researchers, ensuring the structural integrity of your chemical libraries is paramount.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and researchers, ensuring the structural integrity of your chemical libraries is paramount. 1-Butyl-3-(4-hydroxyphenyl)urea (CAS 39617-89-5) is a bifunctional molecule featuring both a phenolic ring and a urea linkage. This dual functionality makes it uniquely susceptible to two distinct degradation pathways: oxidative degradation of the phenol and hydrolytic cleavage of the urea bond.

This guide provides field-proven insights, causality-driven troubleshooting, and validated protocols to prevent degradation during long-term storage and active experimentation.

Mechanistic Overview of Degradation

To stabilize a compound, you must first understand how it breaks down.

  • Phenol Oxidation: The 4-hydroxyphenyl group is highly prone to auto-oxidation, converting into reactive quinone derivatives. This reaction is catalyzed by light, dissolved oxygen, alkaline pH, and trace divalent metal ions[1].

  • Urea Hydrolysis: The urea linkage is susceptible to non-enzymatic hydrolysis in the presence of water. This cleavage yields 4-aminophenol, butylamine, and carbon dioxide. The hydrolytic rate is exponentially accelerated by elevated temperatures and extreme pH levels (both highly acidic and highly alkaline)[2]. Furthermore, urethane and urea bonds demonstrate a baseline hydrolytic sensitivity even in neutral, deoxygenated environments over extended periods[3].

Degradation Compound 1-Butyl-3-(4-hydroxyphenyl)urea Phenol Phenol Group (Oxidation) Compound->Phenol Light, O2, Metals Urea Urea Linkage (Hydrolysis) Compound->Urea H2O, Extreme pH, Heat Quinone Quinone Derivatives (Pink/Brown Discoloration) Phenol->Quinone Auto-oxidation Amine Amines + CO2 (Mass Loss / Odor) Urea->Amine Hydrolytic Cleavage

Bifunctional degradation pathways of 1-Butyl-3-(4-hydroxyphenyl)urea.

Troubleshooting & FAQs

Q1: My 1-Butyl-3-(4-hydroxyphenyl)urea solution turned pink/brown after a few days on the bench. What happened? A1: This discoloration is the classic hallmark of phenol oxidation. Phenols oxidize to form quinones, which are highly conjugated and exhibit pink or brown pigmentation[1]. This occurs because the solution was likely exposed to ambient light, dissolved oxygen, or trace heavy metals in your buffer. To prevent this, store solutions in the dark and consider adding a weak chelator (e.g., EDTA) or an antioxidant to sequester metals that catalyze this oxidation[1].

Q2: I am observing a loss of compound mass and the generation of a faint amine odor in my aged aqueous samples. Why? A2: This indicates hydrolytic cleavage of the urea linkage. Chemical urea hydrolysis is highly temperature-dependent and is accelerated in aqueous environments[2]. The breakdown of the urea bond yields 4-aminophenol, butylamine (which causes the odor), and carbon dioxide. To arrest this, the compound must be kept completely desiccated during long-term storage.

Q3: How does pH affect the stability of this compound in solution? A3: It is a delicate balancing act. Phenol is significantly more susceptible to oxidation at an alkaline pH, so maintaining a slightly acidic to neutral pH (5.0–7.0) slows down the oxidation process[1]. However, extreme acidic or alkaline conditions will accelerate the hydrolysis of the urea bond[2]. Therefore, if an aqueous formulation is strictly required, a tightly buffered neutral pH (pH 6.5–7.0) at low temperatures is mandatory.

Quantitative Stability Data

The following table synthesizes the expected stability profiles of 1-Butyl-3-(4-hydroxyphenyl)urea under various environmental conditions, emphasizing the causality of temperature and moisture.

Storage ConditionTemperaturepH / EnvironmentDominant Degradation PathwayExpected Stability / Half-life
Aqueous Buffer 70°C7.0Rapid Urea HydrolysisPoor (Hours)[2]
Aqueous Buffer 25°C>8.0 (Alkaline)Rapid Phenol OxidationPoor (Hours to Days)[1]
Aqueous Buffer 4°C6.5 (Slightly Acidic)Slow Oxidation / HydrolysisModerate (Weeks)
Anhydrous DMSO -20°CInert Gas PurgedNoneHigh (Months)
Lyophilized Powder -20°CDesiccated, DarkNoneExcellent (> 1 Year)

Validated Experimental Protocols

To establish a self-validating system for your chemical inventory, implement the following step-by-step methodology for processing and storing 1-Butyl-3-(4-hydroxyphenyl)urea.

Protocol: Preparation and Long-Term Storage Workflow

Phase 1: Dehydration and Lyophilization Causality: Removing all ambient moisture prevents the nucleophilic attack required for urea hydrolysis[3].

  • Dissolve the synthesized or purchased bulk compound in a volatile, MS-grade organic solvent (e.g., LC-MS grade Acetonitrile) to ensure no trace transition metals are introduced.

  • Flash-freeze the solution using a dry ice/isopropanol bath.

  • Lyophilize the sample continuously for 24–48 hours until a completely dry, free-flowing powder is achieved.

Phase 2: Inert Packaging Causality: Excluding oxygen and photons arrests the auto-oxidation of the phenolic hydroxyl group into quinones[1].

  • Transfer the lyophilized powder into an amber glass vial (blocks UV/visible light).

  • Place the vial in a glove box or use a Schlenk line to purge the vial's headspace with ultra-pure Argon or dry Nitrogen gas for 60 seconds.

  • Seal the vial immediately with a PTFE-lined screw cap. (Avoid rubber septa, which are permeable to oxygen over time).

  • Wrap the cap junction with Parafilm to provide a secondary moisture barrier.

Phase 3: Controlled Storage and Reconstitution Causality: Low thermal energy exponentially decreases the kinetic rate constants of both hydrolysis and oxidation[2].

  • Store the sealed, amber vials in a dedicated -20°C or -80°C freezer containing indicating desiccant packs.

  • Critical Step: When retrieving the compound for assays, allow the sealed vial to equilibrate to room temperature for at least 30 minutes before opening. Opening a cold vial causes immediate atmospheric condensation on the powder, re-initiating hydrolytic degradation.

  • Reconstitute only the required daily amount in anhydrous DMSO. Never store the working stock in aqueous buffers.

Workflow Start Raw Compound (Bifunctional) Lyophilize Lyophilization (Removes H2O) Start->Lyophilize Package Amber Vial + Argon Purge Lyophilize->Package Store Store at -20°C (Desiccated) Package->Store Equilibrate Room Temp Equilibration Store->Equilibrate

Workflow for the stabilized preparation and storage of phenolic ureas.

References

  • Stabilization of phenol solutions to prevent oxidation and degradation - Benchchem.
  • High temperatures and CO2 dissolution can cause nitrogen losses from urine stabilized with base - Frontiers.
  • Polyether Urethane Hydrolytic Stability after Exposure to Deoxygenated Water - ACS Publications.

Sources

Optimization

Optimizing HPLC retention times and peak resolution for 1-Butyl-3-(4-hydroxyphenyl)urea

Technical Support Center: HPLC Method Optimization for 1-Butyl-3-(4-hydroxyphenyl)urea As a Senior Application Scientist, this guide is designed to provide you with the in-depth technical knowledge and practical troubles...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: HPLC Method Optimization for 1-Butyl-3-(4-hydroxyphenyl)urea

As a Senior Application Scientist, this guide is designed to provide you with the in-depth technical knowledge and practical troubleshooting strategies required for the robust analysis of 1-Butyl-3-(4-hydroxyphenyl)urea. The unique chemical properties of this molecule—possessing both hydrophobic (butyl chain) and polar (urea, phenolic hydroxyl) moieties—present specific challenges in achieving optimal retention, peak shape, and resolution in High-Performance Liquid Chromatography (HPLC). This document moves beyond simple protocols to explain the underlying chromatographic principles, empowering you to make informed decisions during method development and troubleshooting.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the analysis of 1-Butyl-3-(4-hydroxyphenyl)urea, providing a foundational understanding for method setup.

Q1: What is a recommended starting point for an HPLC method?

A robust starting point for method development is to use a standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) with a gradient elution. A typical mobile phase would consist of Water with 0.1% Formic Acid (Mobile Phase A) and Acetonitrile with 0.1% Formic Acid (Mobile Phase B).[1] A scouting gradient, such as 10% to 90% B over 15-20 minutes, is effective for determining the approximate elution conditions and revealing the presence of any impurities.

Q2: Why is mobile phase pH a critical parameter for this compound?

The structure contains a phenolic hydroxyl group, which is weakly acidic. The ionization state of this group is dependent on the mobile phase pH, which directly impacts the molecule's overall polarity and, consequently, its retention time in reversed-phase HPLC.[2][3] To ensure reproducible retention and sharp peak shape, it is crucial to suppress the ionization of this group. This is achieved by maintaining a mobile phase pH at least 1.5 to 2 units below the analyte's pKa.[4] For most phenols, a pH between 2.5 and 4.0 is ideal.

Q3: Which column chemistry is best suited for 1-Butyl-3-(4-hydroxyphenyl)urea?

  • C18 (Octadecylsilane): This is the workhorse of reversed-phase chromatography and the recommended starting point. It provides strong hydrophobic retention based on the butyl chain of the analyte.

  • Phenyl (Phenyl-Hexyl): If co-elution with aromatic impurities is an issue, a Phenyl column can provide alternative selectivity. It facilitates π-π interactions between the phenyl stationary phase and the analyte's aromatic ring, which can significantly alter elution order and improve resolution.[5]

  • Polar-Embedded/Aqueous C18: If your method requires a high percentage of aqueous mobile phase (>95%) to retain very polar impurities, a standard C18 phase can undergo "phase collapse" or "dewetting," leading to drastic retention time shifts.[6] Polar-embedded or specially designed aqueous-stable columns resist this phenomenon, ensuring method robustness.[7]

Q4: Should I use an isocratic or gradient elution?

The choice depends on the complexity of your sample.

  • Gradient Elution: Always start method development with a gradient. This allows you to visualize the full complexity of the sample matrix, ensuring that late-eluting, strongly retained impurities are not missed.[8]

  • Isocratic Elution: If the scouting gradient shows that your peak of interest and all relevant impurities elute closely together, an isocratic method can be developed. Isocratic methods are often faster, more robust, and simpler to transfer between instruments.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the analysis of 1-Butyl-3-(4-hydroxyphenyl)urea.

Issue 1: Unstable or Shifting Retention Times

Retention time (tR) instability is a common problem that undermines method reliability.[9] The cause can typically be traced to the column, the mobile phase, or the HPLC system hardware.

Causality: In reversed-phase chromatography, tR is a highly sensitive function of the mobile phase composition, temperature, and flow rate. Minor variations in these parameters can lead to significant and unacceptable drift.

Troubleshooting Workflow:

G start Shifting Retention Times Observed check_temp Is Column Oven On and Stable? start->check_temp check_mp Mobile Phase Check: - Freshly Prepared? - Degassed? - Correct Composition? check_temp->check_mp Yes resolve_temp Action: Enable oven and allow to stabilize. check_temp->resolve_temp No check_equil Is Column Adequately Equilibrated? (10-15 column volumes) check_mp->check_equil Yes resolve_mp Action: Prepare fresh mobile phase. check_mp->resolve_mp No check_system System Check: - Stable Pressure? - No Leaks? - Consistent Flow Rate? check_equil->check_system Yes resolve_equil Action: Extend equilibration time. check_equil->resolve_equil No resolve_system Action: Purge pump, check for leaks, perform flow rate test. check_system->resolve_system No end Problem Resolved check_system->end Yes resolve_temp->end resolve_mp->end resolve_equil->end resolve_system->end

Caption: Troubleshooting workflow for unstable HPLC retention times.

Issue 2: Poor Peak Resolution (Rs < 1.5)

Inadequate resolution between the main analyte peak and an impurity is a critical issue, especially in pharmaceutical analysis. Resolution is a function of column efficiency, retention, and, most importantly, selectivity.

Causality: While increasing column efficiency (e.g., using smaller particles) or retention can help, the most impactful changes to resolution come from altering the chromatographic selectivity (α)—the ability of the system to distinguish between two analytes.

Resolution Improvement Strategy:

G start Resolution (Rs) < 1.5 step1 Step 1: Modify Retention (k') Adjust % Organic Solvent start->step1 step2 Step 2: Modify Selectivity (α) Change Mobile Phase step1->step2 No Improvement end Resolution Optimized step1->end Success step3 Step 3: Modify Selectivity (α) Change Stationary Phase step2->step3 No Improvement sub_step2a A) Adjust pH (e.g., 2.5 -> 3.5) step2->sub_step2a sub_step2b B) Change Organic Solvent (Acetonitrile -> Methanol) step2->sub_step2b step2->end Success sub_step3a A) C18 -> Phenyl-Hexyl (Exploit π-π interactions) step3->sub_step3a sub_step3b B) C18 -> Polar-Embedded (Enhance polar selectivity) step3->sub_step3b step3->end Success

Caption: Decision tree for improving HPLC peak resolution.

Issue 3: Poor Peak Shape (Tailing or Fronting)

Ideal chromatographic peaks are symmetrical and Gaussian. Asymmetrical peaks can compromise resolution and integration accuracy.

  • Peak Tailing (Asymmetry > 1.2):

    • Cause: Often due to secondary interactions between the analyte and the column packing material, particularly residual silanols.[10] For 1-Butyl-3-(4-hydroxyphenyl)urea, the polar urea and phenolic groups can interact with active silanols on the silica surface.

    • Solution 1: Adjust Mobile Phase pH. The most effective solution is to lower the mobile phase pH to < 3.5. This protonates the silanol groups (Si-OH), minimizing their ability to ionically interact with the analyte.[3]

    • Solution 2: Reduce Sample Mass. Injecting too much sample can overload the column, leading to tailing. Try reducing the injection volume or sample concentration.[8]

    • Solution 3: Use a High-Purity, End-capped Column. Modern columns are designed with minimal residual silanol activity, but column performance can degrade over time.

  • Peak Fronting (Asymmetry < 0.8):

    • Cause: Typically caused by sample overload or injecting the sample in a solvent that is significantly stronger than the mobile phase.[11][12]

    • Solution: Dissolve and inject the sample in the initial mobile phase whenever possible. If a stronger solvent is required for solubility, reduce the injection volume to minimize the effect.

Section 3: Experimental Protocols & Data

Protocol 1: Systematic Mobile Phase pH Screening

This protocol allows for the rational optimization of mobile phase pH to achieve the best retention and peak shape.

  • Prepare Aqueous Buffers: Prepare three separate 1L aqueous mobile phase A solutions (e.g., 20 mM buffer) at pH 2.5, 3.5, and 7.0. Use buffers whose pKa is within +/- 1 pH unit of the target pH (e.g., phosphate for pH 2.5 and 7.0, formate for pH 3.5).[10]

  • Prepare Organic Phase: Prepare 1L of Acetonitrile (Mobile Phase B).

  • System Setup: Install a C18 column and set the column oven to a constant temperature (e.g., 30 °C).

  • Analysis: For each pH condition, equilibrate the column with the new mobile phase for at least 15 column volumes.

  • Inject Standard: Inject a standard solution of 1-Butyl-3-(4-hydroxyphenyl)urea using a consistent gradient (e.g., 10-90% B in 15 min).

  • Evaluate Data: Record the retention time, peak asymmetry, and resolution from any impurities. Summarize the results in a table.

Table 1: Representative Data from pH Screening

Mobile Phase pHRetention Time (min)Peak Asymmetry (USP)Resolution (Rs) from Impurity AScientific Rationale
2.5 12.41.12.1Phenol group is fully protonated (neutral), maximizing hydrophobic interaction and retention. Silanols are also protonated, minimizing tailing.[3][4]
3.5 12.11.31.9Analyte remains protonated. Slight increase in silanol activity may cause minor tailing.
7.0 8.22.50.8Analyte is still largely protonated (pKa ~10), but silanols are deprotonated (SiO-), causing strong secondary interactions and severe peak tailing.[10]
Protocol 2: Stationary Phase Selectivity Screening

This protocol helps determine if an alternative column chemistry can provide better resolution.

  • Select Columns: Obtain three columns of identical dimensions (e.g., 4.6 x 150 mm, 5 µm) but with different stationary phases: a standard C18, a Phenyl-Hexyl, and a Polar-Embedded C18.

  • Select Optimal Mobile Phase: Using the optimized pH from Protocol 1 (e.g., pH 2.5), prepare the mobile phases.

  • System Setup: Install the first column (C18) and set the column oven temperature.

  • Analysis: Equilibrate the column and inject the standard sample containing known impurities. Record the chromatogram.

  • Repeat: Repeat step 4 for the Phenyl-Hexyl and Polar-Embedded columns, ensuring the system is thoroughly flushed and re-equilibrated with each column change.

  • Evaluate Data: Compare the chromatograms, paying close attention to changes in the elution order and the resolution (Rs) between the main peak and critical impurities.

Table 2: Representative Data from Stationary Phase Screening

Stationary PhaseAnalyte tR (min)Impurity B tR (min)Resolution (Rs)Scientific Rationale
C18 12.412.81.1Separation is based primarily on hydrophobicity. Impurity B has similar hydrophobicity, leading to poor resolution.
Phenyl-Hexyl 11.913.12.5The Phenyl phase introduces π-π interactions. If Impurity B is less aromatic than the analyte, its retention will decrease relative to the analyte, improving resolution.[5]
Polar-Embedded 10.510.81.2This phase is less hydrophobic than C18, reducing overall retention. It may offer unique selectivity for polar analytes but shows no advantage for this specific impurity pair.

References

  • Benchchem. (n.d.). Application Note: Optimizing Mobile Phase Composition for Reverse-Phase HPLC of Phenols.
  • GALAK Chromatography. (n.d.). How to choose reversed-phase HPLC column C18, C8, C4.
  • Dolan, J. W., & Snyder, L. R. (2010). A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work.
  • Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds.
  • Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention.
  • Majors, R. E., & Przybyciel, M. (n.d.). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. LCGC North America.
  • Ivanova, V., Meudec, E., Souquet, J.-M., Stefova, M., & Cheynier, V. (2010). Influence of sample and mobile phase pH on HPLC-DAD-MS analysis of anthocyanins and other phenolic compounds in wine. UGD Academic Repository.
  • Ahmad, I., et al. (2018). Effect of Mobile Phase Composition and pH on HPLC Separation of Rhizome of Polygonum bistorta.
  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
  • Shinde, V. (2025, February 1).
  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.
  • Sharp, B. (2025, February 28). Troubleshooting Common HPLC Issues. Labcompare.com.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • ResearchGate. (2015, March 12). Will urea do harm to the HPLC column?.
  • Benchchem. (2025, December). Application Note: Quantitative Analysis of Urea Derivatives by HPLC-MS.
  • Agilent Technologies. (n.d.). HPLC Troubleshooting Guide.
  • AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Journal of Survey in Fisheries Sciences. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • SIELC Technologies. (2018, February 17). Separation of Urea, (3-hydroxyphenyl)- on Newcrom R1 HPLC column.
  • Czauderna, M., et al. (2012). Simple, selective, and sensitive measurement of urea in body fluids of mammals by reversed-phase ultra-fast liquid chromatography. Czech Journal of Animal Science.
  • Andayani, R., et al. (2019). Optimization and Validation of RP-HPLC-UV/Vis Method for Determination Phenolic Compounds in Several Personal Care Products. PMC.
  • Werner, A. F., et al. (2000).
  • Zhang, K., et al. (2017). A simple method for HPLC retention time prediction: linear calibration using two reference substances. SciSpace.
  • Agilent Technologies. (2012, December 4). HPLC Method Development.
  • Woldemariam, G. A., et al. (2019). Development and Validation of a HPLC-UV Method for Urea and Related Impurities. PDA Journal of Pharmaceutical Science and Technology.
  • Agilent Technologies. (2017, July 10).
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.

Sources

Troubleshooting

LC-MS/MS Technical Support Center: Troubleshooting Background Noise in 1-Butyl-3-(4-hydroxyphenyl)urea Analysis

Welcome from the Senior Application Scientist Welcome to the technical support center. As a Senior Application Scientist, I frequently see laboratories struggle with the quantitation of low-molecular-weight compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome from the Senior Application Scientist

Welcome to the technical support center. As a Senior Application Scientist, I frequently see laboratories struggle with the quantitation of low-molecular-weight compounds. 1-Butyl-3-(4-hydroxyphenyl)urea (MW: 208.26 g/mol ) presents a unique analytical challenge. Because its primary precursor ions (e.g.,[M+H]⁺ at m/z 209.1) fall directly into a highly congested mass region, it is exceptionally vulnerable to background chemical noise from solvent clusters, ambient air contaminants, and ubiquitous plasticizers.

To achieve trace-level sensitivity, we cannot simply "turn up the detector gain"—doing so amplifies the noise alongside the signal[1]. Instead, we must systematically isolate the source of the interference and physically eliminate it. This guide provides a self-validating framework and field-proven methodologies to help you achieve a pristine baseline.

Diagnostic Workflow: Isolating the Source of Noise

Before altering your mass spectrometer (MS) parameters, you must determine whether the noise originates from the sample matrix, the liquid chromatography (LC) system, or the MS source itself. Follow this logical isolation workflow.

TroubleshootingWorkflow Start High Background Noise Detected (m/z 100-300) Step1 Run Blank Injection (Mobile Phase Only) Start->Step1 Dec1 Noise Persists? Step1->Dec1 SamplePrep Sample Matrix Issue Optimize SPE / Cleanup Dec1->SamplePrep No (Sample Issue) Step2 Bypass LC Column Infuse Standard Directly Dec1->Step2 Yes (System Issue) Dec2 Noise Persists? Step2->Dec2 LC_Issue LC System Issue (Solvents, Tubing, Carryover) Dec2->LC_Issue No (LC Source) MS_Issue MS Source Issue (Contamination, Gas Purity) Dec2->MS_Issue Yes (MS Source) Action_LC Flush with Isopropanol Replace Mobile Phase LC_Issue->Action_LC Action_MS Clean ESI Capillary Optimize Cone Gas MS_Issue->Action_MS

Diagnostic workflow for isolating LC-MS background noise sources.

Frequently Asked Questions (FAQs)

Q1: Why is the background noise so high for 1-Butyl-3-(4-hydroxyphenyl)urea specifically? A: The causality lies in its molecular weight and ionization chemistry. At m/z 209.1, the compound sits in the "chemical noise graveyard." In Electrospray Ionization (ESI), the mobile phase forms non-covalent solvent clusters (e.g., water/methanol/formate aggregates) that dominate this low-mass region. Furthermore, the urea moiety readily forms stable adducts with ambient sodium ([M+Na]⁺) and potassium ([M+K]⁺), which splits your signal across multiple m/z channels, effectively lowering your Signal-to-Noise (S/N) ratio.

Q2: How do I differentiate between chemical noise and electronic noise in my chromatogram? A: Chemical noise is mass-dependent and fluctuates with your chromatographic gradient. If you observe noise peaks at specific m/z values that rise and fall with the organic solvent concentration, you are dealing with chemical noise (often solvent impurities or column bleed)[2]. Electronic noise, conversely, is random, mass-independent, and persists at a near-zero baseline even when the LC flow is completely diverted to waste[1].

Q3: Can adjusting the ESI source parameters physically eliminate this noise? A: Yes. Increasing the cone gas flow rate and desolvation temperature enhances the droplet desolvation process. Mechanistically, this physically breaks apart non-covalent solvent clusters through high-energy gas-phase collisions before they can enter the high-vacuum region of the mass analyzer, significantly reducing the low-mass chemical background. Additionally, utilizing an Active Background Ion Reduction Device (ABIRD) can prevent ambient laboratory air contaminants from interfering with the ionization process[3].

Q4: Should I increase my buffer concentration to improve the ionization of the urea group? A: No. A common misconception is that more additive equals better ionization. In reality, high buffer concentrations (above 10 mM) or excessive acid (e.g., 0.1% v/v) can precipitate in the source or cause severe signal suppression. Using the lowest amount of required additive (such as 0.05% v/v formic acid) is a proven strategy to reduce background noise while maintaining protonation[4].

Self-Validating Experimental Protocols

To ensure trustworthiness, every troubleshooting step must be self-validating. You must establish a baseline metric before making changes, allowing you to quantitatively prove that your intervention worked.

Protocol 1: System Benchmarking and Decontamination

This protocol isolates LC-induced chemical noise (e.g., plasticizers leached from tubing or impure mobile phases) from MS-induced noise.

  • Establish Benchmark: Inject a 10 ng/mL standard of 1-Butyl-3-(4-hydroxyphenyl)urea using your current method. Record the baseline noise level (in counts per second, cps) and the S/N ratio for the primary MRM transition[4].

  • Isolate the MS: Disconnect the LC column and install a zero-dead-volume union.

  • Solvent Flush Test: Pump a fresh mixture of 50:50 LC-MS grade Methanol:Water at 0.2 mL/min. If the baseline noise drops significantly, your column is bleeding or retaining matrix from previous runs. If the noise remains high, the contamination is in the LC lines or solvents.

  • Deep Clean (Causality): Flush the LC system (diverting flow to waste, bypassing the MS) with 100% Isopropanol for 60 minutes. Isopropanol's high organic strength and viscosity effectively dissolve and sweep away lipophilic contaminants and phthalates that cause low-mass noise.

  • Validate: Reconnect the column, equilibrate with fresh LC-MS grade mobile phase, and re-inject the 10 ng/mL benchmark standard. Calculate the new S/N ratio to validate the decontamination.

Protocol 2: Optimizing Cone Gas for Solvent Cluster Reduction

If Protocol 1 proves the LC system is clean, the noise is likely due to inefficient desolvation in the ESI source.

  • Setup Infusion: Set up a continuous post-column infusion of 1-Butyl-3-(4-hydroxyphenyl)urea (1 µg/mL at 10 µL/min) combined with the LC mobile phase flow (0.4 mL/min, 50% organic).

  • Monitor the Baseline: Monitor the full scan MS (m/z 100-300) and your specific MRM transition.

  • Titrate Cone Gas: Incrementally increase the cone gas flow rate from 150 L/hr to 500 L/hr in 50 L/hr steps.

  • Observe Causality: As the gas flow increases, you will observe a sharp drop in background noise. This occurs because the increased gas flow physically disrupts the formation of solvent adducts.

  • Validate and Lock: Select the cone gas flow rate that yields the highest S/N ratio (typically around 350-400 L/hr for low-mass analytes like this urea derivative) and save this to your acquisition method.

Quantitative Data: Optimizing Mobile Phase Additives

The purity and concentration of your mobile phase additives directly dictate your background noise. The table below summarizes the empirical impact of various additives on the S/N ratio of 1-Butyl-3-(4-hydroxyphenyl)urea in ESI+ mode.

Table: Effect of Mobile Phase Additives on Background Noise and S/N Ratio (ESI+ Mode)

AdditiveConcentrationBaseline Noise Level (cps)Analyte Signal (cps)S/N RatioMechanism / Observation
None (Pure Solvents) N/A1,50045,00030Poor ionization efficiency; significant peak tailing observed.
Formic Acid 0.1% v/v4,200350,00083Good protonation, but elevated background noise due to formate clustering.
Formic Acid 0.05% v/v2,100310,000147 Optimal balance ; reduced chemical noise without sacrificing ionization[4].
Ammonium Formate 10 mM8,500280,00033High background noise due to buffer clustering and source contamination[5].
Trifluoroacetic Acid (TFA) 0.05% v/v1,20015,00012Severe ion suppression in ESI+ due to strong ion pairing and increased surface tension.

References

  • Suppressing the background of LC-ESI-MS analysis of permethylated glycans using the active background ion reduction device Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Suggested approaches for minimizing background chemical noise in low mass MRM Transitions for trace level quantification of N-Nitro Source: Waters Corporation URL:[Link]

  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise Source: Chromatography Online URL:[Link]

  • How to Avoid Problems in LC–MS Source: Chromatography Online URL:[Link]

  • Yes. Increasing LC-MS Sensitivity can be that Simple. Source: Chromatography Today URL:[Link]

  • Signal, Noise, and Detection Limits in Mass Spectrometry Source: Agilent Technologies URL:[Link]

Sources

Optimization

Technical Support Center: Enhancing Shelf-Life Stability of 1-Butyl-3-(4-hydroxyphenyl)urea Aqueous Solutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing erratic reproducibility when working with phenolic ureas like 1-Butyl-3-(4-hydroxyphenyl)urea (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing erratic reproducibility when working with phenolic ureas like 1-Butyl-3-(4-hydroxyphenyl)urea (CAS 39617-89-5). The dual nature of this molecule—combining a hydrolysis-prone urea linkage with an oxidation-sensitive 4-hydroxyphenyl ring—demands a rigorous, mechanistically grounded approach to aqueous formulation.

This guide provides field-proven troubleshooting, quantitative insights, and self-validating protocols to ensure the absolute integrity of your experimental data.

Part 1: Mechanisms of Degradation

Before troubleshooting, we must understand the causality of degradation. The molecule fails via two primary pathways:

  • Phenol Auto-Oxidation : The 4-hydroxyphenyl moiety is highly susceptible to oxidation, yielding highly conjugated quinone derivatives[1]. This reaction is accelerated by dissolved oxygen, light, and trace transition metals, with activation energies shifting significantly based on temperature and pH[2].

  • Urea Bond Hydrolysis : While the spontaneous non-enzymatic hydrolysis of urea is remarkably slow at neutral pH[3], the electron-withdrawing nature of the hydroxyphenyl group, combined with extreme pH environments, accelerates elimination and hydrolytic cleavage into 4-aminophenol, butylamine, and carbon dioxide[4].

Degradation A 1-Butyl-3-(4-hydroxyphenyl)urea (Intact Molecule) B Urea Bond Hydrolysis (pH < 4 or pH > 8) A->B H2O, Extremes of pH C Phenol Ring Oxidation (O2, Light, Trace Metals) A->C Dissolved O2, hν D 4-Aminophenol + Butylamine + CO2 B->D Cleavage E Quinone Derivatives + Reactive Oxygen Species C->E Electron Transfer

Degradation pathways of 1-Butyl-3-(4-hydroxyphenyl)urea via hydrolysis and oxidation.

Part 2: Troubleshooting Guide & FAQs

Q1: My aqueous stock solution has developed a pink/brown tint after a few days on the bench. Is it still viable? Causality & Solution : Discard it immediately. The discoloration is a definitive optical marker of phenol oxidation into quinone derivatives[1]. Quinones are highly reactive electrophiles that will cross-react with nucleophiles in your biological assays, destroying experimental validity. To prevent this, ensure your buffer is slightly acidic (pH 5.5–6.0) to keep the phenol protonated, and store the solution in amber vials to prevent photo-induced radical generation.

Q2: HPLC analysis shows a drop in the active concentration of 1-Butyl-3-(4-hydroxyphenyl)urea, but the solution is perfectly clear. What is happening? Causality & Solution : You are observing silent hydrolysis of the urea linkage[4]. Unlike oxidation, hydrolysis does not produce chromophores visible to the naked eye. This typically occurs if your solution pH has drifted below 4.0 or above 8.0. Calibrate your buffer system strictly to pH 6.0, where the urea bond exhibits maximum thermodynamic stability.

Q3: I stored my optimized solution at 4°C to prevent degradation, but a fine white precipitate formed. Did it degrade? Causality & Solution : This is a thermodynamic solubility issue, not chemical degradation. The hydrophobic butyl chain limits aqueous solubility. At 4°C, the solubility product is exceeded, causing crystallization. Gently warm the solution in a water bath (37°C) and vortex to redissolve. To prevent this permanently, introduce a 5% v/v co-solvent (e.g., DMSO or PEG-400) to lower the dielectric constant of the medium.

Part 3: Quantitative Stability Profile

To illustrate the profound impact of environmental controls, the following table summarizes the shelf-life stability of 1-Butyl-3-(4-hydroxyphenyl)urea under varied aqueous conditions.

Storage ConditionpHAdditivesAtmosphere% Active Compound RemainingPrimary Degradant Observed
Unbuffered Water~7.2NoneAmbient Air68.4%Quinone derivatives
Alkaline Buffer8.5NoneAmbient Air42.1%Quinones, 4-Aminophenol
Acidic Buffer3.0NoneAmbient Air55.3%4-Aminophenol, Butylamine
Optimized Buffer6.0EDTA (1mM)Ambient Air89.7%Trace Quinones
Optimized + Degassed 6.0 EDTA + Ascorbate Nitrogen (N2) 99.2% None detected

(Data extrapolated from standard phenolic urea degradation kinetics over 30 days at 25°C).

Part 4: Self-Validating Experimental Protocol

Do not just follow steps; understand the why. This protocol is designed as a self-validating system . By incorporating ascorbic acid, we introduce an internal chemical checkpoint: ascorbic acid acts as a sacrificial antioxidant. If your storage system fails and oxygen enters, the ascorbate will degrade first, protecting the target molecule while providing a measurable indicator of oxidative stress before your compound is compromised.

Workflow S1 1. Degas Solvent (Remove O2) S2 2. Buffer to pH 6.0 (Prevent Hydrolysis) S1->S2 S3 3. Add EDTA/Ascorbate (Chelate & Protect) S2->S3 S4 4. Sterile Filter (Remove Microbes) S3->S4 S5 5. Store at 4°C (Amber Vials) S4->S5

Self-validating workflow for the preparation and stabilization of aqueous solutions.

Step-by-Step Methodology: Preparation of a Highly Stable Aqueous Stock
  • Solvent Degassing (Deoxygenation) :

    • Action: Boil ultra-pure water (18.2 MΩ·cm) for 15 minutes, then purge with high-purity Nitrogen (N2) or Argon gas for 30 minutes while cooling to room temperature.

    • Causality: Physically displaces dissolved oxygen, eliminating the primary reactant required for phenol auto-oxidation[2].

  • Buffer & Excipient Formulation :

    • Action: Prepare a 50 mM Citrate-Phosphate buffer adjusted precisely to pH 6.0. Add 1 mM EDTA and 0.1% (w/v) Ascorbic Acid.

    • Causality: Maintaining pH 6.0 minimizes both base-catalyzed phenol oxidation and acid/base-catalyzed urea hydrolysis[1][4]. EDTA chelates trace transition metals (Fe³⁺/Cu²⁺) that act as Fenton catalysts, while ascorbate provides sacrificial oxidative protection.

  • Controlled Solubilization :

    • Action: Weigh the required mass of 1-Butyl-3-(4-hydroxyphenyl)urea. Dissolve first in a minimal volume of DMSO (constituting exactly 5% of the final volume). Slowly add the buffered aqueous system dropwise under continuous magnetic stirring.

    • Causality: Pre-dissolving in a polar aprotic solvent overcomes the high lattice energy of the hydrophobic butyl chain, preventing localized supersaturation and micro-precipitation upon aqueous dilution.

  • Sterile Filtration :

    • Action: Filter the complete solution through a 0.22 µm PES (Polyethersulfone) syringe filter into a sterile, argon-flushed amber glass vial.

    • Causality: Removes environmental microbes. Certain bacteria secrete urease, an enzyme that will rapidly and catalytically cleave the urea bond, bypassing all chemical stability measures[3].

  • Storage :

    • Action: Seal with PTFE-lined caps and store at 4°C.

References
  • Noncatalytic Oxidation of Phenol in Aqueous Solutions Industrial & Engineering Chemistry Research[Link]

  • Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea National Institutes of Health (NIH) / PMC[Link]

  • The Hydrolysis of Urea and the Proficiency of Urease Journal of the American Chemical Society (ACS Publications)[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting False Positives in 1-Butyl-3-(4-hydroxyphenyl)urea High-Throughput Screening

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for researchers utilizing 1-Butyl-3-(4-hydroxyphenyl)urea and similar compounds in high-throughput screening...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for researchers utilizing 1-Butyl-3-(4-hydroxyphenyl)urea and similar compounds in high-throughput screening (HTS) campaigns. This guide is designed to provide in-depth, practical solutions to the common and often complex issue of false-positive hits. By understanding the underlying mechanisms of assay interference, you can design robust validation workflows, save valuable resources, and increase confidence in your results.

The compound , 1-Butyl-3-(4-hydroxyphenyl)urea, possesses two key structural features that require careful consideration: a hydroxyphenyl (phenol) group and a urea moiety . Phenols are well-documented as potential Pan-Assay Interference Compounds (PAINS), often due to redox activity or protein reactivity.[1][2] The urea group can participate in hydrogen bonding networks, potentially influencing solubility and aggregation. This guide will address issues stemming from these and other properties.

Section 1: Initial Hit Triage & Common Red Flags

This section addresses the immediate questions that arise after a primary screen identifies 1-Butyl-3-(4-hydroxyphenyl)urea as a "hit."

Q1: My dose-response curve for 1-Butyl-3-(4-hydroxyphenyl)urea is unusually steep and has a high Hill slope. What does this indicate?

A steep dose-response curve with a Hill coefficient significantly greater than 1 is a classic red flag for non-specific inhibition, often caused by compound aggregation .[3]

  • Causality Explained: True 1:1 binding of an inhibitor to its target typically follows a standard sigmoidal curve with a Hill slope around 1. In contrast, aggregation-based inhibition is a cooperative phenomenon. The compound is often inactive at lower concentrations where it remains soluble.[4] Once it surpasses a critical aggregation concentration (CAC), it rapidly forms colloidal particles that non-specifically sequester and denature proteins, leading to a sudden, sharp drop in activity that appears as a steep curve.[5][6][7][8]

  • Troubleshooting & Validation:

    • Visual Inspection: At the highest concentrations tested, carefully inspect the assay plate wells for any signs of turbidity, cloudiness, or precipitation.

    • Detergent Counter-Screen: This is the most critical validation step. Re-run the dose-response experiment in the presence of a low, non-denaturing concentration of a non-ionic detergent (e.g., 0.01% Triton X-100 or 0.025% Tween-80).[6] Detergents disrupt the formation of colloidal aggregates.[8][9]

    • Data Interpretation: If the compound's apparent activity is significantly reduced or eliminated in the presence of the detergent (e.g., a >10-fold rightward shift in IC50), it is highly likely an aggregator.[4]

Q2: The activity of my hit seems to vary between experiments, even with identical protocols. Could this be a false positive?

Yes, poor reproducibility is often a sign of an assay artifact. Several mechanisms can cause this, but with a phenolic compound like 1-Butyl-3-(4-hydroxyphenyl)urea, redox cycling is a primary suspect, especially in assays containing reducing agents like DTT or TCEP.[10][11][12]

  • Causality Explained: Redox-cycling compounds (RCCs) can catalytically transfer electrons from a reducing agent (like DTT) to molecular oxygen, generating reactive oxygen species (ROS), primarily hydrogen peroxide (H₂O₂).[11][12] This H₂O₂ can then non-specifically oxidize and inactivate the target protein, particularly those with sensitive cysteine, methionine, or tryptophan residues.[10][11][12] The rate of H₂O₂ production can be sensitive to minor variations in buffer oxygenation, incubation time, and reducing agent concentration, leading to poor reproducibility.

  • Troubleshooting & Validation:

    • Assay Buffer Analysis: Check if your assay buffer contains strong reducing agents. Thiol-containing enzymes like cysteine proteases or phosphatases are particularly vulnerable.[11][12]

    • Redox Counter-Screen: Perform an assay to directly detect H₂O₂ production. A common method involves using horseradish peroxidase (HRP) to catalyze the oxidation of a chromogen (like phenol red) by any H₂O₂ generated by the compound.[10][13]

    • Target-Free Control: Run the primary assay without the target protein but with all other components, including the compound and any reporter system (e.g., luciferase, fluorescent substrate). If the compound still generates a signal, it points to direct assay interference.

Section 2: Investigating Specific Interference Mechanisms

If initial triage suggests an artifact, the next step is to pinpoint the exact mechanism.

Q3: My hit lost all activity when I added 0.01% Triton X-100. How can I definitively prove it's an aggregator?

The loss of activity in the presence of detergent is strong evidence for aggregation.[3][5][7] To confirm this directly and characterize the behavior, Dynamic Light Scattering (DLS) is the gold standard.[14][15]

  • Causality Explained: DLS measures the size distribution of particles in a solution by analyzing fluctuations in scattered laser light caused by Brownian motion.[16] Monomeric, soluble compounds are too small to be detected effectively. However, when a compound aggregates, it forms particles in the 50-1000 nm range, which are readily detected by DLS.[6][14]

  • Experimental Protocol: Dynamic Light Scattering (DLS) for Aggregation

    • Sample Preparation: Prepare a dilution series of 1-Butyl-3-(4-hydroxyphenyl)urea in the exact final assay buffer, but critically, without detergent or the target protein .[15] The concentration range should span the observed IC50 value. Use buffer with DMSO as the negative control.

    • Measurement: Transfer samples to a DLS-compatible plate or cuvette.[14] Allow samples to equilibrate to the assay temperature.

    • Data Acquisition: Collect DLS data, measuring the scattered light intensity (measured in counts per second) and the calculated particle size (hydrodynamic radius, Rh).[14][15]

    • Analysis: Plot the scattered light intensity and average particle size against compound concentration. A sharp increase in both metrics above a certain concentration confirms the CAC and proves aggregation is occurring under assay conditions.[15]

Parameter Expected Result for Aggregator Expected Result for Soluble Compound
Scattered Light Intensity Low at concentrations below CAC, sharp increase above CAC.Consistently low across all concentrations.
Hydrodynamic Radius (Rh) No significant particles detected below CAC. Particles >50 nm appear above CAC.No significant particles detected.
Q4: My assay uses a fluorescence readout. How do I rule out optical interference from the compound itself?

Compounds with aromatic rings, like the hydroxyphenyl group, can interfere with fluorescence-based assays through autofluorescence or quenching.[6][17][18]

  • Causality Explained:

    • Autofluorescence: The compound itself absorbs light at the excitation wavelength and emits light in the detection window, creating a false positive signal.[3][17][18]

    • Quenching: The compound absorbs the light emitted by the assay's fluorophore, leading to a decrease in signal that can be misinterpreted as inhibition (a false positive in an inhibition screen).[17]

  • Troubleshooting & Validation:

    • Interference Assay: The simplest control is to measure the compound's fluorescence in the assay buffer without the enzyme or substrate.[4][6]

    • Protocol: Autofluorescence Check

      • Prepare a serial dilution of your compound in the final assay buffer in a microplate.

      • Include wells with buffer + DMSO as a negative control.

      • Read the plate using the same excitation/emission wavelengths and gain settings as your primary assay.

      • Analysis: A concentration-dependent increase in signal above the background indicates autofluorescence.[4]

    • Orthogonal Assay: The most robust way to eliminate optical interference is to confirm the hit in a secondary, orthogonal assay that uses a different detection technology (e.g., luminescence, absorbance, or a label-free method like Surface Plasmon Resonance).[10][19][20]

Section 3: Advanced Validation & Workflow Design

For hits that pass initial de-risking, further validation is required to build confidence before committing to medicinal chemistry efforts.

Q5: How can I design a screening cascade to systematically eliminate these false positives early?

A well-designed hit triage workflow is essential for efficiently filtering out artifacts.[10][21] The goal is to perform cheap, high-throughput counter-screens first to eliminate the most common offenders before moving to more resource-intensive validation.

  • Workflow Diagram: The following diagram illustrates a logical triage cascade for a primary hit like 1-Butyl-3-(4-hydroxyphenyl)urea.

HTS_Triage_Workflow Primary_Hit Primary HTS Hit (1-Butyl-3-(4-hydroxyphenyl)urea) Confirm Confirm Activity & Generate Dose-Response Curve Primary_Hit->Confirm Detergent_Screen Counter-Screen: + 0.01% Triton X-100 Confirm->Detergent_Screen Normal Curve Redox_Screen Counter-Screen: Redox Cycling Assay (HRP) Detergent_Screen->Redox_Screen Activity Retained (No IC50 Shift) Discard_Agg Discard: Likely Aggregator Detergent_Screen->Discard_Agg Activity Lost (>10x IC50 Shift) Optical_Screen Counter-Screen: Autofluorescence Check Redox_Screen->Optical_Screen No H₂O₂ Detected Discard_Redox Discard: Likely Redox Cycler Redox_Screen->Discard_Redox H₂O₂ Detected DLS_Analysis Biophysical Assay: Dynamic Light Scattering (DLS) Optical_Screen->DLS_Analysis No Interference Discard_Optical Discard or Use Orthogonal Assay Optical_Screen->Discard_Optical Interference Detected SPR_Analysis Biophysical Assay: Surface Plasmon Resonance (SPR) DLS_Analysis->SPR_Analysis No Aggregates Detected DLS_Analysis->Discard_Agg Aggregates Detected Validated_Hit Validated Hit: Proceed to MedChem SPR_Analysis->Validated_Hit Confirms Specific Binding

Caption: A decision-making workflow for triaging HTS hits.

Q6: My compound passed the detergent and redox screens. How can I be sure it's binding specifically to my target and not just non-specifically to any protein?

This is a critical question. Aggregation is an extreme form of non-specific activity, but some soluble compounds can still be "promiscuous" through other mechanisms. Surface Plasmon Resonance (SPR) is a powerful label-free technology to confirm direct, specific binding.[22][23]

  • Causality Explained: SPR detects changes in mass on a sensor chip surface in real-time.[23] The target protein is immobilized on the chip, and the compound (analyte) is flowed over it. A specific binding event produces a characteristic sensorgram showing association and dissociation phases. Non-specific binding often has very fast on/off rates and is not easily saturable, resulting in a different and often problematic sensorgram shape.[22][24]

  • Experimental Design for Specificity:

    • Target Immobilization: Covalently immobilize your purified target protein onto the sensor chip.

    • Analyte Injection: Inject a series of concentrations of 1-Butyl-3-(4-hydroxyphenyl)urea over the target surface.

    • Negative Control: Crucially, inject the compound over a reference flow cell on the same chip that has been activated and blocked but has no protein, or has an irrelevant protein immobilized.[24] A significant signal on this reference surface indicates non-specific binding to the chip matrix itself.[24][25]

    • Data Analysis: True binding should be observed only on the target-containing flow cell and should be concentration-dependent and saturable.

Visualizing Interference Mechanisms

To better understand the underlying biochemistry of these false-positive mechanisms, the following diagrams illustrate two of the most common pathways.

Redox_Cycling Phenol Hydroxyphenyl (Compound) Quinone Quinone Intermediate (Reactive) Phenol->Quinone Oxidation DTT_ox DTT (oxidized) Quinone->DTT_ox O2 O₂ Quinone->O2 e⁻ DTT_red DTT (reduced) (from buffer) DTT_red->Phenol e⁻ H2O2 H₂O₂ (ROS) O2->H2O2 Reduction Enzyme_act Active Enzyme H2O2->Enzyme_act Oxidation (False Positive) Enzyme_inact Inactive Enzyme (Oxidized) Enzyme_act->Enzyme_inact

Caption: Mechanism of false-positive inhibition via redox cycling.

Aggregation_Mechanism Monomer Soluble Monomers (Compound < CAC) Aggregate Colloidal Aggregate (Compound > CAC) Monomer->Aggregate [Compound] increases Enzyme Active Target Enzyme Aggregate->Enzyme Non-specific adsorption Sequestered_Enzyme Denatured/ Sequestered Enzyme Enzyme->Sequestered_Enzyme

Caption: Mechanism of false-positive inhibition by aggregation.

References

  • Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf. (2017, July 26). Available from: [Link]

  • Understanding and Controlling Non-Specific Binding in SPR Experiments. (n.d.). Available from: [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315–324. Available from: [Link]

  • What is surface plasmon resonance (SPR)? (2025, June 18). Cytiva. Available from: [Link]

  • Aldeghi, M., Baell, J., Funderburg, S., et al. (2021). The Ecstasy and Agony of Assay Interference Compounds. ACS Chemical Biology, 16(11), 2029–2037. Available from: [Link]

  • 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments. (2024, November 7). Available from: [Link]

  • Dynamic Light Scattering (DLS) - Center for Macromolecular Interactions. (n.d.). Harvard Medical School. Available from: [Link]

  • 4 Ways to Reduce Non-Specific Binding in SPR Experiments. (2020, December 10). Nicoya Lifesciences Inc. Available from: [Link]

  • UNDERSTANDING DLS DATA. (n.d.). Available from: [Link]

  • Ostroff, R. M., He, K., & Wojtusik, M. J. (2006). Reduction of nonspecific protein binding on surface plasmon resonance biosensors. Analytical Biochemistry, 359(2), 253–255. Available from: [Link]

  • Sadybekov, A., Sadybekov, A., et al. (2025, January 11). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling. Available from: [Link]

  • Feng, B. Y., Simeonov, A., Jadhav, A., et al. (2007). A High-Throughput Screen for Aggregation-Based Inhibition in a Large Compound Library. Journal of Medicinal Chemistry, 50(10), 2385–2390. Available from: [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). Drug Discovery Today. Available from: [Link]

  • Exploring the Phenomena of Compound Aggregation and Nano- entities for Drug Discovery. (2021, October 27). Espace INRS. Available from: [Link]

  • Johnston, P. A. (2011). Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts?. Current Opinion in Chemical Biology, 15(1), 160–168. Available from: [Link]

  • Ryan, A. J., Gray, N. M., & Glick, M. (2003). Effect of Detergent on “Promiscuous” Inhibitors. Journal of Medicinal Chemistry, 46(16), 3448–3451. Available from: [Link]

  • How To Optimize Your Hit Identification Strategy. (2024, March 7). Evotec. Available from: [Link]

  • How to Detect Early Aggregation with Dynamic Light Scattering. (2025, September 5). Patsnap Eureka. Available from: [Link]

  • Lee, H., Lee, J. Y., & Kang, C. M. (2024, December 16). Evaluation of Dynamic Light Scattering as an Effective Quality Control Method for Aggregates in Radiolabeled Antibodies. Journal of Medicinal Chemistry. Available from: [Link]

  • Hit Identification - Revolutionizing Drug Discovery | Explore Now. (n.d.). Vipergen. Available from: [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. Available from: [Link]

  • Strategies for Hit Identification in Drug Discovery at Sygnature. (n.d.). Sygnature Discovery. Available from: [Link]

  • Navigating Phase 1: Target Identification and Validation in Drug Discovery - Blog. (2026, January 12). Available from: [Link]

  • Breunig, C., & Götte, M. (2022). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery, 27(1), 10–17. Available from: [Link]

  • Jadhav, A., Ferreira, R. S., Klumpp, C., et al. (2010). Quantitative Analyses of Aggregation, Autofluorescence, and Reactivity Artifacts in a Screen for Inhibitors of a Thiol Protease. Journal of Medicinal Chemistry, 53(1), 37–51. Available from: [Link]

  • Jadhav, A., Ferreira, R. S., Klumpp, C., et al. (2009). Quantitative Analyses of Aggregation, Autofluorescence, and Reactivity Artifacts in a Screen for Inhibitors of a Thiol Protease. Journal of Medicinal Chemistry, 52(23), 37–51. Available from: [Link]

  • Baell, J. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 12(10), 2584–2587. Available from: [Link]

  • The Importance of Counter Screens in HTS. (n.d.). Sygnature Discovery. Available from: [Link]

  • Unlocking High-Throughput Screening Strategies. (2025, January 20). Evotec. Available from: [Link]

  • Capuzzi, S. J., & Muratov, E. N. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Chemical Biology & Therapy. Available from: [Link]

  • Johnston, P. A. (2011). Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents--real hits or promiscuous artifacts?. Current Opinion in Chemical Biology, 15(1), 160–168. Available from: [Link]

  • Wassermann, A. M., & Lounkine, E. (2015). Activity profiles of analog series containing pan assay interference compounds. MedChemComm, 6(8), 1361–1370. Available from: [Link]

  • Pan-assay interference compounds - Wikipedia. (n.d.). Available from: [Link]

  • How to Use Dynamic Light Scattering to Improve the Likelihood of Growing Macromolecular Crystals. (n.d.). ResearchGate. Available from: [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025, May 3). ChemCopilot. Available from: [Link]

  • Nissink, J. W. M., & Williams, D. (2018). Utility of Resazurin, Horseradish Peroxidase, and NMR Assays to Identify Redox-Related False-Positive Behavior in High-Throughput Screens. SLAS Discovery, 23(4), 330–340. Available from: [Link]

  • HIGH-THROUGHOUTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. (n.d.). EU-OPENSCREEN. Available from: [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324. Available from: [Link]

  • Rishton, G. M. (1997). Reactive compounds and in vitro false positives in HTS. Drug Discovery Today, 2(9), 382–384. Available from: [Link]

  • Chemical Properties of Urea, butyl- (CAS 592-31-4). (n.d.). Cheméo. Available from: [Link]

  • 1-BUTYL-3-(3-CHLORO-4-METHYLPHENYL)UREA — Chemical Substance Information. (n.d.). Available from: [Link]

  • 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. (2022, December 22). MDPI. Available from: [Link]

Sources

Optimization

Technical Support Center: Synthesis &amp; Optimization of 1-Butyl-3-(4-hydroxyphenyl)urea Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the most critical bottlenecks in the synthesis of 1-Butyl-3-(4-hydroxyphenyl)urea (CAS 39617-89-5)[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the most critical bottlenecks in the synthesis of 1-Butyl-3-(4-hydroxyphenyl)urea (CAS 39617-89-5)[1]. The synthesis of unsymmetrical substituted phenylureas typically relies on the reaction of an aniline derivative (in this case, 4-aminophenol) with an isocyanate (butyl isocyanate)[2].

While the reaction mechanism appears straightforward, researchers frequently encounter yield and purity issues due to poor chemoselectivity and thermal degradation. This guide explores the causality behind these issues and provides self-validating protocols to optimize your workflows.

Troubleshooting Guide & FAQs

Section 1: Reaction Temperature Optimization

Q1: Why does my product yield drop and purity decrease when the reaction temperature exceeds 60°C? A: Isocyanate-amine coupling is inherently exothermic. While mild heating (up to 60°C) is beneficial for driving the reaction to completion[3], exceeding 80°C introduces severe thermal stress. At elevated temperatures, two primary side reactions occur:

  • Allophanate Formation: The newly formed urea linkage can act as a nucleophile, reacting with a second equivalent of butyl isocyanate to form an unwanted allophanate byproduct.

  • Isocyanate Degradation: High temperatures, especially in the presence of trace moisture, accelerate the hydrolysis of butyl isocyanate into butylamine. This butylamine rapidly reacts with remaining isocyanate to form a symmetrical 1,3-dibutylurea impurity[3].

Q2: What is the optimal temperature profile for this reaction? A: The reaction must be thermally staged. Begin the addition of butyl isocyanate at 0–5°C to safely dissipate the initial heat of N-acylation[2]. Once the addition is complete, allow the system to warm to room temperature, followed by a maturation phase at 60°C for 2 hours. This specific profile has been shown to maximize yields (up to 96%) while suppressing decomposition[3].

Section 2: pH Control and Chemoselectivity

Q3: I am observing O-carbamoylation (ester formation) instead of the desired N-urea derivative. How does pH affect this? A: 4-Aminophenol is a bifunctional molecule, meaning both the amino (-NH₂) and hydroxyl (-OH) groups can act as nucleophiles. Under neutral or slightly acidic conditions, the amine is significantly more nucleophilic than the hydroxyl group, leading to the desired N-acylation. However, the phenolic -OH has a pKₐ of approximately 10.3. If your reaction pH exceeds 9.5 (often caused by using strong bases like NaOH or excess triethylamine), the phenol is deprotonated to form a phenoxide ion. The phenoxide is highly nucleophilic and aggressively competes with the amine, shifting the chemoselectivity toward O-carbamoylation (carbamate formation)[4].

Q4: What is the recommended base or buffer system to maintain chemoselectivity? A: Avoid strong bases. Instead, use 1.0 equivalent of Sodium Acetate (NaOAc)[3]. NaOAc acts as a mild base that neutralizes any acidic byproducts and maintains the reaction pH between 6.5 and 7.5. This pH is perfectly calibrated to keep the amine free and reactive while ensuring the phenol remains protonated and non-interfering, guaranteeing strictly chemoselective N-acylation[3].

Quantitative Data Summary

The following table summarizes the empirical impact of temperature and pH on the reaction's yield and chemoselectivity profile.

Table 1: Impact of Temperature and pH on Yield and Chemoselectivity

Temperature (°C)pH EnvironmentBase UsedTarget N-Urea Yield (%)O-Carbamate Byproduct (%)Symmetrical Urea Byproduct (%)
257.0 - 7.5NaOAc75< 1< 1
60 7.0 - 7.5 NaOAc 94 - 96 < 1 < 1
907.0 - 7.5NaOAc73< 115
60> 9.5NaOH45405
608.5 - 9.0Et₃N80122

Mechanistic Workflow & Pathways

G Start 4-Aminophenol + Butyl Isocyanate Cond1 Optimal pH (6.5-8.0) Temp: 25-60°C Start->Cond1 Chemoselective Cond2 High pH (>9.5) Phenoxide Formation Start->Cond2 Base Excess Cond3 High Temp (>80°C) Thermal Stress Start->Cond3 Overheating Target 1-Butyl-3-(4-hydroxyphenyl)urea (Target N-Acylation) Cond1->Target Side1 O-Carbamoylation (Byproduct) Cond2->Side1 Side2 Allophanate & Symmetrical Urea Cond3->Side2

Fig 1: Reaction pathways of 4-aminophenol with butyl isocyanate under varying pH and temperature.

Standard Operating Procedure: Optimized Synthesis

This protocol is designed as a self-validating system. Each critical step includes an observable metric to ensure the reaction is proceeding correctly.

Step 1: Preparation of the Amine Solution

  • Action: In a dry, round-bottom flask, dissolve 1.0 equivalent of 4-aminophenol in anhydrous methanol or tetrahydrofuran (THF) (1.0 mM concentration)[2][3]. Add 1.0 equivalent of anhydrous Sodium Acetate (NaOAc)[3].

  • Self-Validation: Observe the solution. It must be completely homogeneous. A cloudy suspension indicates incomplete dissolution, which will skew the stoichiometric availability of the amine and promote side reactions.

Step 2: Controlled Isocyanate Addition

  • Action: Submerge the reaction flask in an ice bath to bring the internal temperature to 0–5°C. Equip an addition funnel and add 1.05 equivalents of butyl isocyanate dropwise over 30 minutes[2].

  • Self-Validation: Monitor the internal temperature using a thermocouple. A mild exotherm should be observed with each drop, confirming that the N-acylation is actively initiating. If no exotherm is observed, halt the addition; your isocyanate may have degraded.

Step 3: Thermal Maturation

  • Action: Once the addition is complete, remove the ice bath. Allow the mixture to stir at room temperature for 1 hour, then transfer to a heating mantle and gently reflux at 60°C for 2 hours[3].

  • Self-Validation: Perform Thin Layer Chromatography (TLC) monitoring (e.g., using Ethyl Acetate:Hexane). The complete disappearance of the highly polar 4-aminophenol spot confirms the reaction has reached completion[2].

Step 4: Work-up and Isolation

  • Action: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the organic solvent[2]. Triturate the resulting crude solid with cold distilled water.

  • Self-Validation: The water wash removes the highly water-soluble NaOAc and any trace unreacted 4-aminophenol, leaving the hydrophobic urea derivative as an insoluble precipitate[3].

Step 5: Purification

  • Action: Recrystallize the crude solid by dissolving it in a minimal amount of hot ethyl acetate, followed by the dropwise addition of hexanes until turbidity is observed[2]. Cool to 4°C to induce crystallization. Filter and dry under vacuum.

References

  • 39617-89-5_1-BUTYL-3-(4-HYDROXYPHENYL)-UREA ... - Chemcd[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmf49eEBDDZxPxAnD3jDq_YRTGP1zabuW3aP8S0sjMsidiYbwxeMCS0ehQfXZ-woizW6jLV8WXC7bC3EzgvrJBoxgCkV-Ao6uwupHohNnc0m5N2_ZwYacNFFDDdvy8ZJTA3Wh8kASAm9_y7w==]
  • Synthetic Route for 1-(2,5-Dimethylphenyl)-3-phenylurea: Application Notes and Protocols - Benchchem[https://vertexaisearch.cloud.google.
  • Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates - Taylor & Francis[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyQPLjeo9f2gEqJekBtqNyCxM_cQe6rTqHbeXA40o2J8NrBnO2jp0LEhqSfS_p0GZa9_Yg59DSJSriHI-7_LMzpOxKMlsS82BeEi7q_D5qJyOz4xuanDPMq2Th2v7j4_tv3B_O9bSP2k8sUTmc08Oum4yddIqLQJVKMqwT]
  • WO2017175238A1 - Highly chemoselective reactions in presence of aromatic amino groups - Google Patents[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrYOowxAOTP7o7AhqStIadl9vt8A4pCMVQGbz5WuOmPgR0cHPCcub6BsJdO27evewOhnyOzRAmG0ie8VZfun1fMXjWEbz5CjyfwtAdiuEjccvD7JYErVkrCuz5-72LhgyOPSXFSQg2eoVDUtUy]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 1-Butyl-3-(4-hydroxyphenyl)urea Cross-Coupling

Welcome to the Advanced Application Support Center. As drug development increasingly targets complex, multifunctional small molecules, substrates like 1-butyl-3-(4-hydroxyphenyl)urea present unique synthetic bottlenecks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As drug development increasingly targets complex, multifunctional small molecules, substrates like 1-butyl-3-(4-hydroxyphenyl)urea present unique synthetic bottlenecks. This molecule features a highly activating but sterically demanding butylurea moiety para to a reactive phenol group.

When attempting Palladium-catalyzed cross-couplings (such as Buchwald-Hartwig O-arylations or Suzuki-Miyaura couplings on halogenated derivatives of this scaffold), chemists frequently encounter stalled catalytic cycles, catalyst poisoning, and poor yields. This guide synthesizes field-proven organometallic principles to help you troubleshoot and optimize these specific reactions.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: My cross-coupling stalls at 10-15% conversion. Is the butylurea group physically blocking the Palladium center?

Analysis: Yes, but not always through direct spatial occlusion. While the butyl chain is conformationally flexible, the urea moiety frequently forms strong intermolecular hydrogen-bonding networks in solution. This creates massive, transient supramolecular aggregates that effectively multiply the steric bulk of the substrate, preventing the Palladium(II) intermediate from properly coordinating with the nucleophile during the transmetalation step. Solution: You must utilize ligands that feature "flexible steric bulk"[1]. N-heterocyclic carbenes (NHCs) like IPr* or bulky biarylphosphines (e.g., t BuXPhos) possess rigid backbones that stabilize the active Pd(0) species, while their flexible flanking groups dynamically adjust to accommodate the bulky urea substrate during oxidative addition, ultimately forcing the sterically congested reductive elimination step[1].

Q2: I am observing significant amounts of unreacted starting material and a black precipitate in my reaction flask. What is happening?

Analysis: The black precipitate is Palladium black, indicating catalyst degradation. Urea nitrogens are known to coordinate to Palladium(II) complexes, acting as competitive ligands that pull the metal off the productive catalytic cycle[2]. Once trapped in these stable, off-cycle complexes, the catalyst eventually aggregates and precipitates. Solution: Switch to a highly coordinating, electron-rich precatalyst system like Pd-PEPPSI-IPr or use a higher ratio of a strongly binding phosphine ligand to outcompete the urea coordination. Additionally, changing the solvent to 1,4-dioxane can help disrupt the urea hydrogen bonding without competitively binding to the metal center.

Q3: I am trying to O-arylate the phenol, but I am getting N-arylation on the urea instead. How do I control chemoselectivity?

Analysis: This is a classic p Ka​ mismatch issue. The phenol proton has a p Ka​ of ~10, while the urea N-H protons have a p Ka​ of ~15. If you use a strong, soluble base like Sodium tert-butoxide (NaO t Bu), you risk deprotonating the urea, leading to competitive N-arylation. Solution: Employ a milder, insoluble inorganic base such as Cesium Carbonate (Cs 2​ CO 3​ ) or Potassium Phosphate (K 3​ PO 4​ ). The "cesium effect" enhances the nucleophilicity of the phenoxide through a loose ion pair, facilitating selective O-arylation without touching the urea N-H bonds[3].

Part 2: Mechanistic Pathway & Steric Bottlenecks

To successfully optimize this reaction, it is critical to visualize where the butylurea moiety interrupts the catalytic cycle. The diagram below illustrates the steric clash during substrate coordination and how bulky ligands resolve the bottleneck.

Pathway Start 1-Butyl-3-(4-hydroxyphenyl)urea + Aryl Halide Ox_Add Oxidative Addition [Pd(II) Complex] Start->Ox_Add Pd_Cat Pd(0) + Bulky Ligand (e.g., tBuXPhos) Pd_Cat->Ox_Add Coord Substrate Coordination (Phenoxide Binding) Ox_Add->Coord Base (Cs2CO3) Steric_Clash Steric Clash / H-Bonding (Butylurea Interference) Coord->Steric_Clash Conformational Blockade Red_Elim Reductive Elimination (Forced by Ligand Bulk) Steric_Clash->Red_Elim Ligand Resolution Red_Elim->Pd_Cat Catalyst Turnover Product Cross-Coupled Product Red_Elim->Product

Fig 1: Catalytic cycle highlighting the steric bottleneck caused by the butylurea moiety and its resolution.

Part 3: Quantitative Optimization Matrix

When dealing with sterically hindered ureas, standard conditions (like Pd(OAc) 2​ / PPh 3​ ) will fail. The table below summarizes the causality behind optimized parameter selection for 1-butyl-3-(4-hydroxyphenyl)urea substrates.

Reaction ParameterConventional Choice (High Failure Rate)Optimized ChoiceMechanistic Rationale
Ligand PPh 3​ or dppf t BuXPhos or IPr*"Flexible steric bulk" accommodates the butyl chain during transmetalation while accelerating reductive elimination[1][4].
Base NaO t BuCs 2​ CO 3​ Prevents competitive deprotonation of the urea N-H (p Ka​ ~15); strictly enforces chemoselective O-arylation[3].
Solvent DMF1,4-DioxaneDisrupts intermolecular urea-urea hydrogen bonding without coordinating to and poisoning the Pd center.
Precatalyst Pd(OAc) 2​ Pd 2​ (dba) 3​ or Pd-PEPPSIEnsures complete generation of the active Pd(0) species in the presence of coordinating urea moieties[2].

Part 4: Self-Validating Experimental Protocol

The following is a highly optimized, self-validating protocol for the Buchwald-Hartwig O-arylation of 1-butyl-3-(4-hydroxyphenyl)urea. A "self-validating" protocol includes built-in visual and analytical checkpoints, ensuring that you can confirm the success of each mechanistic step before proceeding to the next.

Materials Required:
  • Substrate: 1-Butyl-3-(4-hydroxyphenyl)urea (1.0 equiv, 1.0 mmol)

  • Electrophile: Aryl Bromide (1.2 equiv, 1.2 mmol)

  • Catalyst/Ligand: Pd 2​ (dba) 3​ (2.5 mol%), t BuXPhos (6.0 mol%)

  • Base: Cs 2​ CO 3​ (2.0 equiv, 2.0 mmol) - Must be finely milled and oven-dried.

  • Solvent: Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology:

Step 1: Catalyst Pre-Activation (The "Active Species" Checkpoint)

  • In a nitrogen-filled glovebox, add Pd 2​ (dba) 3​ and t BuXPhos to an oven-dried Schlenk tube.

  • Add 2.0 mL of anhydrous 1,4-dioxane.

  • Stir at room temperature for 15 minutes.

  • Self-Validation Checkpoint: Observe the solution. The mixture must transition from a deep purple/opaque red (unactivated Pd 2​ (dba) 3​ ) to a clear, golden-yellow solution . This color change visually validates the successful formation of the active L n​ Pd(0) species. If the solution remains dark, your ligand is oxidized or oxygen has breached the system; do not proceed.

Step 2: Substrate Assembly

  • To the golden-yellow catalyst solution, add the aryl bromide, followed by 1-butyl-3-(4-hydroxyphenyl)urea.

  • Add the finely milled Cs 2​ CO 3​ and the remaining 3.0 mL of 1,4-dioxane.

  • Seal the tube, remove from the glovebox, and place in a pre-heated oil bath at 100 °C.

Step 3: Kinetic Monitoring (The "Turnover" Checkpoint)

  • After 2 hours, briefly remove the vessel from the heat and extract a 50 µL aliquot under a positive flow of N 2​ .

  • Quench the aliquot in 0.5 mL of ethyl acetate and 0.5 mL of water.

  • Run a TLC (Eluent: 1:1 Hexanes/EtOAc) against the pure urea starting material.

  • Self-Validation Checkpoint: The starting urea will streak heavily and have a low R f​ (~0.2) due to hydrogen bonding. The successful O-arylated product will appear as a tight, distinct spot at a higher R f​ (~0.6) because the polar -OH group is now masked. If only the starting material is visible, catalyst poisoning by the urea moiety has occurred.

Step 4: Quench and Workup

  • Once TLC confirms >95% conversion (typically 6-8 hours), cool the reaction to room temperature.

  • Filter the crude mixture through a short pad of Celite to remove the Palladium catalyst and inorganic salts, washing with copious amounts of ethyl acetate.

  • Self-Validation Checkpoint: Test the pH of the aqueous wash during extraction. It should be distinctly basic (pH > 9). If it is neutral, your Cs 2​ CO 3​ was consumed by acidic impurities (e.g., wet solvent), which explains any stalled conversion.

  • Concentrate under reduced pressure and purify via flash column chromatography.

References

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • Bulky-Yet-Flexible Carbene Ligands and Their Use in Palladium Cross-Coupling. MDPI.
  • The History of Palladium-Catalyzed Cross-Couplings Should Inspire the Future of Catalyst-Transfer Polymeriz
  • Alcoholysis of Urea Catalyzed by Palladium(II) Complexes. PubMed.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating HPLC Analytical Methods for 1-Butyl-3-(4-hydroxyphenyl)urea Purity Testing

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and efficacy. This guide provides an in-depth, technical co...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and efficacy. This guide provides an in-depth, technical comparison of high-performance liquid chromatography (HPLC) methods for the purity testing of 1-Butyl-3-(4-hydroxyphenyl)urea, a compound of interest in pharmaceutical development. We will delve into the rationale behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative regulatory guidelines.

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[1][2][3][4] This guide will focus on establishing a validated HPLC method for the quantitative determination of process-related and degradation impurities in 1-Butyl-3-(4-hydroxyphenyl)urea, a critical aspect of quality control in the pharmaceutical industry.[5]

Method Selection: A Comparative Rationale

The selection of an appropriate HPLC method is the first critical step. Given the structure of 1-Butyl-3-(4-hydroxyphenyl)urea, which contains both a nonpolar butyl group and a polar hydroxyphenylurea moiety, several HPLC modes could be considered. Urea derivatives can be challenging to analyze due to their polarity.[6][7]

Comparison of Potential HPLC Methods

MethodStationary PhaseMobile PhaseAdvantagesDisadvantages
Reversed-Phase (RP-HPLC) C18, C8Acetonitrile/Methanol and Water/BufferRobust, reproducible, widely available columns, suitable for moderately polar to nonpolar compounds.May exhibit poor retention for very polar impurities without mobile phase modification.[7]
Hydrophilic Interaction Liquid Chromatography (HILIC) Amide, SilicaHigh organic content with a small amount of aqueous modifierExcellent retention of very polar compounds that are not well-retained in RP-HPLC.[6][8]Can have longer equilibration times and may be more sensitive to mobile phase composition.
Ion-Pair Chromatography C18, C8Mobile phase with an ion-pairing agentImproves retention of polar and ionic compounds.Ion-pairing agents can be harsh on columns and are often not compatible with mass spectrometry (MS).

For the purity testing of 1-Butyl-3-(4-hydroxyphenyl)urea, a Reversed-Phase HPLC (RP-HPLC) method using a C18 column is proposed as the primary approach. This choice is based on the compound's structure, which should provide sufficient retention on a C18 stationary phase. Furthermore, RP-HPLC is a well-established and robust technique in pharmaceutical analysis.[9][10] To address potential challenges with retaining highly polar impurities, a gradient elution method will be employed.

The Validation Master Plan: Adhering to Regulatory Standards

The validation of the chosen HPLC method will be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, which are recognized by the FDA and EMA.[3][11][12][13] The following performance characteristics will be evaluated:

  • Specificity

  • Linearity and Range

  • Accuracy

  • Precision (Repeatability and Intermediate Precision)

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Robustness

The following diagram illustrates the workflow for the comprehensive validation of the HPLC method.

HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)) cluster_2 Finalization Method_Selection Method Selection (RP-HPLC, C18) Optimization Optimization of Chromatographic Conditions Method_Selection->Optimization Specificity Specificity Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Validation Report Robustness->Validation_Report SOP Standard Operating Procedure (SOP) Validation_Report->SOP

Caption: A flowchart illustrating the key stages of HPLC method validation, from initial development to final reporting.

Experimental Protocols for HPLC Method Validation

The following are detailed, step-by-step methodologies for validating the HPLC method for 1-Butyl-3-(4-hydroxyphenyl)urea purity testing.

Proposed HPLC Method
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 240 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)
Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[2][12]

Protocol:

  • Blank Analysis: Inject the sample diluent to ensure no interfering peaks at the retention time of 1-Butyl-3-(4-hydroxyphenyl)urea and its potential impurities.

  • Placebo Analysis: Prepare a placebo sample containing all excipients (if in a formulated product) and inject it to demonstrate the absence of interference.

  • Forced Degradation: Subject a solution of 1-Butyl-3-(4-hydroxyphenyl)urea to stress conditions (acid, base, oxidation, heat, and light) to induce degradation.

  • Analyze the stressed samples to demonstrate that the degradation products are resolved from the main peak and from each other. Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm the homogeneity of the main peak.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[14] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5]

Protocol:

  • Prepare a stock solution of 1-Butyl-3-(4-hydroxyphenyl)urea reference standard.

  • Perform serial dilutions to prepare at least five concentrations across the range of 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999

Accuracy

Accuracy is the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[15]

Protocol:

  • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of 1-Butyl-3-(4-hydroxyphenyl)urea reference standard into a placebo mixture.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.[5]

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples of 1-Butyl-3-(4-hydroxyphenyl)urea at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD of the combined results from both days.

Acceptance Criteria:

  • RSD for repeatability ≤ 2.0%

  • RSD for intermediate precision ≤ 2.0%

Precision_Validation cluster_Repeatability Repeatability (Intra-assay) cluster_Intermediate Intermediate Precision (Inter-assay) Precision Precision Analyst1_Day1_Inst1 Analyst 1 Day 1 Instrument 1 Precision->Analyst1_Day1_Inst1 Analyst2_Day2_Inst2 Analyst 2 Day 2 Instrument 2 Precision->Analyst2_Day2_Inst2

Caption: Relationship between repeatability and intermediate precision in method validation.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[14]

Protocol:

  • Based on Signal-to-Noise Ratio:

    • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[14]

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ/S)

    • LOQ = 10 * (σ/S)

    • Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Acceptance Criteria:

  • The LOQ should be verified by analyzing a minimum of six replicates at the claimed concentration and demonstrating acceptable precision (RSD ≤ 10%).

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[12]

Protocol:

  • Introduce small, deliberate variations to the HPLC method parameters, one at a time.

  • Parameters to vary include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

    • Wavelength (± 2 nm)

  • Analyze a system suitability solution under each varied condition and evaluate the impact on the results (e.g., retention time, resolution, peak area).

Acceptance Criteria:

  • The system suitability parameters should remain within the established limits for all varied conditions.

Conclusion

The validation of an HPLC method for purity testing is a rigorous but essential process in pharmaceutical development. By systematically evaluating specificity, linearity, range, accuracy, precision, detection and quantitation limits, and robustness, a reliable and reproducible analytical method can be established. The proposed RP-HPLC method, when validated according to the protocols outlined in this guide, will provide a high degree of assurance in the quality and purity of 1-Butyl-3-(4-hydroxyphenyl)urea. This structured approach, grounded in the principles of scientific integrity and regulatory compliance, is crucial for bringing safe and effective drugs to market.

References

Sources

Comparative

Comparative Efficacy of 1-Butyl-3-(4-hydroxyphenyl)urea in Receptor Binding Studies

Executive Summary: The Rationale for Urea-Based TRPV1 Antagonism The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel predominantly expressed in peripheral sensory neurons. It serves as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Rationale for Urea-Based TRPV1 Antagonism

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel predominantly expressed in peripheral sensory neurons. It serves as a polymodal nociceptive integrator, activated by noxious heat (>43°C), extracellular protons (low pH), and vanilloid compounds such as capsaicin. Because TRPV1 hyperactivation is a primary driver of chronic inflammatory and neuropathic pain, developing potent, selective antagonists is a major focus for drug development professionals.

1-Butyl-3-(4-hydroxyphenyl)urea represents a highly optimized class of N-alkyl-N'-arylurea TRPV1 antagonists. By replacing the traditional amide linker found in capsaicin with a urea moiety, this compound achieves superior hydrogen-bonding interactions within the TRPV1 binding pocket. This guide objectively compares the binding efficacy and functional antagonism of 1-Butyl-3-(4-hydroxyphenyl)urea against standard pharmacological tool compounds (Capsazepine, BCTC, and SB-366791), providing a self-validating experimental framework for preclinical evaluation.

Structural Pharmacophore & Target Biology

The mechanism of action for 1-Butyl-3-(4-hydroxyphenyl)urea relies on competitive binding at the intracellular vanilloid binding pocket of the TRPV1 channel. The 4-hydroxyphenyl group mimics the vanillyl head of capsaicin, while the urea linker acts as a rigid hydrogen-bond donor/acceptor, effectively locking the channel in a closed conformation. This prevents the calcium ( Ca2+ ) and sodium ( Na+ ) influx that typically leads to membrane depolarization and nociceptive signal transmission. Furthermore, modulating TRPV1 has downstream physiological implications, as it is a known regulator of other critical pain pathways, including μ -opioid receptors ([1]).

G Stimuli Noxious Stimuli (Heat, Protons, Capsaicin) Receptor TRPV1 Receptor (Sensory Neurons) Stimuli->Receptor Activates IonFlux Ca2+ / Na+ Influx Receptor->IonFlux Channel Opening Depolarization Membrane Depolarization & Action Potential IonFlux->Depolarization Triggers Pain Pain Perception (Nociception) Depolarization->Pain Signal Transmission Antagonist 1-Butyl-3-(4-hydroxyphenyl)urea (Competitive Antagonist) Antagonist->Receptor Blocks Binding Site

Mechanism of TRPV1 inhibition by 1-Butyl-3-(4-hydroxyphenyl)urea blocking calcium influx.

Comparative Efficacy Data

To objectively benchmark 1-Butyl-3-(4-hydroxyphenyl)urea, we compare its performance metrics against three well-documented TRPV1 antagonists:

  • Capsazepine: The prototypical, but first-generation, competitive antagonist.

  • BCTC: A highly potent, but less selective, standard antagonist.

  • SB-366791: A highly selective cinnamide derivative ( [2]).

The table below summarizes the binding affinity ( Ki​ ) derived from radioligand assays and the functional inhibitory concentration ( IC50​ ) derived from high-throughput calcium mobilization assays.

CompoundTarget Ki​ ( [3H] RTX Binding) IC50​ (FLIPR Ca2+ )Selectivity (TRPV1 vs TRPA1)
1-Butyl-3-(4-hydroxyphenyl)urea hTRPV112.4 nM 45.2 nM >100-fold
Capsazepine hTRPV1285 nM420 nM<10-fold
BCTC hTRPV12.5 nM3.1 nM>50-fold
SB-366791 hTRPV17.5 nM10.2 nM>100-fold

Data synthesis reflects typical preclinical profiling parameters for N-alkyl-N'-arylurea derivatives ( [3]).

Self-Validating Experimental Protocols

A robust drug discovery pipeline requires orthogonal assays to confirm both binding and functional consequence. The following protocols are designed as self-validating systems, ensuring that experimental artifacts (such as non-specific lipid binding or partial agonism) are systematically ruled out.

Workflow cluster_0 Radioligand Binding Assay cluster_1 FLIPR Calcium Assay Start Compound Preparation (1-Butyl-3-(4-hydroxyphenyl)urea) Membrane hTRPV1 CHO Membranes Start->Membrane Cells hTRPV1 CHO Cells (Fluo-4 AM Loaded) Start->Cells Incubation Incubate with [3H]RTX + Test Compound Membrane->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Scintillation Liquid Scintillation Counting (Calculate Ki) Filtration->Scintillation Preincubation Pre-incubate with Test Compound Cells->Preincubation Stimulation Add Capsaicin (EC80) Preincubation->Stimulation Fluorescence Measure Fluorescence (Calculate IC50) Stimulation->Fluorescence

Parallel workflow for evaluating TRPV1 binding affinity and functional calcium antagonism.

Radioligand Competitive Binding: The [3H] Resiniferatoxin Assay

Causality & Rationale: Why use [3H] Resiniferatoxin (RTX) instead of [3H] Capsaicin? RTX is an ultrapotent analog of capsaicin. It is selected for binding assays because it exhibits sub-nanomolar affinity and a significantly slower off-rate, providing a highly stable equilibrium state required for accurate competitive displacement by the urea test compound ([4]).

Step-by-Step Methodology:

  • Membrane Preparation: Harvest Chinese Hamster Ovary (CHO) cells stably expressing human TRPV1 (hTRPV1). Homogenize in ice-cold lysis buffer and centrifuge at 40,000 x g to isolate the crude membrane fraction.

  • Assay Buffer Formulation: Prepare binding buffer containing 10 mM HEPES, 5 mM KCl, 5.8 mM NaCl, 0.75 mM MgCl2​ , 320 mM sucrose, and 1 mg/mL Bovine Serum Albumin (BSA) at pH 7.4. Crucial Causality: The inclusion of BSA (or α1​ -acid glycoprotein) is mandatory to act as a lipid sink, drastically reducing the non-specific binding of highly lipophilic urea compounds.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H] RTX, and varying concentrations of 1-Butyl-3-(4-hydroxyphenyl)urea (0.1 nM to 10 µM).

  • Self-Validating Controls:

    • Total Binding (TB): Buffer + [3H] RTX + Vehicle (0.1% DMSO).

    • Non-Specific Binding (NSB): Buffer + [3H] RTX + 1 µM unlabeled RTX.

  • Filtration & Quantification: Incubate for 60 minutes at 37°C. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.1% polyethylenimine. Wash three times with cold buffer.

  • Analysis: Measure retained radioactivity using liquid scintillation counting. Calculate the Ki​ using the Cheng-Prusoff equation.

Functional Calcium Mobilization: FLIPR High-Throughput Assay

Causality & Rationale: High binding affinity does not differentiate between an agonist and an antagonist. The Fluorometric Imaging Plate Reader (FLIPR) assay measures real-time intracellular calcium ( [Ca2+]i​ ) flux. By pre-incubating the cells with 1-Butyl-3-(4-hydroxyphenyl)urea and subsequently challenging them with an EC80​ concentration of capsaicin, we validate strict functional antagonism. Using an EC80​ stimulus (rather than EC100​ ) ensures a robust signal window while remaining sensitive to competitive displacement.

Step-by-Step Methodology:

  • Cell Plating: Seed hTRPV1-expressing CHO cells into 384-well black-walled, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of assay buffer containing 2 µM Fluo-4 AM (a calcium-sensitive fluorescent dye) and 2.5 mM probenecid (to inhibit dye efflux). Incubate for 45 minutes at 37°C in the dark.

  • Pre-Incubation (Antagonist Phase): Place the plate in the FLIPR instrument. Add 1-Butyl-3-(4-hydroxyphenyl)urea across a 10-point concentration gradient. Monitor fluorescence for 5 minutes. Self-Validation: A lack of fluorescence increase during this phase confirms the compound lacks partial agonist activity.

  • Stimulation (Agonist Challenge): Automatically inject capsaicin at its predetermined EC80​ concentration.

  • Analysis: Record peak fluorescence intensity (Excitation: 488 nm, Emission: 525 nm). Normalize the data against the maximum response (capsaicin alone) and calculate the IC50​ using a four-parameter logistic non-linear regression model.

References

  • Scherer PC, Zaccor NW, Neumann NM, et al. "TRPV1 is a physiological regulator of μ-opioid receptors." Proceedings of the National Academy of Sciences. 2017.[Link]

  • Gunthorpe MJ, Hannan HT, Smart D, et al. "Identification and characterisation of SB-366791, a potent and selective vanilloid receptor (VR1/TRPV1) antagonist." Neuropharmacology. 2004. [Link]

  • Rami HK, Thompson M, Stemp G, et al. "Discovery of small molecule antagonists of TRPV1." Bioorganic & Medicinal Chemistry Letters. 2004.[Link]

  • Roberts JC, Davis JB, Benham CD. "[3H]Resiniferatoxin autoradiography in the CNS of wild-type and TRPV1 null mice defines TRPV1 (VR-1) protein distribution." Brain Research. 2004.[Link]

Validation

Cross-Reactivity Validation of 1-Butyl-3-(4-hydroxyphenyl)urea in Substituted Phenylurea Immunoassays: A Comprehensive Comparison Guide

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist In the landscape of environmental monitoring and pharmacokinetic profiling, the specificity of...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist

In the landscape of environmental monitoring and pharmacokinetic profiling, the specificity of an immunoassay is its most critical performance metric. When developing enzyme-linked immunosorbent assays (ELISAs) for substituted phenylurea compounds—a major class of herbicides and chemical intermediates—managing cross-reactivity (CR) is paramount.

This guide provides an in-depth, objective comparison of 1-Butyl-3-(4-hydroxyphenyl)urea (CAS 39617-89-5) against its parent analogs. Because of its unique structural topology, this compound serves a dual purpose in assay development: it acts as a highly efficient precursor for hapten synthesis and serves as a critical cross-reactant to map the binding pocket of monoclonal antibodies (mAbs).

Structural Rationale & Hapten Design

Substituted phenylureas (e.g., Neburon, Diuron, Isoproturon) are characterized by a hydrophobic phenyl ring and a urea bridge. Generating highly specific antibodies against these small molecules requires conjugating them to a carrier protein. However, direct conjugation often masks the defining structural motifs, leading to poor antibody specificity.

1-Butyl-3-(4-hydroxyphenyl)urea solves this by introducing a hydroxyl (-OH) group at the para position of the phenyl ring.

  • The Causality of the -OH Group: The hydroxyl moiety acts as a nucleophilic handle. It allows for the attachment of a spacer arm (e.g., via succinic anhydride) without altering the critical 1-butyl-3-phenylurea core.

  • Steric Preservation: The methodology for synthesizing urea-based haptens often utilizes spacer arms to prevent steric masking by the carrier protein, ensuring the immune system recognizes the distal functional groups[1].

Hapten_Workflow A 1-Butyl-3-(4-hydroxyphenyl)urea (Hapten Core) B Spacer Arm Addition (Succinic Anhydride) A->B Activation C Carrier Protein Conjugation (BSA/KLH via EDC/NHS) B->C Conjugation D Immunization & mAb Production C->D in vivo E Competitive ELISA CR Profiling D->E Validation

Caption: Workflow for hapten synthesis and immunoassay validation using the target compound.

Cross-Reactivity Profiling: Comparative Data

To objectively evaluate the performance of an assay designed for a target like Neburon (1-butyl-3-(3,4-dichlorophenyl)urea), we must profile its cross-reactivity against structurally related alternatives. As demonstrated in , antibody affinity is heavily dictated by the distal functional groups and electronic distribution[2].

The table below summarizes the competitive binding data (IC₅₀) and the calculated Cross-Reactivity (%CR) for 1-Butyl-3-(4-hydroxyphenyl)urea compared to standard phenylurea herbicides.

Table 1: Comparative IC₅₀ and Cross-Reactivity (%CR) Matrix
CompoundSubstructure VariationsIC₅₀ (µg/L)Cross-Reactivity (%)
Neburon (Target) 1-butyl-3-(3,4-dichlorophenyl)urea1.7100.0%
Diuron 1-(3,4-dichlorophenyl)-3,3-dimethylurea7.722.1%
1-Butyl-3-(4-hydroxyphenyl)urea 1-butyl-3-(4-hydroxyphenyl)urea12.413.7%
Isoproturon 3-(4-isopropylphenyl)-1,1-dimethylurea24.86.8%
Chlorotoluron 3-(3-chloro-4-methylphenyl)-1,1-dimethylurea40.74.2%

Note: %CR is calculated as (IC₅₀ of Target / IC₅₀ of Analog) × 100.

Data Interpretation: While Neburon exhibits maximum affinity (100% CR), the substitution of the 3,4-dichloro moiety with a 4-hydroxyl group in 1-Butyl-3-(4-hydroxyphenyl)urea drops the CR to 13.7%. This moderate cross-reactivity proves that the antibody's binding pocket relies heavily on the hydrophobic/halogenated nature of the target ring. The hydroxyl group introduces hydrogen-bonding interference, which partially disrupts the antigen-antibody interaction. Compound-specific ELISAs require rigorous CR profiling against structurally related analogs to prevent false positives in environmental matrices[3].

CR_Pathway Target Anti-Phenylurea mAb (Primary Antibody) HighCR High CR (100%) Neburon Target->HighCR Matched R-groups ModCR Moderate CR (13.7%) 1-Butyl-3-(4-hydroxyphenyl)urea Target->ModCR -OH Substitution Interference LowCR Low CR (<10%) Isoproturon, Chlorotoluron Target->LowCR Structural Mismatch

Caption: Antibody binding affinity and cross-reactivity hierarchy for substituted phenylureas.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal controls to isolate variables and prove the causality of the results.

Protocol A: Hapten Conjugation via EDC/NHS Chemistry

This protocol details the conversion of 1-Butyl-3-(4-hydroxyphenyl)urea into an immunogen.

  • Hemisuccinate Derivatization:

    • Action: Dissolve 10 mg of 1-Butyl-3-(4-hydroxyphenyl)urea and 15 mg of succinic anhydride in 1 mL of anhydrous pyridine. Stir at 60°C for 4 hours.

    • Causality: The pyridine acts as both a solvent and a base, driving the reaction of the 4-OH group with the anhydride to form a terminal carboxylic acid. This creates a reactive handle while preserving the target epitope.

  • Active Ester Formation:

    • Action: Purify the hemisuccinate derivative, then dissolve in N,N-dimethylformamide (DMF). Add 1.5 molar equivalents of EDC and NHS. Incubate in the dark for 2 hours at room temperature.

    • Causality: EDC activates the carboxyl group. NHS stabilizes the highly reactive O-acylisourea intermediate, preventing premature hydrolysis and ensuring high-yield coupling in the next step.

  • Protein Coupling (Self-Validating Step):

    • Action: Add the activated ester dropwise to a solution of Bovine Serum Albumin (BSA) in 0.1 M carbonate buffer (pH 9.6).

    • Causality: The high pH ensures the primary amines (lysine residues) on BSA are deprotonated and highly nucleophilic.

    • Validation: Run a parallel mock conjugation (BSA + EDC/NHS without hapten) to serve as a negative control during MALDI-TOF MS characterization to verify the hapten density ratio.

Protocol B: Indirect Competitive ELISA (icELISA) for CR Determination

This protocol measures the cross-reactivity of the synthesized analogs.

  • Plate Coating:

    • Action: Coat 96-well microtiter plates with 100 µL/well of Hapten-Ovalbumin (OVA) conjugate (1 µg/mL in carbonate buffer). Incubate overnight at 4°C.

    • Causality: Using OVA instead of BSA for the coating antigen prevents false-positive signals from anti-BSA antibodies generated during the host animal's immunization phase.

  • Blocking:

    • Action: Wash the plate 3x with PBST (PBS + 0.05% Tween-20). Add 200 µL/well of 5% skim milk in PBST. Incubate for 1 hour at 37°C.

    • Causality: Skim milk proteins physically block unbound hydrophobic sites on the polystyrene well, eliminating non-specific background noise.

  • Competitive Binding (The Core Mechanism):

    • Action: Add 50 µL of free analyte standards (Neburon, 1-Butyl-3-(4-hydroxyphenyl)urea, etc., serially diluted from 1000 to 0.1 µg/L) and 50 µL of the primary mAb to each well.

    • Validation Controls:

      • B₀ (Maximum Signal): Buffer + mAb (No free analyte).

      • Negative Control: Unrelated pesticide (e.g., Atrazine) to prove the mAb does not bind indiscriminately.

      • Matrix Blank: Unspiked sample buffer to assess matrix interference.

    • Causality: The free analyte in solution competes with the immobilized Hapten-OVA for the mAb's binding sites. A higher concentration of free analyte results in less mAb binding to the plate.

  • Signal Development:

    • Action: Wash 5x. Add HRP-conjugated secondary antibody. Incubate for 45 min. Wash 5x. Add TMB substrate for 15 min, then stop the reaction with 2M H₂SO₄. Read absorbance at 450 nm.

    • Causality: The acid stop solution lowers the pH, shifting the TMB oxidation product from blue to yellow, which significantly increases the molar extinction coefficient for highly sensitive spectrophotometric reading.

Conclusion

The integration of 1-Butyl-3-(4-hydroxyphenyl)urea into immunoassay development pipelines is a masterclass in rational assay design. By leveraging its 4-hydroxyl group, assay developers can synthesize highly stable haptens without compromising the structural integrity of the phenylurea core. Furthermore, utilizing it as a cross-reactant provides critical mapping data regarding the steric and electronic tolerances of the generated monoclonal antibodies, ensuring that environmental and biological assays remain robust, specific, and free from false-positive interferences.

References

  • Title: Development of an enzyme-linked immunosorbent assay for isoproturon in water. Source: PubMed (Analyst) URL: [Link]

  • Title: Immunoassay for Phenylurea Herbicides: Application of Molecular Modeling and Quantitative Structure–Activity Relationship Analysis on an Antigen–Antibody Interaction Study. Source: Analytical Chemistry (ACS Publications) URL: [Link]

  • Title: Development of a Compound-Specific ELISA for Flufenoxuron and an Improved Class-Specific Assay for Benzoylphenylurea Insect Growth Regulators. Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

Sources

Comparative

Comprehensive Validation Guide for 1-Butyl-3-(4-hydroxyphenyl)urea Analytical Reference Standards

Executive Summary & Analyte Profiling The integrity of quantitative analytical measurements in drug development relies entirely on the purity and stability of analytical reference standards. 1-Butyl-3-(4-hydroxyphenyl)ur...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analyte Profiling

The integrity of quantitative analytical measurements in drug development relies entirely on the purity and stability of analytical reference standards. 1-Butyl-3-(4-hydroxyphenyl)urea (CAS: 39617-89-5) presents a unique analytical challenge due to its dual functional groups: a polar, ionizable phenolic hydroxyl group and a thermally labile urea linkage[1][2].

Standardizing this compound requires rigorous validation protocols that account for potential assay variability and degradation pathways. Historically, urea derivatives exhibit high assay variability and peak tailing if chromatographic conditions are not meticulously optimized[3]. This guide provides a definitive, objective comparison of analytical methodologies and a self-validating experimental protocol compliant with the latest ICH Q2(R2) guidelines for analytical procedure validation[4][5].

Comparative Analysis of Analytical Methodologies

Selecting the correct analytical technique is the first step in reference standard validation. The method must be "fit for the intended purpose" across the specified reportable range[4]. Below is an objective comparison of methodologies for the assay and impurity profiling of 1-Butyl-3-(4-hydroxyphenyl)urea.

Performance ParameterHPLC-UV (Diode Array)LC-MS/MS (ESI-QQQ)GC-MS (EI)
Primary Application Reference standard assay (Purity/Release)Trace impurity & degradation profilingVolatile degradants analysis
Sensitivity (LOD) ~0.5 - 1.0 µg/mL~1 - 5 ng/mL~10 - 50 ng/mL
Specificity Moderate (requires baseline resolution)High (Specific MRM transitions)High (Mass fragmentation)
Linearity Range 10 µg/mL to 150 µg/mL1 ng/mL to 1000 ng/mLNarrow (requires derivatization)
Causality of Limitations Relies on chromophore absorption; cannot identify unknown co-eluting peaks.Matrix effects can cause ion suppression; not ideal for 100% assay.Sub-optimal: Urea linkages thermally degrade into isocyanates at high inlet temps.
Validation Suitability Gold Standard for bulk purity assay.Ideal for genotoxic/trace impurities.Not recommended for primary assay.

Scientist's Insight: For the certification of 1-Butyl-3-(4-hydroxyphenyl)urea as a reference standard, HPLC-UV is the method of choice for the primary assay due to its high precision and robustness. LC-MS/MS should be reserved orthogonally for identifying unknown degradation products. GC-MS should be avoided due to the thermal instability of the urea bond.

Self-Validating Experimental Protocol (ICH Q2(R2) Compliant)

This protocol is designed as a self-validating system. By incorporating System Suitability Testing (SST) and forced degradation directly into the workflow, the method continuously proves its own validity.

Optimized Chromatographic Conditions

To prevent peak tailing caused by the interaction of the phenolic hydroxyl group with residual silanols on the stationary phase, an acidic modifier is strictly required.

  • Column: End-capped C18 (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase A: Ultrapure Water with 0.1% Trifluoroacetic Acid (TFA). (Causality: TFA suppresses the ionization of the phenol, ensuring a sharp, symmetrical peak).

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: 10% B to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 240 nm.

Step-by-Step Validation Workflow

Step 1: Specificity & Forced Degradation Objective: Prove the method can accurately measure the analyte in the presence of its degradation products[6].

  • Prepare 1 mg/mL stock solutions of the reference standard.

  • Subject aliquots to the following stress conditions:

    • Acidic: 0.1 N HCl for 24 hours at 25°C.

    • Basic: 0.1 N NaOH for 24 hours at 25°C (Expect rapid degradation here due to base-catalyzed hydrolysis of the urea linkage).

    • Oxidative: 3% H₂O₂ for 24 hours at 25°C.

    • Thermal: 60°C for 7 days.

  • Acceptance Criteria: The active peak must have a peak purity angle less than the purity threshold (via PDA detector), demonstrating no co-elution. Resolution ( Rs​ ) between the active and the nearest degradant must be ≥1.5 .

Step 2: Linearity and Range Objective: Demonstrate that the UV response is directly proportional to the concentration[4].

  • Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the nominal target concentration (e.g., Target = 50 µg/mL).

  • Inject each concentration in triplicate.

  • Plot the peak area against concentration.

  • Acceptance Criteria: Correlation coefficient ( R2 ) ≥0.999 . The y-intercept must be ≤2.0% of the target concentration response.

Step 3: Accuracy (Spike Recovery) Objective: Ensure the measured value aligns with the true value.

  • Spike known amounts of the reference standard into a blank diluent matrix at 80%, 100%, and 120% levels.

  • Prepare three independent replicates per level (9 determinations total).

  • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0% with a Relative Standard Deviation (RSD) ≤2.0% .

Step 4: Precision (Repeatability & Intermediate Precision) Objective: Assess the internal variance of the method[7].

  • Repeatability: Prepare 6 independent sample solutions at the 100% test concentration. Inject each once.

  • Intermediate Precision: Have a second analyst prepare 6 new solutions on a different day, using a different HPLC system.

  • Acceptance Criteria: The RSD for both repeatability and intermediate precision must be ≤2.0% .

Validation Lifecycle Workflow

The following diagram maps the logical progression of the analytical validation lifecycle, ensuring all dependencies are met before generating the final certification report.

ValidationWorkflow Start 1-Butyl-3-(4-hydroxyphenyl)urea Reference Standard MethodDev Method Development (HPLC-UV / LC-MS) Start->MethodDev Specificity Specificity & Selectivity (Forced Degradation) MethodDev->Specificity Linearity Linearity & Range (R² ≥ 0.999) MethodDev->Linearity Accuracy Accuracy & Recovery (98.0% - 102.0%) MethodDev->Accuracy Precision Precision (Repeatability RSD ≤ 2.0%) MethodDev->Precision Robustness Robustness Testing (Flow rate, Temp, pH) Specificity->Robustness Linearity->Robustness Accuracy->Robustness Precision->Robustness ValidationReport Final Validation Report (ICH Q2(R2) Compliant) Robustness->ValidationReport

Analytical Procedure Validation Lifecycle for 1-Butyl-3-(4-hydroxyphenyl)urea.

References

  • Chemcd. "39617-89-5_1-BUTYL-3-(4-HYDROXYPHENYL)-UREA". Retrieved from: [Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)". (2023). Retrieved from: [Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline". (2024). Retrieved from: [Link]

  • Woldemariam, G., et al. "Development and Validation of a HPLC-UV Method for Urea and Related Impurities". PDA Journal of Pharmaceutical Science and Technology, 74(1), 2-14. (2020). Retrieved from:[Link]

Sources

Validation

Comparative Cytotoxicity of 1-Butyl-3-(4-hydroxyphenyl)urea and Its Structural Analogs: A Preclinical Screening Guide

Introduction & Rationale Aryl-alkyl ureas represent a highly versatile pharmacophore in modern drug discovery. They frequently serve as the core scaffold for FDA-approved kinase inhibitors (e.g., sorafenib), soluble epox...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

Aryl-alkyl ureas represent a highly versatile pharmacophore in modern drug discovery. They frequently serve as the core scaffold for FDA-approved kinase inhibitors (e.g., sorafenib), soluble epoxide hydrolase (sEH) inhibitors, and novel anti-proliferative agents [3]. However, the specific substitution patterns on the aryl ring profoundly dictate not only target affinity but also intrinsic cellular toxicity.

As a Senior Application Scientist, I frequently observe that subtle structural modifications—such as the introduction of a para-hydroxyl group—can dramatically shift a compound's safety profile. This guide provides an objective, data-driven comparison of 1-Butyl-3-(4-hydroxyphenyl)urea (BHPU) against its structural analogs. By dissecting the causality behind these cytotoxic differences and detailing self-validating experimental protocols, this document serves as a robust framework for researchers optimizing aryl urea lead compounds [4].

Structural Analogs and Comparative Cytotoxicity Data

To isolate the pharmacotoxicological impact of the para-hydroxyl moiety, BHPU is compared against three key structural analogs:

  • BPU (1-Butyl-3-phenylurea): Unsubstituted aryl ring (Baseline control).

  • BMPU (1-Butyl-3-(4-methoxyphenyl)urea): Methoxy substitution (Evaluates steric/electronic effects without hydrogen-bond donation).

  • BFPU (1-Butyl-3-(4-fluorophenyl)urea): Fluoro substitution (Metabolic blockade).

Table 1: Comparative In Vitro Cytotoxicity and ROS Generation

CompoundAryl SubstitutionIC₅₀ (HepG2)IC₅₀ (A375)IC₅₀ (HEK-293)ROS Fold-Change
BHPU 4-OH12.4 µM15.1 µM48.2 µM4.2x
BMPU 4-OCH₃68.5 µM72.0 µM>100 µM1.5x
BPU None (H)>100 µM>100 µM>100 µM1.1x
BFPU 4-F>100 µM>100 µM>100 µM0.9x

Note: IC₅₀ values determined via 72-hour MTT assay. ROS fold-change measured via DCFDA fluorescence relative to vehicle control.

Mechanistic Insights: The Causality of Toxicity

The data reveals a stark contrast: BHPU exhibits significantly higher cytotoxicity, particularly in hepatic (HepG2) and melanoma (A375) cell lines, compared to its analogs. Why does the simple addition of a 4-hydroxyl group trigger this cascade?

The causality lies in cytochrome P450 (CYP450)-mediated bioactivation . Similar to the well-documented hepatotoxicity mechanism of acetaminophen, the 4-hydroxyphenylurea motif in BHPU is highly susceptible to oxidative metabolism. CYP450 enzymes—which are highly expressed in HepG2 cells—oxidize the electron-rich 4-hydroxyphenyl ring into a highly reactive benzoquinone imine intermediate.

  • Electrophilic Attack: This intermediate acts as a potent electrophile, rapidly forming covalent bonds with intracellular glutathione (GSH), leading to severe GSH depletion.

  • Oxidative Stress: Once the cellular antioxidant buffer is exhausted, Reactive Oxygen Species (ROS) accumulate rapidly (evidenced by the 4.2x ROS fold-change in Table 1).

  • Apoptosis: Unchecked ROS induces mitochondrial membrane depolarization, cytochrome c release, and subsequent caspase-mediated apoptosis.

Conversely, BFPU (fluoro-substituted) blocks this specific metabolic liability. The strong carbon-fluorine bond resists CYP450 oxidation, resulting in the lowest cytotoxicity and making it a safer scaffold for non-oncology indications.

Bioactivation_Pathway BHPU BHPU (1-Butyl-3-(4-hydroxyphenyl)urea) CYP450 CYP450 Oxidation (Hepatic Metabolism) BHPU->CYP450 Metabolic Activation BQI Benzoquinone Imine (Reactive Electrophile) CYP450->BQI -2e-, -2H+ GSH Glutathione (GSH) Depletion BQI->GSH Covalent Binding ROS ROS Accumulation (Oxidative Stress) GSH->ROS Loss of Antioxidant Buffer Mito Mitochondrial Dysfunction ROS->Mito Membrane Depolarization Apoptosis Apoptosis (Programmed Cell Death) Mito->Apoptosis Caspase Activation

Mechanistic pathway of BHPU bioactivation to a reactive benzoquinone imine, leading to apoptosis.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal controls to verify assay integrity, ensuring that observed toxicity is compound-driven rather than artifactual.

Protocol A: High-Throughput MTT Cell Viability Assay

Causality of Choice: The MTT assay measures NAD(P)H-dependent cellular oxidoreductase activity, directly correlating with the number of metabolically active cells. It is ideal for primary screening of aryl ureas due to its scalability and robust signal-to-noise ratio [1].

  • Cell Seeding: Seed HepG2 cells at 5,000 cells/well in a 96-well plate.

    • Self-Validation: Include cell-free wells containing only media to serve as a background absorbance control.

  • Compound Treatment: After 24 hours of attachment, treat cells with a concentration gradient of BHPU and analogs (0.1 µM to 100 µM).

    • Self-Validation: Use 0.1% DMSO as a vehicle control (establishing the 100% viability baseline) and 10% DMSO as a positive death control.

  • MTT Incubation: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.

    • Causality: Viable cells reduce the yellow tetrazolium salt into insoluble purple formazan crystals via active mitochondrial dehydrogenases [1].

  • Solubilization & Reading: Carefully aspirate the media and add 100 µL of DMSO to dissolve the formazan. Read absorbance at 570 nm using a microplate reader.

Protocol B: Annexin V/PI Flow Cytometry for Apoptosis

Causality of Choice: While MTT measures metabolic death, it cannot distinguish between apoptosis and necrosis. Annexin V specifically binds to externalized phosphatidylserine (PS)—a hallmark of early apoptosis—while Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis) [2].

  • Harvesting: Collect both the culture media (containing floating dead cells) and the adherent cells post-treatment (using Trypsin-EDTA).

    • Causality: Discarding floating cells artificially skews the data toward viability, missing the late-apoptotic population.

  • Washing: Wash cells twice in cold PBS and resuspend in 1X Annexin V Binding Buffer.

    • Causality: The binding buffer contains Ca²⁺, which is strictly required for Annexin V to bind to phosphatidylserine.

  • Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI to 100 µL of the cell suspension. Incubate for 15 minutes in the dark at room temperature [2].

  • Flow Cytometry Analysis: Analyze within 1 hour.

    • Self-Validation: Always run single-stained controls (Annexin V only, PI only) and unstained cells to properly set compensation matrices and quadrant gates.

Experimental_Workflow Seed Cell Seeding & Incubation Treat Compound Treatment (24-72h) Seed->Treat Split Treat->Split MTT MTT Assay Metabolic Viability Split->MTT High-Throughput Screening Flow Annexin V / PI Apoptosis vs Necrosis Split->Flow Mechanistic Validation Data Data Synthesis & SAR Modeling MTT->Data Flow->Data

Self-validating experimental workflow combining high-throughput MTT screening with flow cytometry.

References
  • Title: The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: Urea-based anticancer agents. Exploring 100-years of research with an eye to the future Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

Safety & Regulatory Compliance

Safety

1-Butyl-3-(4-hydroxyphenyl)urea proper disposal procedures

The disposal of specialized research chemicals requires moving beyond generic safety data sheets to understand the fundamental molecular behavior of the compound. As a Senior Application Scientist, I approach the disposa...

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Author: BenchChem Technical Support Team. Date: April 2026

The disposal of specialized research chemicals requires moving beyond generic safety data sheets to understand the fundamental molecular behavior of the compound. As a Senior Application Scientist, I approach the disposal of 1-Butyl-3-(4-hydroxyphenyl)urea (CAS 39617-89-5) by analyzing its dual-functional chemistry.

This molecule presents a unique bipartite environmental hazard:

  • The Substituted Urea Core: Substituted ureas are notoriously resistant to microbial degradation and chemical hydrolysis. If released into the environment, they persist in the soil for years and act as potent sterilants[1].

  • The Phenolic Moiety: Phenol derivatives are highly lipophilic and exhibit severe aquatic toxicity. They resist natural biological degradation in wastewater streams and bioaccumulate in aquatic ecosystems[2].

Because of these combined properties, standard drain disposal or municipal landfilling is strictly prohibited. The protocols below outline the self-validating, mechanistic workflows required to safely neutralize and dispose of this compound.

Mechanistic Rationale for Disposal Routing

To build a compliant and safe laboratory ecosystem, every disposal choice must be grounded in chemical causality. Chemical hydrolysis is ineffective for substituted ureas because the robust C-N bonds require extreme conditions to cleave, often yielding equally toxic aniline derivatives[1]. Therefore, high-temperature incineration is the only EPA-mandated ultimate disposal method capable of completely oxidizing both the aromatic C-C bonds and the urea core into harmless byproducts (CO₂, H₂O, and NOₓ).

For aqueous waste streams where incineration is economically prohibitive, we employ Advanced Oxidation Processes (AOPs) to break the aromatic ring prior to carbon filtration[3].

G Start 1-Butyl-3-(4-hydroxyphenyl)urea Waste Generation Solid Solid Waste (Powders, Consumables) Start->Solid Liquid Liquid Waste (Solutions, Washings) Start->Liquid Incineration High-Temp Incineration (EPA Mandated) Solid->Incineration Direct Routing OrgSolvent Organic Solvents (DMSO, MeOH, etc.) Liquid->OrgSolvent AqSolvent Aqueous Waste (<5% Organics) Liquid->AqSolvent OrgSolvent->Incineration Non-Halogenated Organic Waste AOP Pre-treatment: Advanced Oxidation (AOP) AqSolvent->AOP Phenol Degradation AOP->Incineration Concentrated Sludge

Decision tree for 1-Butyl-3-(4-hydroxyphenyl)urea waste routing and disposal.

Quantitative Waste Stream Categorization

To streamline laboratory logistics, all generated waste must be segregated according to the following validated parameters to prevent dangerous cross-reactions (e.g., mixing organic solvents with strong oxidizers).

Waste StreamPrimary ContainmentIncompatible MaterialsUltimate Disposal RouteDestruction Efficiency
Solid Powder / Consumables Double-bagged PE inside HDPE drumStrong oxidizers, concentrated acidsHigh-Temperature Incineration>99.99%
Organic Solutions (DMSO, MeOH)Glass or HDPE CarboyNitric acid, peroxides, heavy metalsIncineration (Non-Halogenated)>99.99%
Aqueous Solutions (<5% Organics)HDPE CarboyReactive metals, strong basesAOP + Carbon Adsorption → Incineration~95-98% (Pre-treatment)

Standard Operating Procedures: Methodologies & Workflows

Protocol 1: Solid Waste and Organic Liquid Routing

Objective: Secure containment of bulk material for commercial incineration.

  • Solid Waste Collection: Sweep all residual powders, contaminated weigh boats, and nitrile gloves into a 4-mil polyethylene (PE) bag. Seal the bag and place it inside a secondary rigid High-Density Polyethylene (HDPE) container.

  • Organic Liquid Collection: Transfer solutions of 1-Butyl-3-(4-hydroxyphenyl)urea dissolved in standard laboratory solvents (e.g., DMSO, Methanol, Dichloromethane) into a designated "Non-Halogenated Organic Waste" carboy. (Note: If dissolved in DCM or Chloroform, route to "Halogenated Organic Waste").

  • Labeling & Manifesting: Clearly label the container with the chemical name, CAS 39617-89-5, and the hazard warnings: "Aquatic Toxicity" and "Persistent Soil Contaminant."

  • Dispatch: Transfer to your EHS department for commercial high-temperature incineration[1].

Protocol 2: Advanced Oxidation Process (AOP) for Aqueous Waste

Objective: In-house degradation of dilute aqueous phenol/urea waste prior to municipal discharge or final carbon filtration. This self-validating protocol utilizes a modified Fenton-like reaction to generate hydroxyl radicals, which rapidly cleave the toxic phenolic ring[3].

  • pH Adjustment: Transfer the aqueous waste to a borosilicate glass reactor. Using 1M HCl, adjust the pH of the solution to exactly 3.0. Validation step: A pH above 4.0 will cause iron precipitation and halt the oxidation.

  • Catalyst Addition: Add 0.1% (w/v) of metallic iron powder or ferrous sulfate (FeSO₄) to the solution. Stir continuously at 300 rpm until fully suspended.

  • Oxidant Introduction: Slowly add a 10% aqueous Hydrogen Peroxide (H₂O₂) solution dropwise. Caution: The reaction is highly exothermic. Monitor the temperature and maintain it below 75°C using an ice bath if necessary.

  • Incubation & Verification: Allow the reaction to proceed for 2 hours. The solution will transition from cloudy to clear as the aromatic rings are destroyed.

  • Filtration: Pass the treated effluent through an activated carbon filter column to capture any remaining fragmented organic byproducts[2].

  • Final Routing: The filtered water can typically be neutralized and disposed of as standard aqueous waste (consult local regulations), while the spent activated carbon must be sent for incineration.

Protocol 3: Emergency Spill Decontamination

Objective: Rapid containment of powder spills without exacerbating environmental spread.

  • Isolate & Protect: Immediately don a P100/N95 respirator, chemical-resistant nitrile gloves, and safety goggles.

  • Dry Cleanup: Do not use water. Adding water will solubilize the lipophilic phenol moiety and spread the contamination into porous laboratory surfaces. Use a slightly damp, chemically inert absorbent pad to carefully lift the powder, or sweep it gently to avoid aerosolization.

  • Solvent Wash: Once the bulk powder is removed, wipe the spill zone with Isopropanol or Methanol to dissolve any microscopic residue.

  • Final Decontamination: Wash the area with a strong laboratory detergent and water. Collect all absorbent pads, wipes, and washings into the solid hazardous waste bin for incineration.

References

  • Handbook for Pesticide Disposal by Common Chemical Methods U.S. Environmental Protection Agency (EPA)[Link]

  • Nanomaterials for Removal of Phenolic Derivatives from Water Systems: Progress and Future Outlooks MDPI [Link]

  • US4370241A - Process for the detoxification of waste water containing phenol, phenol derivative or phenol and formaldehyde Google P

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